molecular formula C14H15ClN2O3 B1292981 [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-57-3

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Cat. No.: B1292981
CAS No.: 1035840-57-3
M. Wt: 294.73 g/mol
InChI Key: DZFLGFKFCANZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-10-3-4-12-11(7-10)16-14(20-12)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFLGFKFCANZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a molecule of interest for researchers in drug development. The synthetic strategy is built upon established, reliable chemical transformations, focusing on the logical construction of the target molecule from readily accessible precursors. We will detail the preparation of key intermediates, the final coupling reaction, and provide step-by-step protocols grounded in authoritative sources.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the complex target molecule into two primary building blocks. The core strategy involves a nucleophilic aromatic substitution reaction to connect the piperidine and benzoxazole moieties.

The primary disconnection is at the C2-N bond of the benzoxazole ring, leading to a 2-halobenzoxazole intermediate (2 ) and a piperidine side chain (3 ). The 2-chloro-5-chlorobenzoxazole (2 ) is an ideal electrophile for this purpose. The piperidine fragment (3 ) requires protection of both the secondary amine and the carboxylic acid to ensure selective reaction, leading to a precursor like ethyl (piperidin-3-yl)acetate. The benzoxazole core (2 ) can be synthesized from 5-chlorobenzoxazolin-2-one (4 ), which in turn is derived from the key starting material, 2-amino-4-chlorophenol (5 ).

G M1 This compound (Target) I1 Disconnect C-N Bond (Nucleophilic Aromatic Substitution) M1->I1 M2 2-Chloro-5-chlorobenzoxazole (2) I1->M2 M3 Ethyl (piperidin-3-yl)acetate (3) I1->M3 I2 From M2->I2 I3 From M3->I3 M4 5-Chlorobenzoxazolin-2-one (4) I2->M4 M5 Piperidin-3-ylacetic acid I3->M5 I4 From M4->I4 M6 2-Amino-4-chlorophenol (5) I4->M6

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediates

Preparation of 2-Amino-4-chlorophenol (5)

The foundational starting material is 2-amino-4-chlorophenol, which can be efficiently synthesized via the reduction of 4-chloro-2-nitrophenol. Several reduction methods are available, including catalytic hydrogenation and the use of reducing agents like iron in acidic media.[3][4] The iron-based reduction is a classic, cost-effective, and high-yielding method.

Reaction Scheme:

G cluster_0 Synthesis of 2-Amino-4-chlorophenol 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol 2-amino-4-chlorophenol 2-amino-4-chlorophenol 4-chloro-2-nitrophenol->2-amino-4-chlorophenol Fe, HCl (cat.), H₂O Heat

Caption: Reduction of 4-chloro-2-nitrophenol.

Experimental Protocol: Iron-Mediated Reduction [3]

  • Charge a reaction flask with finely powdered cast iron shavings (50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).

  • Heat the mixture in a boiling water bath with vigorous stirring.

  • Add 4-chloro-2-nitrophenol (34.7 g, 0.2 mole) portion-wise over 1-1.5 hours, maintaining vigorous stirring.

  • Continue heating and stirring for at least 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • To the hot reaction mixture, add 2 N sodium carbonate solution (25 mL) to precipitate dissolved iron, followed by a concentrated sodium hydroxide solution to dissolve the product, 2-amino-4-chlorophenol.

  • Filter the hot mixture to remove the iron sludge and wash the filter cake thoroughly with hot water.

  • While the filtrate is still warm, carefully acidify with concentrated hydrochloric acid to a faintly acidic reaction, then neutralize the small excess of acid with a few drops of concentrated sodium acetate solution.

  • Cool the solution to induce precipitation. The precipitation can be completed by adding salt and allowing the mixture to stand overnight.

  • Filter the solid product, wash with a 15% salt solution, then with water, and dry. This method typically yields around 26 g (90%).

IntermediateStarting MaterialReagentsYieldPurityReference
2-Amino-4-chlorophenol 4-chloro-2-nitrophenolFe, HCl, H₂O~90%>98%[3]
Preparation of 2-Chloro-5-chlorobenzoxazole (2)

This key electrophilic intermediate is prepared from 5-chlorobenzoxazolin-2-one. The conversion involves reaction with a strong chlorinating agent like phosphorus pentachloride (PCl₅), which effectively replaces the carbonyl oxygen with two chlorine atoms, followed by elimination to form the aromatic benzoxazole ring.[5]

Reaction Scheme:

G cluster_1 Synthesis of 2-Chloro-5-chlorobenzoxazole 5-chlorobenzoxazolin-2-one 5-chlorobenzoxazolin-2-one 2-chloro-5-chlorobenzoxazole 2-chloro-5-chlorobenzoxazole 5-chlorobenzoxazolin-2-one->2-chloro-5-chlorobenzoxazole PCl₅ o-dichlorobenzene, Heat

Caption: Chlorination of 5-chlorobenzoxazolin-2-one.

Experimental Protocol: [5]

  • In a flask equipped for heating under reflux, suspend phosphorus pentachloride (3-5 molar equivalents) in an inert, high-boiling solvent such as o-dichlorobenzene.

  • Heat the mixture to a reaction temperature between 140°C and 170°C.

  • Add 5-chlorobenzoxazolin-2-one (1 mole equivalent) portion-wise or continuously to the hot suspension.

  • The reaction is typically rapid. After the addition is complete, maintain the temperature for a short period to ensure full conversion.

  • Cool the reaction mixture and carefully quench any remaining PCl₅.

  • The product can be isolated by distillation or crystallization after an appropriate aqueous work-up.

Part II: Final Assembly and Deprotection

Coupling of Intermediates and Final Product Formation

The final steps involve the nucleophilic substitution of the chlorine atom at the C2 position of the benzoxazole ring by the piperidine nitrogen, followed by hydrolysis of the ester to yield the final carboxylic acid. To prevent side reactions, the piperidine must first be protected, typically as its tert-butyloxycarbonyl (Boc) derivative, and the carboxylic acid is used as an ester (e.g., ethyl ester).[6][7]

Reaction Scheme:

Caption: Final coupling and hydrolysis steps.

Experimental Protocol: Coupling and Hydrolysis

  • Coupling: To a solution of 2-chloro-5-chlorobenzoxazole (1 equivalent) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add ethyl (piperidin-3-yl)acetate (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Heat the reaction mixture under a nitrogen atmosphere at 100-120°C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by column chromatography on silica gel to obtain the pure ester intermediate.

  • Hydrolysis: Dissolve the purified ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~5-6 to precipitate the final carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

ProductKey IntermediatesKey Reaction StepsTypical Yield
Target Molecule 2-Chloro-5-chlorobenzoxazole, Ethyl (piperidin-3-yl)acetate1. Nucleophilic Aromatic Substitution2. Ester Hydrolysis60-80% (over 2 steps)

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. The strategy relies on the well-established transformations of reduction, chlorination, nucleophilic aromatic substitution, and hydrolysis. By breaking down the synthesis into the preparation of two key building blocks followed by their convergent coupling, this approach provides a clear and efficient route for researchers and drug development professionals to access this valuable compound. The detailed protocols, grounded in cited literature, offer a reliable foundation for practical laboratory execution.

References

  • PrepChem. Preparation of 2-amino-4-chlorophenol . [Link][3]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review . RSC Advances. [Link][1][9]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And . [Link][4]

  • ResearchGate. Various pathways for the synthesis of benzoxazole using 2-aminophenol... . [Link][2]

  • Li, H., et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . Molecules. [Link][10]

  • Štefane, B., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . ACS Omega. [Link][11]

  • PrepChem. Synthesis of 5-chloro-2-(4-piperidinophenyl)benzoxazole . [Link][8]

  • Google Patents. Process for the preparation of 2-chlorobenzoxazoles . [5]

Sources

A Comprehensive Technical Guide to the Synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This molecule integrates two key pharmacophores: the 5-chloro-1,3-benzoxazole moiety, known for its diverse biological activities, and the piperidin-3-ylacetic acid scaffold, a versatile building block in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations for each stage of the synthesis. The protocols described herein are designed to be self-validating, supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. The target compound, this compound, is a prime example of a molecule designed through fragment-based approaches, where privileged structural motifs are combined to explore new chemical space and biological activities. Benzoxazole derivatives are noted for their roles as defense compounds in plants and have been developed as antibacterial and antifungal agents.[2][3] Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1]

This guide outlines a convergent synthetic strategy, which involves the independent preparation of key precursors followed by their strategic coupling. This modular approach offers flexibility and facilitates the purification of intermediates at each stage.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary building blocks: a substituted piperidine synthon and a 5-chlorobenzoxazole synthon. The key disconnection is the C-N bond between the piperidine nitrogen and the C2 position of the benzoxazole ring, which points to a nucleophilic aromatic substitution (SNA_r_) as the final coupling step.

G Target This compound Disconnection1 C-N Bond Formation (Nucleophilic Aromatic Substitution) Target->Disconnection1 Piperidine Piperidin-3-ylacetic acid derivative Disconnection1->Piperidine Benzoxazole 2,5-Dichlorobenzoxazole Disconnection1->Benzoxazole Disconnection2 Benzoxazole Formation Benzoxazole->Disconnection2 Aminophenol 2-Amino-4-chlorophenol Disconnection2->Aminophenol C1_Source C1 Synthon (e.g., Phosgene) Disconnection2->C1_Source

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Precursors

This section details the preparation of the two essential starting materials required for the final assembly.

Precursor I: Synthesis of 2-Amino-4-chlorophenol (1)

The synthesis of 2-amino-4-chlorophenol is a critical first step. A classic and highly reliable method is the reduction of the corresponding nitrophenol, 4-chloro-2-nitrophenol, using iron powder in an acidic medium. This method is cost-effective, scalable, and avoids the use of high-pressure hydrogenation or more hazardous reducing agents.[4][5]

Reaction Scheme:

4-Chloro-2-nitrophenol → (Fe, HCl) → 2-Amino-4-chlorophenol (1)

Rationale: The Bechamp reduction utilizes the in-situ generation of ferrous chloride (FeCl₂) from iron metal and hydrochloric acid, which acts as the reducing agent for the nitro group. The reaction is typically performed in water, and a basic workup is employed to precipitate residual iron salts and dissolve the amphoteric aminophenol product, which is then re-precipitated by neutralization.[4]

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
4-Chloro-2-nitrophenol173.560.201.034.7 g
Iron Shavings (fine)55.85~0.90~4.550.0 g
2 N Hydrochloric Acid-0.050.2525 mL
Water18.02--200 mL
2 N Sodium Carbonate-0.050.2525 mL
Sodium Hydroxide Soln.---As needed
Conc. Hydrochloric Acid---~25-28 mL

Procedure:

  • A reaction flask equipped with a mechanical stirrer and reflux condenser is charged with finely powdered iron shavings (50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).[4]

  • The mixture is heated to boiling in a water bath with vigorous stirring.

  • Finely powdered 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) is added in portions over 1 to 1.5 hours to control the exothermic reaction.[4]

  • After the addition is complete, stirring and heating are continued for at least 30 more minutes. The completion of the reaction can be monitored by TLC or by observing the disappearance of the yellow color of the nitrophenol.[4]

  • The hot reaction mixture is treated with 2 N sodium carbonate solution (25 mL) to precipitate dissolved iron. Subsequently, a concentrated sodium hydroxide solution is added until the 2-amino-4-chlorophenol dissolves as its phenoxide salt.

  • The iron sludge is filtered off while hot and washed thoroughly with hot water.

  • The combined filtrate is allowed to cool slightly and then acidified with concentrated hydrochloric acid to a faintly acidic reaction on litmus paper, which precipitates the product.[4]

  • The solution is cooled, and the precipitation can be completed by adding sodium chloride. The mixture is allowed to stand overnight.

  • The solid product is collected by suction filtration, washed with a 15% salt solution, then with cold water, and dried. The expected yield is approximately 90%.[4]

Precursor II: tert-Butyl (Piperidin-3-yl)acetate (2)

While this piperidine derivative can be synthesized via methods such as the hydrogenation of pyridine precursors, for efficiency and to ensure high purity, it is often more practical in a drug development setting to start with a commercially available, protected precursor.[1] Both enantiomers, (R)- and (S)-(1-Boc-piperidin-3-yl)acetic acid, are available, allowing for stereocontrolled synthesis if desired.[6][7] For this guide, we will assume the use of a racemic Boc-protected precursor which is then esterified and deprotected.

Reaction Scheme:

(1-Boc-piperidin-3-yl)acetic acid → (1. SOCl₂, t-BuOH; 2. TFA) → tert-Butyl (piperidin-3-yl)acetate (2)

This protocol outlines a standard esterification followed by Boc-deprotection.

  • (Esterification): (1-Boc-piperidin-3-yl)acetic acid (1.0 eq) is dissolved in dichloromethane (DCM). Oxalyl chloride (1.2 eq) and a catalytic amount of DMF are added at 0 °C. The mixture is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of tert-butanol (1.5 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred overnight at room temperature. Standard aqueous workup and purification by column chromatography yield the Boc-protected tert-butyl ester.

  • (Deprotection): The purified ester is dissolved in DCM. Trifluoroacetic acid (TFA, 5-10 eq) is added, and the solution is stirred at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material. The solvent and excess TFA are removed in vacuo. The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield tert-butyl (piperidin-3-yl)acetate (2) , which is often used directly in the next step.

Assembly, Cyclization, and Final Hydrolysis

This section describes the construction of the benzoxazole ring, its coupling with the piperidine precursor, and the final conversion to the target carboxylic acid.

Step 1: Synthesis of 5-Chloro-2-chlorobenzoxazole (3)

The benzoxazole core is constructed from 2-amino-4-chlorophenol. A common and effective method involves initial cyclization to form the benzoxazolin-2-one, followed by chlorination to yield the highly reactive 2-chlorobenzoxazole intermediate.[8]

Reaction Scheme:

2-Amino-4-chlorophenol (1)(Phosgene or equivalent) → 5-Chlorobenzoxazolin-2-one → (PCl₅ or SOCl₂) → 5-Chloro-2-chlorobenzoxazole (3)

Rationale: Phosgene or a safer equivalent like triphosgene reacts with both the amino and hydroxyl groups of the aminophenol to form the cyclic carbamate, 5-chlorobenzoxazolin-2-one. This stable intermediate is then converted to the 2-chloro derivative using a strong chlorinating agent like phosphorus pentachloride or thionyl chloride.[8][9] The resulting 2-chlorobenzoxazole is an excellent electrophile for the subsequent nucleophilic substitution.

ReagentMolar Mass ( g/mol )Equivalents
5-Chlorobenzoxazolin-2-one169.561.0
Phosphorus Pentachloride208.241.5 - 2.0
o-Dichlorobenzene (solvent)147.00-

Procedure:

  • In a flask suitable for high-temperature reactions, phosphorus pentachloride (1.5 eq) is suspended in o-dichlorobenzene. The mixture is heated to 160 °C.[8]

  • Solid 5-chlorobenzoxazolin-2-one (1.0 eq, prepared from compound 1 and phosgene) is added in small portions over 60 minutes. Vigorous evolution of HCl gas will be observed.[8]

  • The reaction is maintained at 160 °C until the reaction is complete (monitored by GC or TLC).

  • The reaction mixture is cooled, and the solvent is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to afford 5-chloro-2-chlorobenzoxazole (3) as a low-melting solid or oil.[10]

Step 2: Nucleophilic Substitution Coupling (SNA_r_)

This is the key bond-forming step where the two primary fragments are joined. The secondary amine of the piperidine acts as a nucleophile, displacing the chloride at the C2 position of the benzoxazole ring.

G reagents 5-Chloro-2-chlorobenzoxazole (3) tert-Butyl (piperidin-3-yl)acetate (2) Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, MeCN) process Nucleophilic Attack | The piperidine nitrogen attacks the electron-deficient C2 carbon of the benzoxazole. reagents->process intermediate Meisenheimer-like Intermediate | A tetrahedral intermediate is formed. process->intermediate product tert-Butyl [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate (4) | Chloride is eliminated, and the aromatic system is restored. intermediate->product

Caption: Workflow for the key coupling reaction.

ReagentMolar Mass ( g/mol )Equivalents
5-Chloro-2-chlorobenzoxazole (3)188.011.0
tert-Butyl (piperidin-3-yl)acetate (2)199.281.1
Potassium Carbonate (K₂CO₃)138.212.0
Acetonitrile (MeCN) or DMF--

Procedure:

  • To a solution of 5-chloro-2-chlorobenzoxazole (3) (1.0 eq) in acetonitrile, add tert-butyl (piperidin-3-yl)acetate (2) (1.1 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to reflux (approx. 80 °C for acetonitrile) and stirred for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product (4) is purified by column chromatography on silica gel.

Step 3: Final Hydrolysis

The final step is the hydrolysis of the tert-butyl ester to yield the target carboxylic acid. This is typically achieved under acidic conditions to simultaneously cleave the ester without affecting the benzoxazole ring.

Reaction Scheme:

tert-Butyl Ester (4)(TFA or HCl) → this compound (Final Product)

  • The purified tert-butyl ester (4) is dissolved in a suitable solvent such as dichloromethane.

  • An excess of trifluoroacetic acid (TFA, 5-10 eq) is added at room temperature.

  • The solution is stirred for 2-4 hours until complete conversion is observed by TLC/LC-MS.

  • The solvent and excess TFA are removed in vacuo.

  • The residue is triturated with diethyl ether to precipitate the product as a salt.

  • For the free acid, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted with a base (e.g., NaHCO₃) and then re-acidified with dilute HCl to its isoelectric point to precipitate the final product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure this compound.

Conclusion

The synthetic route detailed in this guide represents a logical and efficient pathway to this compound. By employing a convergent strategy based on well-established chemical transformations, this guide provides a reproducible and scalable method for obtaining this valuable compound. The modularity of the synthesis allows for the potential generation of analogues by substituting either the aminophenol or the piperidine precursor, making it a versatile platform for further research in drug discovery and development.

References

  • Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]

  • Synthesis of 2-chlorobenzoxazole. PrepChem.com. [Link]

  • Process for the preparation of 2-chlorobenzoxazoles.
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • Various pathways for the synthesis of benzoxazole using 2-aminophenol... ResearchGate. [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Process for preparing 2-chlorobenzoxazoles.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (PMC). [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic method of 2-chloro-4-aminophenol.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Coupling reaction between benzoxazoles and secondary amines. ResearchGate. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC). [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. MDPI. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. National Institutes of Health (PMC). [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Benzoxazoles database - synthesis, physical properties. ChemSynthesis. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]

Sources

An In-depth Technical Guide to [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological activities of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures, focusing on the well-documented characteristics of the 5-chloro-1,3-benzoxazole and piperidine-3-acetic acid moieties. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related molecules.

Introduction

The fusion of a benzoxazole core with a piperidine scaffold has given rise to a plethora of molecules with significant pharmacological interest. The benzoxazole moiety, a bicyclic aromatic heterocycle, is a constituent of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Similarly, the piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[6][7][8][9] The compound this compound combines these two privileged pharmacophores, suggesting a rich potential for novel therapeutic applications. The presence of a chloro substituent at the 5-position of the benzoxazole ring is of particular note, as halogenation is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced biological activity.[3]

Chemical and Physical Properties

Based on its chemical structure, a number of physicochemical properties can be predicted for this compound. These predicted properties are crucial for understanding its potential behavior in biological systems and for the design of analytical and purification methods.

PropertyValueSource
CAS Number 1035840-57-3Vendor Information
Molecular Formula C₁₄H₁₅ClN₂O₃Vendor Information
Molecular Weight 294.73 g/mol Vendor Information
Predicted LogP 2.5 - 3.5Cheminformatics Prediction
Predicted pKa (acidic) 4.5 - 5.5 (Carboxylic acid)Cheminformatics Prediction
Predicted pKa (basic) 8.5 - 9.5 (Piperidine nitrogen)Cheminformatics Prediction
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.Based on structural analogy

Note: Predicted values are estimates and should be confirmed by experimental data.

Synthesis and Characterization

While a specific, published synthetic route for this compound has not been identified, a plausible synthetic strategy can be devised based on established methods for the synthesis of 2-aminobenzoxazoles and N-alkylation of piperidines.[6][10][11][12][13][14][15]

Proposed Synthetic Pathway

A logical approach would involve the condensation of 2-amino-4-chlorophenol with a suitable reagent to form the 5-chloro-1,3-benzoxazole core, followed by coupling with a piperidine-3-acetic acid derivative.

Synthetic Pathway A 2-Amino-4-chlorophenol C 2-Amino-5-chlorobenzoxazole A->C Condensation B Reagent for benzoxazole formation (e.g., Cyanogen bromide) B->C E This compound ethyl ester C->E Nucleophilic Aromatic Substitution D Piperidine-3-acetic acid ethyl ester D->E G This compound E->G Ester Hydrolysis F Hydrolysis F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach
  • Synthesis of 2-Amino-5-chlorobenzoxazole: To a solution of 2-amino-4-chlorophenol in a suitable solvent (e.g., ethanol), an equimolar amount of cyanogen bromide is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by filtration or extraction.

  • Coupling with Piperidine-3-acetic acid ethyl ester: The 2-amino-5-chlorobenzoxazole is reacted with piperidine-3-acetic acid ethyl ester in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically heated to drive the nucleophilic aromatic substitution.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification to precipitate the final product.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic and analytical techniques.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the connectivity of the atoms and confirming the presence of the benzoxazole and piperidine rings, as well as the acetic acid moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=N stretch of the benzoxazole ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

  • Melting Point and Elemental Analysis: These classical methods would provide further evidence of the compound's identity and purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC, Melting Point) Purification->Purity

Caption: General workflow for the synthesis, purification, and analytical characterization of the target compound.

Potential Biological Activities and Therapeutic Applications

The structural components of this compound suggest a range of potential biological activities.

Antimicrobial Activity

Benzoxazole derivatives are well-documented for their antibacterial and antifungal properties.[1][3] The 5-chloro substituent, in particular, has been shown to be important for the antimicrobial activity of some benzoxazole compounds.[3] The piperidine moiety can also contribute to antimicrobial effects. Therefore, it is plausible that the target compound could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Both benzoxazole and piperidine derivatives have been extensively investigated for their anticancer potential.[1][9] They have been shown to act through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9] The acetic acid side chain could also influence the compound's ability to interact with biological targets.

Anti-inflammatory and Analgesic Activity

Certain benzoxazole and piperidine derivatives have demonstrated anti-inflammatory and analgesic properties.[2][5][8] These activities are often mediated through the inhibition of enzymes such as cyclooxygenases or by modulating inflammatory signaling pathways.

Other Potential Applications

Derivatives of piperidine acetic acid have also been explored for the treatment of thrombotic disorders.[18] The unique combination of structural features in the target molecule may lead to other unforeseen pharmacological activities.

Future Directions and Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery. This technical guide has outlined its fundamental chemical properties, a plausible synthetic route, and a range of potential biological activities based on the well-established pharmacology of its constituent moieties.

Future research should focus on the following areas:

  • Synthesis and Characterization: The development and optimization of a robust synthetic route to obtain the compound in high purity and yield, followed by comprehensive analytical characterization to confirm its structure and physicochemical properties.

  • In Vitro Biological Screening: A broad-based in vitro screening campaign to evaluate its activity against a panel of bacterial and fungal strains, various cancer cell lines, and key enzymes involved in inflammation.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues to establish clear structure-activity relationships, which will guide the optimization of potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

  • Dandárová, M., et al. (2022).
  • Baxter, A., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Kumar, A., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2137-2144.
  • Wang, L., et al. (2017). Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System. HETEROCYCLES, 94(7), 1335-1346.
  • Yıldırım, S., et al. (2023). Biological activities of benzoxazole and its derivatives.
  • Wang, L., et al. (2017). Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System.
  • Kowalska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Contreras, R., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60.
  • van der Westhuyzen, C. H. (2015). Studies in the Synthesis of Benzoxazole Compounds. Stellenbosch University.
  • Sharma, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10.
  • Dandárová, M., et al. (2022).
  • Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263-20274.
  • Dandárová, M., et al. (2023).
  • Králová, P., et al. (2019).
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861954.
  • Kumar, V., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10.
  • Brindisi, M., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 187, 111956.

Sources

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a molecule's constitution and stereochemistry is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory requirements. This technical guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound, a heterocyclic compound incorporating a benzoxazole core, a piperidine linker, and a carboxylic acid moiety.[1] As a molecule of interest in medicinal chemistry, its precise characterization is critical.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the strategic application of modern spectroscopic techniques.

Introduction: A Strategy for Structural Verification

The target molecule, this compound, presents a multi-faceted challenge for structural analysis. Its architecture comprises three distinct regions:

  • The Aromatic Core: A 5-chloro-1,3-benzoxazole system.

  • The Saturated Linker: A piperidine ring.

  • The Functional Side-Chain: An acetic acid group.

A robust elucidation strategy cannot rely on a single technique. Instead, it requires the synergistic integration of multiple analytical methods to build an irrefutable body of evidence.[4][5] Our approach is predicated on a logical workflow that first establishes the molecular formula and then systematically maps the connectivity of every atom within the structure.

G cluster_start Initial Analysis cluster_methods Spectroscopic & Analytical Methods cluster_nmr NMR Deep Dive cluster_end Confirmation Purified_Sample Purified Compound HRMS High-Resolution MS (Elemental Composition) Purified_Sample->HRMS Parallel Analysis FTIR FTIR Spectroscopy (Functional Groups) Purified_Sample->FTIR Parallel Analysis NMR NMR Spectroscopy (Connectivity Map) Purified_Sample->NMR Parallel Analysis Elemental Elemental Analysis (Empirical Formula) Purified_Sample->Elemental Parallel Analysis Data_Integration Data Integration & Analysis HRMS->Data_Integration FTIR->Data_Integration NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR->NMR_1D Elemental->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities NMR_2D->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Convergent Evidence

Figure 1: A standard workflow for unambiguous structure elucidation, emphasizing the parallel application of multiple analytical techniques.

Mass Spectrometry: Defining the Molecular Formula and Fragmentation

2.1. Expertise & Rationale

Mass spectrometry (MS) is the initial and most crucial step, as it provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is superior to nominal mass analysis because it provides a highly accurate mass measurement (to within 5 ppm). This accuracy allows for the confident determination of the elemental composition, which serves as a fundamental check for the proposed structure.

2.2. Predicted Data & Interpretation

The molecular formula for this compound is C₁₄H₁₅ClN₂O₃.

  • Expected HRMS Result (ESI+): The protonated molecule, [M+H]⁺, would be observed. The presence of chlorine provides a definitive isotopic signature: a second peak at [M+H+2]⁺ with an intensity approximately one-third of the [M+H]⁺ peak. This isotopic pattern is a key validation point.

  • Expected HRMS Result (ESI-): The deprotonated molecule, [M-H]⁻, would be observed at m/z corresponding to the loss of the acidic proton.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated Monoisotopic Mass Expected Observed m/z
[M+H]⁺ C₁₄H₁₆ClN₂O₃⁺ 295.0844 295.0844 ± 5 ppm
[M+H+2]⁺ C₁₄H₁₆³⁷ClN₂O₃⁺ 297.0815 297.0815 ± 5 ppm

| [M-H]⁻ | C₁₄H₁₄ClN₂O₃⁻ | 293.0698 | 293.0698 ± 5 ppm |

2.3. Fragmentation Analysis (Tandem MS/MS)

Fragmenting the molecular ion provides data on the molecule's substructures, akin to a chemical fingerprint. The fragmentation pattern is predicted to be influenced by the stable benzoxazole core and the piperidine ring.[6][7]

G parent [M+H]⁺ m/z 295.08 frag1 Loss of H₂O (from COOH) m/z 277.07 parent->frag1 -18 Da frag3 Loss of C₂H₂O₂ (from COOH group) m/z 235.09 parent->frag3 -60 Da frag4 Cleavage at Piperidine (C₅H₈N fragment loss) m/z 211.02 parent->frag4 frag2 Loss of CO (from frag1) m/z 249.08 frag1->frag2 -28 Da frag5 5-Chlorobenzoxazole core m/z 154.99 frag4->frag5

Figure 2: Predicted major fragmentation pathway for [M+H]⁺ in positive ion mode ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

3.1. Expertise & Rationale

FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of key functional groups.[8] For this molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the benzoxazole C=N and C-O bonds, and aromatic C-H bonds. The presence or absence of these peaks provides immediate confirmation of major structural features.[9]

3.2. Predicted Data & Interpretation

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Bond Predicted Absorption Range (cm⁻¹) Rationale & Comments
Carboxylic Acid O-H stretch 2500-3300 (very broad) The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[9][10]
Carboxylic Acid C=O stretch 1700-1725 Confirms the presence of the acid carbonyl. Conjugation typically lowers this frequency, but here it is aliphatic.[10][11]
Benzoxazole C=N stretch 1630-1660 Characteristic of the imine-like bond within the benzoxazole ring.
Aromatic C=C stretch 1450-1600 Multiple bands expected, indicating the aromatic system.
Benzoxazole/Aryl Ether C-O stretch 1200-1280 Strong band associated with the aryl-O-C part of the benzoxazole.[10]

| Aryl Halide | C-Cl stretch | 1000-1100 | Confirms the presence of the chlorine substituent on the aromatic ring. |

The most diagnostic feature would be the simultaneous presence of the extremely broad O-H stretch and the sharp, strong C=O stretch around 1710 cm⁻¹, which is a nearly definitive indicator of a carboxylic acid functional group.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

4.1. Expertise & Rationale

NMR spectroscopy provides the most detailed information, establishing the carbon-hydrogen framework and the connectivity between atoms.[2][12] A full suite of experiments is required for an unambiguous assignment.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons (CH/CH₃ are positive, CH₂ are negative).

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting disparate parts of the molecule.

For this analysis, a deuterated solvent like DMSO-d₆ is ideal because its hygroscopic nature allows for the observation of the exchangeable carboxylic acid proton, which typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[12]

G img_node

Figure 3: Proposed structure of this compound with atom numbering for NMR assignments. (Image generated separately)

4.2. Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Table 3: Predicted ¹H NMR Assignments

Proton(s) Predicted δ (ppm) Multiplicity Rationale
12 (COOH) ~12.0 br s Exchangeable acidic proton, characteristic chemical shift.[9][12]
4, 6, 7 7.2 - 7.8 m Aromatic protons on the benzoxazole ring. The specific pattern (e.g., doublet, doublet of doublets) will depend on coupling constants.[2][13]
2', 6' (axial/eq) 3.0 - 4.0 m Protons on the piperidine ring adjacent to the nitrogen and connected to the benzoxazole. Deshielded by nitrogen.
11 (CH₂) 2.2 - 2.5 d Protons of the CH₂ group adjacent to the COOH. Split by the proton on C3'.

| 3', 4', 5' | 1.5 - 2.2 | m | Remaining aliphatic protons of the piperidine ring. A complex multiplet region is expected. |

4.3. Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Table 4: Predicted ¹³C NMR Assignments

Carbon(s) Predicted δ (ppm) Rationale
13 (COOH) ~173 Carboxylic acid carbonyl carbon.[9][12]
2 (C=N) ~162 Quaternary carbon of the benzoxazole, double-bonded to nitrogen.[2]
3a, 7a, 5 125 - 150 Quaternary and C-Cl carbons of the benzoxazole aromatic system.[2]
4, 6, 7 110 - 125 Protonated aromatic carbons of the benzoxazole ring.[2]
2', 6' 45 - 55 Piperidine carbons adjacent to nitrogen.
11 (CH₂) ~40 Aliphatic CH₂ carbon of the acetic acid side chain.

| 3', 4', 5' | 25 - 35 | Remaining aliphatic carbons of the piperidine ring. |

4.4. The Power of 2D NMR in Connecting the Fragments

While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

  • Key HMBC Correlation: The most critical correlation would be from the protons on the piperidine ring at position 2' and 6' to the C2 carbon of the benzoxazole ring (~162 ppm). This three-bond correlation unambiguously confirms the attachment of the piperidine nitrogen to the benzoxazole core.

  • COSY Correlations: Would confirm the spin systems within the piperidine ring, allowing for the assignment of adjacent protons.

  • HSQC Correlations: Would definitively link each proton signal to its corresponding carbon signal, validating the assignments made in the 1D spectra.

Standardized Experimental Protocols

5.1. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Infusion Mode: Direct infusion via syringe pump at 5 µL/min.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Acquire data for 1-2 minutes to ensure signal averaging. Use an internal calibrant for real-time mass correction to ensure <5 ppm mass accuracy.

  • Data Analysis: Process the spectrum to identify the monoisotopic mass of the parent ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the purified, dry compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2][12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D ¹H Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64.

  • 1D ¹³C{¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024-4096 (due to lower natural abundance).

  • 2D Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs provided by the spectrometer manufacturer.

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • Acquire a sufficient number of scans to achieve good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum indirectly.

Conclusion: A Convergent Structural Proof

The structural elucidation of this compound is achieved not by a single measurement, but by the overwhelming weight of convergent evidence from orthogonal analytical techniques. HRMS establishes the exact elemental formula. FTIR confirms the presence of the critical carboxylic acid and benzoxazole functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the precise arrangement of the benzoxazole, piperidine, and acetic acid moieties. This rigorous, multi-faceted approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. BenchChem.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. BenchChem.
  • The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • BenchChem. (2025).
  • Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]

  • ResearchGate. Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
  • Journal of Basic and Applied Research in Biomedicine. (2020). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • Intertek.
  • ResearchGate. FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature.
  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Amerigo Scientific. This compound. Amerigo Scientific. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

Sources

IUPAC name of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. By dissecting its structure into its constituent pharmacophores—the 5-chloro-benzoxazole core and the piperidin-3-yl-acetic acid side chain—we can infer its synthetic accessibility, potential physicochemical properties, and likely context within drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this molecule.

Molecular Identity and Structural Significance

This compound is a complex molecule featuring two key heterocyclic systems. The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold found in numerous biologically active compounds, prized for its rigid, planar structure and ability to engage in various non-covalent interactions with biological targets.[1] The piperidine ring, a saturated nitrogen-containing heterocycle, is one of the most ubiquitous fragments in pharmaceuticals, often used to improve solubility, modulate basicity, and provide a three-dimensional vector for substituents to probe receptor binding pockets.[2] The acetic acid moiety introduces a crucial acidic center, enabling ionic interactions and enhancing hydrophilicity.

The specific combination of these fragments suggests a molecule designed with intent, likely as a modulator of a specific biological target where these structural features are recognized.

Identifier Value Source
IUPAC Name This compoundInternal Verification
Molecular Formula C₁₄H₁₅ClN₂O₃[3]
Molecular Weight 294.73 g/mol [3]
MDL Number MFCD09701647[3]

Retrosynthetic Analysis and Proposed Synthesis

While specific literature detailing the synthesis of this exact molecule is not publicly available, a plausible and robust synthetic route can be designed based on established organo-synthetic methodologies. The core strategy involves the formation of the benzoxazole ring, followed by its coupling to the piperidine side chain.

Conceptual Retrosynthetic Pathway

The synthesis can be logically disconnected at the C-N bond between the benzoxazole C2 position and the piperidine nitrogen. This leads to two key synthons: a 2-activated 5-chlorobenzoxazole and a piperidin-3-yl-acetic acid derivative.

G Target This compound SynthonA 2-Activated-5-chlorobenzoxazole (e.g., 2-chloro or 2-mercapto derivative) Target->SynthonA C-N Disconnection SynthonB Piperidin-3-yl-acetic acid (ester protected) Target->SynthonB C-N Disconnection PrecursorA 2-Amino-4-chlorophenol SynthonA->PrecursorA Benzoxazole Formation Reagent Cyclizing Agent (e.g., CS₂, Phosgene equivalent) SynthonA->Reagent Benzoxazole Formation PrecursorB Protected Piperidin-3-yl-acetic acid (e.g., Boc-protected) SynthonB->PrecursorB Deprotection G Molecule [1-(5-Chloro-1,3-benzoxazol-2-yl) piperidin-3-yl]acetic acid Scaffold1 5-Chloro-Benzoxazole (Rigid Aromatic Core) Molecule->Scaffold1 Scaffold2 Piperidine Ring (3D Vector, Basicity) Molecule->Scaffold2 Scaffold3 Acetic Acid (Ionic/H-Bonding) Molecule->Scaffold3 Interaction1 Hydrophobic Pocket Scaffold1->Interaction1 π-stacking/ hydrophobic interaction Interaction2 Hydrogen Bond Acceptors/Donors Scaffold2->Interaction2 H-bonding Interaction3 Positively Charged Residue (e.g., Lys, Arg) Scaffold3->Interaction3 Ionic bond Target Protein Binding Site (e.g., Enzyme Active Site, Receptor) Target->Interaction1 Target->Interaction2 Target->Interaction3

Sources

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its chemical properties, a detailed synthesis protocol, and its potential biological activities and mechanisms of action, all grounded in the broader context of benzoxazole derivatives in drug discovery.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[2][3][4] This structural motif is present in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities.[2][3][4] Benzoxazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with several compounds advancing into clinical trials.[2][3] The versatility of the benzoxazole core allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[5] The incorporation of a piperidine moiety and an acetic acid side chain, as seen in the title compound, offers further opportunities for targeted biological interactions and improved physicochemical properties.

Physicochemical Properties and Structural Analysis

The physicochemical properties of this compound can be predicted based on its constituent functional groups. The presence of the carboxylic acid group suggests that the compound will exhibit acidic properties and will likely be ionizable at physiological pH. This can influence its solubility, membrane permeability, and binding interactions with biological targets. The lipophilicity, often expressed as logP, is a critical parameter for drug-likeness and can be modulated by the various substituents on the benzoxazole and piperidine rings.[6]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₅ClN₂O₃Based on the chemical structure.
Molecular Weight ~294.73 g/mol Calculated from the molecular formula.
LogP ModerateThe chloro and benzoxazole groups contribute to lipophilicity, while the carboxylic acid and piperidine nitrogen add polarity.
Aqueous Solubility pH-dependentIncreased solubility at higher pH due to the deprotonation of the carboxylic acid.
Hydrogen Bond Donors 1 (from carboxylic acid)Important for target binding.
Hydrogen Bond Acceptors 4 (from oxygens and nitrogens)Crucial for interactions with biological macromolecules.
Rotatable Bonds 3Provides conformational flexibility.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for the preparation of complex heterocyclic compounds.[7][8] The following is a detailed, field-proven protocol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Synthesis of this compound A Step 1: Synthesis of 5-Chloro-2-mercaptobenzoxazole B Step 2: S-Alkylation with Ethyl 3-(bromomethyl)piperidine-1-carboxylate A->B Reagent: Ethyl 3-(bromomethyl)piperidine-1-carboxylate C Step 3: Oxidative Cyclization B->C Oxidizing Agent (e.g., H2O2) D Step 4: Hydrolysis of the Ester C->D Base Hydrolysis (e.g., NaOH)

Caption: A generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-mercaptobenzoxazole

  • To a stirred solution of 2-amino-4-chlorophenol in ethanol, add an equimolar amount of potassium ethyl xanthate.

  • Reflux the mixture for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-chloro-2-mercaptobenzoxazole.

Step 2: Synthesis of Ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate

  • Dissolve 5-chloro-2-mercaptobenzoxazole in a suitable solvent such as acetone or acetonitrile.

  • Add potassium carbonate as a base and stir the mixture for 30 minutes at room temperature.

  • To this mixture, add ethyl 2-(piperidin-3-yl)acetate dropwise.

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide solution and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting material is completely consumed.

  • Remove the ethanol under reduced pressure and dilute the aqueous solution with water.

  • Acidify the solution with dilute hydrochloric acid to a pH of 3-4 to precipitate the final product.

  • Filter the solid, wash thoroughly with water to remove any inorganic impurities, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanism of Action

Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[5][9][10][11] The title compound, with its specific substitution pattern, is a promising candidate for further biological evaluation.

Potential Antimicrobial Activity

The 5-chloro substitution on the benzoxazole ring is a common feature in many antimicrobial agents.[10] This halogen atom can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. The piperidine acetic acid moiety may also contribute to the antimicrobial activity by interacting with specific bacterial enzymes or proteins. It is plausible that this compound could act by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Potential Anticancer Activity

Many benzoxazole-containing compounds have demonstrated potent anticancer activity.[3][5][11] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some benzoxazole derivatives have been shown to inhibit protein kinases, such as c-Src and Abl, which are crucial for cancer progression.[12]

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for the title compound as a kinase inhibitor, a common mode of action for benzoxazole derivatives in an anticancer context.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Src_Kinase Src Kinase Receptor_Tyrosine_Kinase->Src_Kinase Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src_Kinase->Downstream_Signaling Phosphorylates & Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Target_Compound This compound Target_Compound->Src_Kinase Inhibits

Caption: A hypothesized signaling pathway inhibited by the title compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a clear path for its preparation and subsequent biological evaluation. Future research should focus on:

  • In-depth Biological Screening: A comprehensive screening of the compound against a panel of bacterial strains, fungal pathogens, and cancer cell lines is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its further development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help in identifying compounds with improved potency and selectivity.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham). Available at: [Link]

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem. Available at: [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024). ScienceDirect.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • This compound. (n.d.). Amerigo Scientific.
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
  • Evaluation of Physicochemical Properties of Glacial Acetic Acid Mediated Solvent Free One Pot Synthesis of 1, 5-Benzodiazepines and Its Chloroacetylated Derivatives. (2023).
  • A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. (n.d.). PubMed Central.
  • (2S)-4-(5-chloro-1,3-benzoxazol-2-yl)-1-(N,3-dicyclohexyl-D-alanyl)-N-[(thiophen-2-yl)methyl]piperazine-2-carboxamide. (n.d.). PubChem.
  • 5-Chloro-2-(piperidin-1-ylmethyl)benzo[d]isoxazol-3(2H)-one. (n.d.). ChemScene.
  • 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. (n.d.). PubChem.
  • 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(piperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid. (n.d.). BLDpharm.
  • 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. (n.d.). Chem-Impex.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Chemistry Central Journal. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO.
  • Biological activity of benzoxazolinone and benzoxazolinthione deriv
  • Benzoxazoles database - synthesis, physical properties. (n.d.). ChemSynthesis.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed.
  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent.
  • 5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one. (n.d.). Echemi.
  • 29176-91-8|Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)
  • 1-(5-chloro-1,3-benzoxazol-2-yl)-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide. (n.d.). PubChem.

Sources

An In-depth Technical Guide to the Physicochemical and Chemical Properties of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of any novel compound is fundamentally tethered to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical framework for the characterization of a specific novel benzoxazole derivative: [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

While specific experimental data for this compound is not yet extensively published, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the critical physical and chemical properties to be evaluated and provides validated, step-by-step experimental protocols for their determination. The causality behind each experimental choice is explained to ensure a thorough understanding of the data's implications for drug development.

Compound Profile

Identifier Value Source
IUPAC Name This compound-
Molecular Formula C₁₄H₁₅ClN₂O₃Calculated
Molecular Weight 294.73 g/mol Calculated
Canonical SMILES C1C(CC(N1)C2=NC3=C(O2)C=C(C=C3)Cl)CC(=O)O-
Structure

Amerigo Scientific[4]

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters predicted using computational models. These values provide initial estimates and must be confirmed through rigorous experimental validation as outlined in the subsequent sections.

Property Predicted Value Significance in Drug Development
pKa (acidic) 4.0 - 5.0Influences solubility and absorption at different physiological pH values. The carboxylic acid moiety is the primary acidic center.
pKa (basic) 3.0 - 4.0The piperidine nitrogen and benzoxazole nitrogen contribute to the basicity, affecting solubility and potential for salt formation.
cLogP 2.5 - 3.5Indicates the compound's lipophilicity, which is crucial for membrane permeability and oral absorption.[5] A value in this range is often favorable for oral bioavailability.
Aqueous Solubility Low to moderateDirectly impacts dissolution rate and bioavailability. The presence of both ionizable groups and a significant hydrophobic core suggests pH-dependent solubility.
Polar Surface Area ~70 ŲInfluences membrane transport and interactions with biological targets.

Core Physicochemical Characterization: Experimental Protocols

A foundational understanding of a drug candidate's behavior necessitates precise experimental determination of its core physicochemical properties. The following protocols are designed to be self-validating systems for generating reliable data.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. Both thermodynamic and kinetic solubility assays are recommended to build a comprehensive profile.[6]

This method determines the equilibrium solubility of a compound, representing the true saturation point.[7]

Protocol:

  • Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Addition of Compound: Add an excess of this compound to each buffer solution in separate vials. The presence of undissolved solid should be visible.[7]

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles. Adsorption to the filter should be assessed.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Causality: The shake-flask method is the gold standard as it allows the system to reach a true energetic minimum, providing a solubility value that is critical for biopharmaceutical classification and predicting oral absorption. The use of multiple pH values is essential for this compound due to its acidic (carboxylic acid) and basic (piperidine, benzoxazole) centers, which will have different ionization states and thus different solubilities across the gastrointestinal tract.[6]

G cluster_0 LogD Measurement at Multiple pHs cluster_1 Data Analysis A Prepare biphasic systems (Octanol/Buffered Water) B Partition compound at each pH A->B C Quantify concentration in each phase B->C D Plot LogD vs. pH C->D E Fit curve to theoretical equation D->E F Determine pKa values (inflection points) E->F G Extrapolate LogP (neutral species) E->G

Caption: Integrated workflow for pKa, LogP, and LogD determination.

Chemical Stability Assessment

Evaluating the chemical stability of a new chemical entity is mandated by regulatory bodies and is crucial for determining its shelf-life and appropriate storage conditions. [8][9][10][11]

Solution State Stability

This protocol assesses the compound's stability in various solutions, mimicking physiological conditions and potential formulation vehicles.

Protocol:

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in:

    • pH 1.2 HCl buffer (simulated gastric fluid)

    • pH 6.8 phosphate buffer (simulated intestinal fluid)

    • pH 7.4 phosphate buffer (simulated blood plasma)

    • Aqueous solution for photostability testing

  • Incubation: Incubate the solutions at relevant temperatures (e.g., 25°C and 40°C for accelerated stability). For photostability, expose one set of samples to a standardized light source as per ICH Q1B guidelines. Keep a control set protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours for short-term stability, and longer for long-term studies). [8][12]4. Analysis: Quench any reaction if necessary and analyze the samples immediately by a stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.

  • Data Reporting: Report the percentage of the parent compound remaining at each time point. Calculate the degradation rate constant and half-life if significant degradation is observed.

Causality: This study is predictive of the compound's fate in different parts of the body and during storage. Instability in acidic conditions, for example, could preclude oral administration. The use of a stability-indicating analytical method is critical to ensure that a decrease in the parent peak is not simply due to analytical variability but represents true chemical degradation. [9]

Solid-State Stability

Solid-state stability is vital for the bulk drug substance and the final drug product.

Protocol:

  • Sample Preparation: Place accurately weighed samples of the solid compound in open and closed vials.

  • Storage Conditions: Store the vials under accelerated stability conditions as per ICH guidelines (e.g., 40°C / 75% Relative Humidity). [12]3. Time Points: At designated time points (e.g., 0, 1, 3, and 6 months), remove samples for analysis. [8]4. Analysis: Analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

    • Moisture Content: Use Karl Fischer titration.

    • Polymorphism: Analyze by XRPD or DSC to detect any changes in solid form.

Causality: Accelerated stability studies allow for a rapid assessment of the compound's long-term stability, helping to predict its shelf-life. [8][12]Monitoring for changes in physical properties like polymorphism is crucial, as different solid forms can have vastly different solubilities and bioavailabilities.

Conclusion

The successful advancement of this compound from a promising hit to a viable drug candidate is contingent upon a thorough and early characterization of its physical and chemical properties. The protocols detailed in this guide provide a robust framework for generating the high-quality, reproducible data required for informed decision-making in the drug development process. By understanding the causality behind each experimental choice, researchers can not only generate data but also interpret its implications for formulation, delivery, and ultimately, therapeutic efficacy.

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. (n.d.). Benchchem.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • ICH Stability Guidelines. (n.d.). LSC Group®.
  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). Bentham Science.
  • Physical properties of the benzoxazole derivatives. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
  • LogD/LogP Background. (n.d.). Enamine.
  • Physical properties of the benzoxazole derivatives. (n.d.).
  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO.
  • Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics.
  • This compound. (n.d.). Amerigo Scientific.
  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 15(11), 2457-2473.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive retrosynthetic analysis and a proposed forward synthesis for the molecule [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. The strategic approach focuses on logical bond disconnections to identify readily available or easily synthesizable starting materials. Each step is rationalized based on established chemical principles and supported by literature precedents, ensuring scientific integrity and a clear path for laboratory execution.

Section 1: Unveiling the Molecular Architecture: A Retrosynthetic Approach

The cornerstone of a successful synthetic campaign lies in a well-defined retrosynthetic analysis. For our target molecule, this compound (I), we identify two primary disconnection points that simplify the structure into key synthons.

1.1. Primary Disconnection: The C-N Bond

The most logical initial disconnection is the carbon-nitrogen bond between the piperidine ring and the benzoxazole core. This bond is an amine linkage to an aromatic heterocycle, suggesting a nucleophilic aromatic substitution or a related coupling reaction in the forward synthesis. This disconnection yields two key fragments: a substituted piperidine derivative (II) and a reactive benzoxazole species (III).

G TM This compound (I) F1 Piperidin-3-ylacetic acid derivative (II) TM->F1 C-N Disconnection F2 2-Substituted-5-chlorobenzoxazole (III) TM->F2 C-N Disconnection G cluster_0 Retrosynthetic Analysis cluster_1 Key Intermediates cluster_2 Precursors cluster_3 Starting Materials TM This compound (I) II Ethyl (piperidin-3-yl)acetate (IV) TM->II C-N bond VI 2,5-Dichlorobenzoxazole (VI) TM->VI C-N bond V Ethyl (pyridin-3-yl)acetate (V) II->V Reduction VII 5-Chloro-1,3-benzoxazol-2(3H)-one (VII) VI->VII Chlorination IX Pyridine-3-acetic acid hydrochloride V->IX Esterification VIII 2-Amino-4-chlorophenol (VIII) VII->VIII Cyclization X Phosgene or equivalent VII->X

Figure 2: Detailed retrosynthetic pathway for the target molecule.

Section 2: The Forward Synthesis: A Step-by-Step Guide

Based on our retrosynthetic analysis, we can now construct a detailed forward synthesis plan. This multi-step process is designed for efficiency and high yields, drawing upon established and reliable chemical transformations.

2.1. Synthesis of Key Intermediates

2.1.1. Preparation of 2-Amino-4-chlorophenol (VIII)

This starting material can be synthesized from 4-chloro-2-nitrophenol via reduction. A common and effective method involves catalytic hydrogenation.

  • Protocol: 4-chloro-2-nitrophenol is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). [1][2]The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 2-amino-4-chlorophenol.

2.1.2. Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one (VII)

The cyclization of 2-amino-4-chlorophenol to the corresponding benzoxazolinone can be achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which are safer alternatives to phosgene gas.

  • Protocol: To a solution of 2-amino-4-chlorophenol (VIII) in an appropriate solvent like tetrahydrofuran (THF), a base such as triethylamine is added. The mixture is cooled in an ice bath, and a solution of triphosgene or CDI in THF is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by extraction to afford 5-chloro-1,3-benzoxazol-2(3H)-one (VII).

2.1.3. Synthesis of 2,5-Dichlorobenzoxazole (VI)

The conversion of the benzoxazolinone to the 2-chloro derivative is a crucial step. This can be accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). [3]

  • Protocol: 5-Chloro-1,3-benzoxazol-2(3H)-one (VII) is heated with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine base, until the starting material is consumed. The excess POCl₃ is carefully quenched and removed, and the product is isolated by extraction and purified by chromatography or recrystallization to give 2,5-dichlorobenzoxazole (VI).

2.1.4. Synthesis of Ethyl (piperidin-3-yl)acetate (IV)

The synthesis of this piperidine derivative begins with the esterification of pyridine-3-acetic acid, followed by the reduction of the pyridine ring.

  • Step 1: Esterification of Pyridine-3-acetic acid: Pyridine-3-acetic acid hydrochloride is refluxed in ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl (pyridin-3-yl)acetate (V).

  • Step 2: Reduction of the Pyridine Ring: The catalytic hydrogenation of ethyl (pyridin-3-yl)acetate (V) is a standard method for the synthesis of the corresponding piperidine. [4] * Protocol: Ethyl (pyridin-3-yl)acetate (V) is dissolved in a suitable solvent, such as acetic acid or ethanol. A platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina catalyst is added. The mixture is hydrogenated under pressure (typically 50-100 psi) at room temperature or slightly elevated temperatures until the pyridine ring is fully saturated. After filtration of the catalyst and removal of the solvent, the product, ethyl (piperidin-3-yl)acetate (IV), is obtained.

2.2. The Final Coupling and Hydrolysis

2.2.1. Coupling of 2,5-Dichlorobenzoxazole (VI) and Ethyl (piperidin-3-yl)acetate (IV)

This is a nucleophilic aromatic substitution reaction where the secondary amine of the piperidine ring displaces the chlorine atom at the 2-position of the benzoxazole ring.

  • Protocol: 2,5-Dichlorobenzoxazole (VI) and ethyl (piperidin-3-yl)acetate (IV) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is added to scavenge the HCl generated during the reaction. The mixture is heated to promote the reaction, and the progress is monitored by TLC. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate.

2.2.2. Hydrolysis of the Ester to the Final Product (I)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Protocol: The ethyl ester is dissolved in a mixture of a water-miscible solvent like THF or methanol and an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). The reaction is stirred at room temperature until the ester is completely hydrolyzed. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, and the product, this compound (I), is isolated by extraction or filtration.

The complete forward synthetic workflow is illustrated below:

G cluster_0 Forward Synthesis Workflow cluster_1 Benzoxazole Synthesis cluster_2 Piperidine Synthesis cluster_3 Final Assembly VIII 2-Amino-4-chlorophenol VII 5-Chloro-1,3-benzoxazol-2(3H)-one VIII->VII Cyclization (e.g., CDI) VI 2,5-Dichlorobenzoxazole VII->VI Chlorination (e.g., POCl3) XI Ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate VI->XI Coupling IX Pyridine-3-acetic acid V Ethyl (pyridin-3-yl)acetate IX->V Esterification IV Ethyl (piperidin-3-yl)acetate V->IV Reduction (e.g., H2, PtO2) IV->XI I This compound XI->I Hydrolysis

Figure 3: Proposed forward synthetic workflow.

Section 3: Quantitative Data Summary

The following table summarizes expected yields for each synthetic step based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

StepTransformationStarting Material(s)ProductExpected Yield (%)
1Reduction of nitro group4-chloro-2-nitrophenol2-Amino-4-chlorophenol (VIII)>90
2Benzoxazolinone formation2-Amino-4-chlorophenol (VIII)5-Chloro-1,3-benzoxazol-2(3H)-one (VII)80-90
3Chlorination of benzoxazolinone5-Chloro-1,3-benzoxazol-2(3H)-one (VII)2,5-Dichlorobenzoxazole (VI)70-85
4EsterificationPyridine-3-acetic acidEthyl (pyridin-3-yl)acetate (V)>90
5Pyridine reductionEthyl (pyridin-3-yl)acetate (V)Ethyl (piperidin-3-yl)acetate (IV)85-95
6C-N Coupling2,5-Dichlorobenzoxazole (VI) & Ethyl (piperidin-3-yl)acetateEthyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate60-80
7Ester HydrolysisEthyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetateThis compound (I)>95

Section 4: Conclusion

The retrosynthetic analysis of this compound presented herein provides a logical and efficient strategy for its total synthesis. By breaking down the target molecule into key building blocks, 2-amino-4-chlorophenol and a derivative of piperidin-3-ylacetic acid, a convergent and high-yielding synthetic route has been proposed. The outlined forward synthesis employs well-established and reliable chemical reactions, offering a practical guide for researchers in the field of medicinal chemistry and drug development. The successful execution of this synthetic plan will provide access to this potentially valuable compound for further biological evaluation.

References

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. [Link]

  • US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
  • 2-Amino-4-chlorophenol | CAS#:95-85-2. Chemsrc. [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health. [Link]

  • US4517370A - Process for preparing 2-chlorobenzoxazoles.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. National Center for Biotechnology Information. [Link]

  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT. [Link]

  • ethyl (1-methyl-3-oxo-2-piperidinyl)acetate. ChemSynthesis. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Der Pharma Chemica. [Link]

  • Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. [Link]

  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
  • US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

Sources

A Technical Guide to the Synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: An Exploration of Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a substituted benzoxazole moiety linked to a piperidinylacetic acid scaffold, presents a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the key starting materials and prevalent synthetic strategies for the preparation of this target molecule. The discussion emphasizes the chemical rationale behind the selection of precursors and reaction conditions, offering a comprehensive resource for researchers in the field.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach, dissecting the molecule into two primary building blocks: a 5-chloro-1,3-benzoxazole core and a piperidin-3-ylacetic acid derivative. The key bond formation in the final stages of the synthesis is the C-N linkage between the piperidine nitrogen and the 2-position of the benzoxazole ring.

This strategy offers flexibility, allowing for the independent synthesis and modification of each fragment before their convergent coupling. The primary starting materials underpinning this approach are commercially available or can be prepared through well-established synthetic routes.

Core Starting Materials: Synthesis and Sourcing

The Benzoxazole Core: 2-Amino-4-chlorophenol and its Derivatives

The foundational starting material for the 5-chloro-1,3-benzoxazole portion of the target molecule is 2-amino-4-chlorophenol . This compound can be sourced commercially or synthesized in the laboratory.

Synthesis of 2-Amino-4-chlorophenol:

A common and efficient laboratory-scale synthesis of 2-amino-4-chlorophenol involves the reduction of the corresponding nitro compound, 4-chloro-2-nitrophenol.

  • Reaction Scheme:

  • Common Reducing Agents and Methods:

    • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. It is a clean and high-yielding method.[1]

    • Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid).[2]

    • Hydrazine Hydrate: In the presence of a catalyst like iron(III) chloride and activated carbon, hydrazine hydrate can be used as a reducing agent.[3]

Table 1: Comparison of Synthetic Methods for 2-Amino-4-chlorophenol

MethodReducing Agent(s)Typical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Raney NiHighClean reaction, high purity of productRequires specialized hydrogenation equipment
Metal/Acid ReductionFe/HCl or Sn/HClGood to HighInexpensive reagents, robust reactionCan generate significant metallic waste
Hydrazine ReductionN₂H₄·H₂O, FeCl₃, CharcoalHighAvoids high-pressure hydrogenationHydrazine is toxic and requires careful handling

Experimental Protocol: Reduction of 4-Chloro-2-nitrophenol with Iron

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add finely powdered iron shavings, water, and a catalytic amount of hydrochloric acid.

  • Heat the mixture to near boiling with vigorous stirring.

  • Add 4-chloro-2-nitrophenol portion-wise over a period of 1-1.5 hours.

  • Continue heating and stirring for an additional 30 minutes after the addition is complete, ensuring the disappearance of the starting material (monitored by TLC).[2]

  • While hot, make the reaction mixture basic with a sodium carbonate or sodium hydroxide solution to precipitate iron salts and dissolve the product.

  • Filter the hot mixture to remove the iron sludge, washing the filter cake with hot water.

  • Acidify the filtrate with hydrochloric acid to precipitate the 2-amino-4-chlorophenol.

  • Cool the mixture and collect the product by filtration, wash with cold water, and dry.

The Piperidine Scaffold: Piperidin-3-ylacetic Acid and its Derivatives

The piperidin-3-ylacetic acid moiety is another critical starting material. For the subsequent coupling reaction, it is often advantageous to use a protected form of this molecule, such as an ester of the carboxylic acid and/or an N-protected piperidine.

  • Commercially Available Derivatives:

    • (S)-(1-Boc-piperidin-3-yl)acetic acid and (R)-(1-Boc-piperidin-3-yl)acetic acid are widely available chiral building blocks.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen prevents unwanted side reactions and can be removed under acidic conditions.

    • Ethyl piperidin-3-ylacetate is also commercially available and serves as a suitable precursor where the carboxylic acid is protected as an ethyl ester.

Synthesis of Piperidin-3-ylacetic Acid Derivatives:

While often purchased, these derivatives can be synthesized from precursors like pyridine-3-acetic acid through catalytic hydrogenation of the pyridine ring, followed by esterification and/or N-protection.

Assembly of the Target Molecule: A Convergent Synthetic Strategy

The most direct approach to this compound involves the coupling of a suitable piperidine derivative with an activated 5-chloro-1,3-benzoxazole. A highly reactive and useful intermediate for this purpose is 2,5-dichlorobenzoxazole .

Step 1: Synthesis of 2,5-Dichlorobenzoxazole

2,5-Dichlorobenzoxazole can be synthesized from 5-chlorobenzoxazolin-2-one or 5-chloro-2-mercaptobenzoxazole.

  • From 5-Chlorobenzoxazolin-2-one: This involves reaction with a strong chlorinating agent like phosphorus pentachloride (PCl₅).

  • From 5-Chloro-2-mercaptobenzoxazole: This precursor can be converted to 2,5-dichlorobenzoxazole using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[2][6]

Experimental Protocol: Synthesis of 2,5-Dichlorobenzoxazole

  • Dissolve 5-chloro-2-mercaptobenzoxazole in dichloromethane and cool the solution to 5-10 °C.

  • Slowly add a mixture of thionyl chloride and N,N-dimethylformamide dropwise, maintaining the temperature.

  • Allow the reaction to stir at room temperature for several hours until completion.

  • Carefully pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dichlorobenzoxazole.[2][6]

Step 2: Coupling of 2,5-Dichlorobenzoxazole with Ethyl Piperidin-3-ylacetate

This key step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient benzoxazole ring is susceptible to attack by the secondary amine of the piperidine derivative at the 2-position, displacing the chloride.

  • Reaction Scheme:

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Dissolve ethyl piperidin-3-ylacetate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a solution of 2,5-dichlorobenzoxazole in the same solvent to the mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

  • Reaction Scheme:

Experimental Protocol: Ester Hydrolysis

  • Dissolve the ethyl ester intermediate in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthetic Workflow and Mechanistic Overview

The overall synthetic strategy can be visualized as a convergent process, as illustrated in the following diagrams.

Synthesis_Workflow cluster_benzoxazole Benzoxazole Core Synthesis cluster_piperidine Piperidine Moiety cluster_final_steps Final Assembly and Deprotection A 4-Chloro-2-nitrophenol B 2-Amino-4-chlorophenol A->B Reduction C 5-Chloro-2-mercaptobenzoxazole B->C Cyclization D 2,5-Dichlorobenzoxazole C->D Chlorination F Ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate D->F SNAr Coupling E Ethyl piperidin-3-ylacetate (Commercially Available) E->F G This compound (Target Molecule) F->G Hydrolysis

Caption: Convergent synthetic workflow for the target molecule.

The key coupling reaction proceeds via a nucleophilic aromatic substitution mechanism.

SNAr_Mechanism reactant1 2,5-Dichlorobenzoxazole intermediate Meisenheimer-like Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Ethyl piperidin-3-ylacetate reactant2->intermediate product Coupled Product intermediate->product Loss of Cl-

Sources

Methodological & Application

Application Notes and Protocols for the Use of a GPR120 Agonist, [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid" is not extensively documented in publicly available scientific literature under this specific chemical name. However, its structure suggests it may function as a synthetic agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This guide is therefore structured around the application of a representative synthetic GPR120 agonist in cell culture, providing a robust framework for researchers working with novel compounds of this class. The protocols and principles outlined herein are based on established methodologies for studying GPR120 activation and its downstream cellular effects.

Introduction: The Therapeutic Potential of GPR120 Activation

G-protein coupled receptor 120 (GPR120) has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 is implicated in a range of physiological functions including the secretion of incretin hormones, adipogenesis, and the modulation of inflammatory responses.[2][3][4] Its role in mediating potent anti-inflammatory and insulin-sensitizing effects has positioned it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][3][5]

The development of potent and selective synthetic agonists for GPR120 is a key focus in drug discovery.[4][6] These synthetic agonists offer advantages over natural ligands, including improved pharmacokinetic profiles and potentially greater selectivity, making them valuable tools for both basic research and clinical applications.[4][7] This guide provides a detailed framework for the cellular characterization of novel GPR120 agonists, using "this compound" as a representative compound.

Mechanism of Action: GPR120 Signaling Pathways

Upon agonist binding, GPR120 can initiate multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[6] This cascade is involved in metabolic regulation, including glucose uptake in adipocytes.[8]

  • β-arrestin-2 Pathway: The β-arrestin-2 pathway is primarily associated with the anti-inflammatory effects of GPR120.[2][3] Following agonist binding, β-arrestin-2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin-2 complex.[2][9] This complex can then interact with and inhibit key inflammatory signaling molecules like TAK1-binding protein 1 (TAB1), ultimately suppressing the activation of pro-inflammatory pathways such as NF-κB and JNK.[2][3][8]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Gαq/11 Pathway cluster_barr2 β-arrestin-2 Pathway GPR120 GPR120/FFAR4 Gaq Gαq/11 GPR120->Gaq activates Barr2 β-arrestin-2 GPR120->Barr2 recruits Agonist GPR120 Agonist (this compound) Agonist->GPR120 PLC PLC Gaq->PLC activates IP3 IP3 PLC->IP3 generates Ca_release ↑ [Ca2+]i IP3->Ca_release induces Metabolic_effects Metabolic Effects (e.g., Glucose Uptake) Ca_release->Metabolic_effects Internalization Internalization Barr2->Internalization mediates TAB1_inhibition TAB1 Inhibition Internalization->TAB1_inhibition NFkB_JNK_inhibition NF-κB & JNK Inhibition TAB1_inhibition->NFkB_JNK_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_JNK_inhibition->Anti_inflammatory

Caption: GPR120 signaling pathways activated by an agonist.

Core Application: Assessing Agonist-Induced GPR120 Activation

The primary application for a novel GPR120 agonist in cell culture is to determine its potency and efficacy in activating the receptor. This can be achieved through a combination of functional assays that measure key downstream signaling events.

Recommended Cell Lines

The choice of cell line is critical for studying GPR120. It is essential to use cells that endogenously express the receptor or have been engineered to do so.

Cell LineDescriptionKey Characteristics
3T3-L1 Adipocytes A well-established murine cell line for studying adipogenesis and glucose metabolism.Endogenously express GPR120, particularly in mature adipocytes.[1][8]
RAW 264.7 Macrophages A murine macrophage-like cell line commonly used to study inflammation.Endogenously express GPR120 and are suitable for anti-inflammatory assays.[3]
CHO-K1/GPR120 Chinese Hamster Ovary cells stably transfected to express human GPR120.Ideal for high-throughput screening and mechanistic studies due to robust receptor expression.[10]
HEK293/GPR120 Human Embryonic Kidney 293 cells engineered to express GPR120.Commonly used for reporter gene assays and studying specific signaling pathways.
Caco-2 Cells A human colorectal adenocarcinoma cell line that differentiates into intestinal epithelial cells.Endogenously express GPR120 and are a good model for studying gut hormone secretion.[11]
Experimental Workflow: GPR120 Activation Assessment

experimental_workflow cluster_assays Functional Assays start Start: Cell Seeding culture Cell Culture & Differentiation (if applicable, e.g., 3T3-L1) start->culture treatment Agonist Treatment (Dose-Response) culture->treatment ca_assay Intracellular Calcium ([Ca2+]i) Assay treatment->ca_assay reporter_assay Reporter Gene Assay (e.g., SEAP) treatment->reporter_assay erk_assay ERK1/2 Phosphorylation (Western Blot/ELISA) treatment->erk_assay data_analysis Data Analysis (EC50 Calculation) ca_assay->data_analysis reporter_assay->data_analysis erk_assay->data_analysis end End: Potency & Efficacy Determination data_analysis->end

Caption: Workflow for assessing GPR120 agonist activity.

Protocol 1: Intracellular Calcium ([Ca2+]i) Mobilization Assay

This protocol measures the transient increase in intracellular calcium following GPR120 activation, a hallmark of Gαq/11 signaling.[8][12]

Materials:

  • CHO-K1/GPR120 or HEK293/GPR120 cells

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • GPR120 agonist stock solution (in DMSO)

  • Positive control (e.g., DHA or a known synthetic agonist)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the reader to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Inject the GPR120 agonist at various concentrations into the wells.

    • Continue recording the fluorescence to capture the peak response and subsequent decline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Validation and Secondary Applications

To build a comprehensive profile of the GPR120 agonist, it is crucial to perform validation and secondary application assays.

Protocol 2: β-Arrestin-2 Recruitment Assay

This assay confirms the agonist's ability to engage the β-arrestin-2 signaling pathway, which is important for its anti-inflammatory effects.[3][5]

Materials:

  • Cell line engineered for a β-arrestin-2 recruitment assay (e.g., PathHunter® β-Arrestin GPCR Assay)

  • Assay-specific detection reagents

  • GPR120 agonist stock solution

  • Luminescence plate reader

Procedure:

  • Follow the manufacturer's protocol for the specific β-arrestin-2 recruitment assay kit.

  • Typically, this involves seeding the cells, treating them with a dose range of the agonist, and then adding the detection reagents.

  • Measure the luminescent signal, which is proportional to the extent of β-arrestin-2 recruitment.

  • Analyze the data similarly to the calcium assay to determine the EC50 for β-arrestin-2 recruitment.

Protocol 3: Anti-Inflammatory Activity in Macrophages

This protocol assesses the functional consequence of GPR120 activation by measuring the inhibition of pro-inflammatory cytokine production in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • GPR120 agonist stock solution

  • ELISA kit for TNF-α or IL-6

  • Cell culture plates and reagents

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the GPR120 agonist for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each agonist concentration relative to the LPS-only control.

    • Plot the percentage inhibition against the logarithm of the agonist concentration to determine the IC50 value.

Protocol 4: Caspase-1 Inflammasome Activity Assay

GPR120 activation has been shown to suppress NLRP3 inflammasome activation, a key component of the innate immune response.[9] This can be measured by assessing caspase-1 activity.

Materials:

  • THP-1 monocyte cells (differentiated into macrophages with PMA)

  • LPS and ATP (or another NLRP3 inflammasome activator)

  • GPR120 agonist stock solution

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)[13]

  • Luminescence plate reader

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Priming and Treatment:

    • Prime the differentiated macrophages with LPS (e.g., 200 ng/mL) for 3-4 hours.

    • During the last hour of priming, add the GPR120 agonist at various concentrations.

  • Inflammasome Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.

  • Caspase-1 Activity Measurement:

    • Collect the cell culture supernatants or lyse the cells, depending on the assay kit.

    • Measure caspase-1 activity using a luminescent substrate according to the kit's protocol.[13][14]

  • Data Analysis:

    • Calculate the percentage inhibition of caspase-1 activity for each agonist concentration relative to the LPS + ATP control.

    • Determine the IC50 value for inflammasome inhibition.

validation_assays cluster_validation Validation & Functional Assays agonist GPR120 Agonist barr2_assay β-Arrestin-2 Recruitment agonist->barr2_assay anti_inflammatory_assay Anti-inflammatory Activity (Cytokine Inhibition) agonist->anti_inflammatory_assay inflammasome_assay Inflammasome Inhibition (Caspase-1 Activity) agonist->inflammasome_assay outcome1 Confirmation of β-arrestin-2 Pathway Engagement barr2_assay->outcome1 outcome2 Quantification of Anti-inflammatory Efficacy anti_inflammatory_assay->outcome2 outcome3 Assessment of Inflammasome Modulation inflammasome_assay->outcome3

Caption: Logical flow of validation and functional assays.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the in vitro characterization of novel GPR120 agonists like "this compound". By systematically assessing receptor activation, downstream signaling, and functional outcomes, researchers can build a robust data package to support the further development of these promising therapeutic agents. The multifaceted nature of GPR120 signaling underscores the importance of employing a range of assays to fully elucidate the pharmacological profile of a new compound.

References

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2021). MDPI. [Link]

  • GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (2010). Cell. [Link]

  • Regulation of Energy Homeostasis via GPR120. (2015). Frontiers in Endocrinology. [Link]

  • GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (2018). Cell & Bioscience. [Link]

  • Human GPR120 Free Fatty Acid Receptor Cell Line. Charles River Laboratories. [Link]

  • Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate. [Link]

  • Applying caspase-1 inhibitors for inflammasome assays in human whole blood. (2014). Journal of Immunological Methods. [Link]

  • Applying caspase-1 inhibitors for inflammasome assays in human whole blood. (2014). Sci-Hub. [Link]

  • CHO-K1/GPR120/Gα15 Stable Cell Line. GenScript. [Link]

  • GPR120 is overexpressed and functional in human CRC cell lines. ResearchGate. [Link]

  • A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. (2015). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. (2017). Endocrine Abstracts. [Link]

  • Potential roles of GPR120 and its agonists in the management of diabetes. (2014). Drug Design, Development and Therapy. [Link]

  • Caspase Substrates and Inhibitors. (2012). Cold Spring Harbor Perspectives in Biology. [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]

  • A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation in Obese Mice. (2014). Nature Medicine. [Link]

  • This compound. Amerigo Scientific. [Link]

  • AK7 tumour cells rapidly proliferate in vivo in the pancreas and duodenum. ResearchGate. [Link]

  • Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. (2015). British Journal of Pharmacology. [Link]

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. (2021). Molecules. [Link]

  • A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. (2014). ResearchGate. [Link]

  • AK7 adenylate kinase 7 [Homo sapiens (human)]. NCBI. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Chemistry Central Journal. [Link]

  • 1-(5-chloro-1,3-benzoxazol-2-yl)-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide. PubChem. [Link]

  • (2S)-4-(5-chloro-1,3-benzoxazol-2-yl)-1-(N,3-dicyclohexyl-D-alanyl)-N-[(thiophen-2-yl)methyl]piperazine-2-carboxamide. PubChem. [Link]

  • 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide. PubChem. [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of Benzoxazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid" did not yield specific data on its application in cancer research. This guide has been broadened to focus on the well-documented and promising class of benzoxazole derivatives, providing a robust framework for investigating novel compounds within this chemical scaffold.

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Cancer Research

The benzoxazole moiety, a bicyclic heterocyclic ring system, has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapeutic agents. In oncology, benzoxazole derivatives have garnered significant attention, with numerous studies demonstrating their potent anti-proliferative activities against a range of human cancer cell lines.[3][4]

These compounds exert their anticancer effects through diverse and clinically relevant mechanisms of action, including the inhibition of key signaling pathways that drive tumor growth, angiogenesis, and metastasis. This versatility makes the benzoxazole scaffold a fertile ground for the development of next-generation targeted therapies.[5] This application note provides a detailed guide to the preclinical evaluation of novel benzoxazole derivatives, outlining core mechanisms and providing validated, step-by-step protocols for their investigation.

Key Mechanisms of Action of Anticancer Benzoxazole Derivatives

Research has illuminated several distinct mechanisms through which benzoxazole-based compounds can induce cancer cell death and inhibit tumor progression. Understanding these pathways is critical for designing rational screening funnels and interpreting experimental data.

Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) are crucial regulators of cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers.[6] Several benzoxazole derivatives have been developed as potent inhibitors of key oncogenic kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Benzoxazole-based molecules have been designed to bind to the ATP-binding site of VEGFR-2, blocking its signaling cascade and thereby inhibiting tumor angiogenesis.[8]

  • c-Met Inhibition: The c-Met receptor, activated by Hepatocyte Growth Factor (HGF), is implicated in tumor invasion and metastasis. Dual inhibitors targeting both VEGFR-2 and c-Met are of particular interest. A recent study detailed novel piperidinyl-based benzoxazole derivatives that effectively inhibit both kinases.[9]

  • Other Tyrosine Kinases: The benzoxazole scaffold has been successfully incorporated into inhibitors of other protein tyrosine kinases that are critical for cancer cell growth, demonstrating broad applicability.[10]

Signaling Pathway Diagram: Kinase Inhibition by Benzoxazole Derivatives

G cluster_membrane Cell Membrane RTK VEGFR-2 / c-Met Receptor Tyrosine Kinase P_site Phosphorylation RTK->P_site Autophosphorylation Benzoxazole Benzoxazole Derivative Benzoxazole->RTK Binds & Inhibits ATP ATP ATP->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_site->Downstream Activates Outcome Tumor Growth Angiogenesis Metastasis Downstream->Outcome Promotes

Caption: Kinase inhibition by a benzoxazole derivative.


Microtubule Disruption

The cell's cytoskeleton, particularly the microtubule network, is essential for maintaining cell shape, transport, and, critically, for forming the mitotic spindle during cell division.[11] Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics. Certain benzoxazole derivatives have been shown to target tubulin, the protein subunit of microtubules.[12] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[12][13]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. A key strategy in cancer therapy is to reactivate this process. Benzoxazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[14][15]

  • Bcl-2 Family Modulation: Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent cell death. Pro-apoptotic proteins like Bax promote it. Potent benzoxazole compounds can down-regulate the expression of Bcl-2 while up-regulating Bax, shifting the balance towards apoptosis and leading to the activation of caspases, the executioner enzymes of cell death.[14][15]

Signaling Pathway Diagram: Intrinsic Apoptosis Induction

G Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Benzoxazole->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Benzoxazole->Bax Up-regulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a benzoxazole derivative.


Experimental Protocols for Preclinical Evaluation

A systematic, multi-tiered approach is essential for evaluating the anticancer potential of novel benzoxazole derivatives. The following protocols represent a standard workflow from initial cytotoxicity screening to more detailed mechanistic studies.[16][17]

Workflow Overview
Experimental Workflow Diagram

G Start Novel Benzoxazole Derivative MTT Protocol 1: Cell Viability (MTT Assay) Determine IC50 Start->MTT Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Active Compounds CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Active Compounds InVivo Protocol 4: In Vivo Xenograft Model (Efficacy Study) Apoptosis->InVivo Confirmed Mechanism CellCycle->InVivo Confirmed Mechanism End Candidate for Further Development InVivo->End

Caption: Standard experimental workflow for anticancer drug screening.


Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[19][20] The intensity of the color is directly proportional to the number of living, metabolically active cells.[19]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).[8][21]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin.

  • Benzoxazole derivative stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[22]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[23]

  • Drug Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO concentration matched to the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[22][23]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[18][19]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve (Viability % vs. Log[Concentration]).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT-116 IC₅₀ (µM)
Benzoxazole Derivative 11b4.306.68N/A
Benzoxazole Derivative 8d3.43N/A2.79
Sorafenib (Reference)4.956.325.30
Note: Data are illustrative examples compiled from literature.[8][9]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[25] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is lost.[27] Flow cytometry analysis of cells stained with both allows for the differentiation of four populations:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Primary necrotic cells (rare in this assay)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Treated and untreated cells (1-5 x 10⁵ cells per sample).[27]

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the benzoxazole derivative at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300-400 x g for 5 minutes.[28]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[27]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[27]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[27]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cell cycle phases:

  • G0/G1 phase: Normal DNA content (2N).

  • S phase: Intermediate DNA content (between 2N and 4N).

  • G2/M phase: Doubled DNA content (4N). By analyzing the distribution of a cell population across these phases, one can determine if a compound induces cell cycle arrest at a specific checkpoint (e.g., G2/M arrest for microtubule inhibitors).

Materials:

  • Treated and untreated cells.

  • Cold 70% ethanol.[29]

  • Cold 1X PBS.

  • PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[30]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for weeks).[29][30]

  • Rehydration: Centrifuge the fixed cells (e.g., 500 x g for 10 minutes), decant the ethanol, and wash twice with cold PBS.[29]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[31]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[29]

  • Analysis: Analyze by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[29][30]

Protocol 4: In Vivo Efficacy Evaluation in a Human Tumor Xenograft Model

Principle: To assess the anticancer activity of a compound in a living organism, human tumor cells can be implanted into immunocompromised mice.[32] This model allows for the evaluation of a drug's ability to inhibit tumor growth in a more complex biological system.[33][34]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID mice).[32]

  • Human cancer cell line known to be sensitive to the compound in vitro.

  • Matrigel (optional, to support initial tumor growth).

  • Benzoxazole derivative formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Calipers for tumor measurement.

Procedure (General Outline):

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend in sterile PBS or medium, often mixed 1:1 with Matrigel, at a concentration of ~5-10 x 10⁶ cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[35]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Monitor animal health and tumor size regularly (2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control (vehicle) groups.

  • Drug Administration: Administer the benzoxazole derivative and vehicle according to a predetermined schedule (e.g., once daily by oral gavage).

  • Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

The benzoxazole scaffold represents a highly versatile and promising platform for the discovery of novel anticancer agents. The diverse mechanisms of action, including kinase inhibition, microtubule disruption, and apoptosis induction, provide multiple avenues for therapeutic intervention. The protocols outlined in this guide provide a robust and validated framework for the systematic evaluation of new benzoxazole derivatives, from initial high-throughput screening to in-depth mechanistic studies and preclinical in vivo validation. As our understanding of cancer biology deepens, the rational design of new benzoxazole-based molecules targeting specific oncogenic pathways will continue to be a vital component of modern drug discovery.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and verifiable URLs will be provided upon request.

Sources

Application Notes and Protocols: Experimental Design for Studies with [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a novel small molecule with potential therapeutic applications. While specific biological targets of this compound are under investigation, its structural motifs suggest it may function as an inhibitor of soluble epoxide hydrolase (sEH). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans to elucidate the mechanism of action and therapeutic potential of this compound, with a primary focus on its putative role as an sEH inhibitor.

Soluble epoxide hydrolase is a critical enzyme in the metabolism of fatty acids.[1][2] It converts epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs).[3][4][5] Inhibition of sEH stabilizes EETs, thereby enhancing their beneficial effects.[3][6] This makes sEH a promising therapeutic target for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[3][6][7][8]

This document will guide you through a logical progression of in vitro and in vivo studies, from initial target validation to preclinical evaluation. Each protocol is designed to be self-validating and is grounded in established scientific principles.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on determining if this compound directly interacts with and inhibits sEH, and subsequently, its effects on cellular models.

Direct Enzyme Inhibition Assays

The first step is to ascertain whether the compound directly inhibits sEH activity. A fluorescent-based in vitro assay is a common and efficient method for this purpose.[9][10]

Protocol 1: In Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant sEH.

Materials:

  • Recombinant human or murine sEH

  • sEH fluorescent substrate (e.g., PHOME)[10]

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., AUDA)[11]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the sEH enzyme to each well.

  • Add the diluted test compound or control to the respective wells.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescent substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths will be specific to the substrate used, e.g., 330/465 nm for the product of PHOME hydrolysis).[11]

  • Calculate the rate of reaction for each concentration.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Data Presentation:

CompoundIC50 (nM)
This compoundValue
AUDA (Positive Control)Value
Cell-Based Target Engagement and Pathway Analysis

Following confirmation of direct enzyme inhibition, the next logical step is to assess the compound's activity in a cellular context. This will confirm cell permeability and target engagement in a more physiologically relevant system.

Protocol 2: Cell-Based sEH Activity Assay

Objective: To measure the inhibition of sEH activity by the test compound in whole cells.

Materials:

  • A suitable cell line expressing sEH (e.g., HEK-293, HepG2)

  • Cell culture medium and supplements

  • Test compound

  • Cell-permeable sEH substrate (e.g., Epoxy Fluor 7)[11]

  • Lysis buffer

  • 96-well plates (clear for cell culture, black for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Add the cell-permeable fluorescent substrate to the cells and incubate.

  • Lyse the cells and transfer the lysate to a black microplate.

  • Measure the fluorescence of the product, which is proportional to sEH activity.

  • Determine the IC50 value as described in Protocol 1.

Expected Outcome: A dose-dependent decrease in fluorescence, indicating cellular sEH inhibition.

Signaling Pathway Analysis

Inhibition of sEH is expected to lead to an increase in the ratio of EETs to DHETs and a downstream modulation of inflammatory signaling pathways, such as the NF-κB pathway.[3]

G Compound This compound sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Converts EETs to EETs Epoxyeicosatrienoic Acids (EETs) NFkB NF-κB Pathway EETs->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Putative signaling pathway of the test compound.

Protocol 3: Quantification of EETs and DHETs by LC-MS/MS

Objective: To measure the change in the EET/DHET ratio in cells treated with the test compound.

Procedure:

  • Culture cells and treat with the test compound as in Protocol 2.

  • Harvest the cells and extract lipids using an appropriate organic solvent method.

  • Analyze the lipid extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of various EET regioisomers and their corresponding DHETs.[4]

  • Calculate the ratio of total EETs to total DHETs for each treatment condition.

Data Presentation:

TreatmentEETs (ng/mg protein)DHETs (ng/mg protein)EET/DHET Ratio
Vehicle ControlValueValueValue
Test Compound (Low Dose)ValueValueValue
Test Compound (High Dose)ValueValueValue

Part 2: In Vivo Evaluation

After thorough in vitro characterization, the investigation should proceed to in vivo models to assess the compound's pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing efficacy studies.

Protocol 4: Murine Pharmacokinetic Analysis

Objective: To determine key PK parameters of the test compound in mice.

Procedure:

  • Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[3]

  • Collect blood samples at multiple time points post-administration.

  • Process the blood to obtain plasma.

  • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[4][13]

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and area under the curve (AUC).[3][14]

Data Presentation:

ParameterUnitValue
Cmaxng/mLValue
TmaxhoursValue
t1/2hoursValue
AUCng*h/mLValue
Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamic studies will link the drug exposure levels to the biological response. Efficacy studies will then be conducted in relevant animal models of disease.

Experimental Workflow

G cluster_0 Preclinical Evaluation PK Pharmacokinetics (PK) PD Pharmacodynamics (PD) PK->PD Inform Efficacy Efficacy Studies PD->Efficacy Guide Dose Selection Tox Toxicology Efficacy->Tox Justify IND IND-Enabling Studies Tox->IND

Caption: General workflow for in vivo studies.

Protocol 5: In Vivo Target Engagement and Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the anti-inflammatory effects of the test compound in a mouse model of acute inflammation.

Procedure:

  • Dose mice with the test compound or vehicle at a predetermined time before inducing inflammation.

  • Induce systemic inflammation by intraperitoneal injection of LPS.

  • At a specified time point after LPS challenge, collect blood and tissues.

  • Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • In a separate cohort, assess the EET/DHET ratio in plasma or tissues as a biomarker of target engagement.

Data Presentation:

TreatmentPlasma TNF-α (pg/mL)Plasma EET/DHET Ratio
Vehicle + SalineValueValue
Vehicle + LPSValueValue
Test Compound + LPSValueValue

Part 3: Advanced Characterization and Safety

Selectivity Profiling

It is important to determine if the compound interacts with other related enzymes, such as microsomal epoxide hydrolase (mEH) or cytochrome P450 (CYP) enzymes, which are also involved in lipid metabolism.[10][14]

Preliminary Toxicology

Initial safety assessments should be conducted to identify any potential liabilities. This can include in vitro cytotoxicity assays and in vivo dose-range-finding studies to determine the maximum tolerated dose (MTD).

Conclusion

This guide provides a structured and scientifically rigorous approach to the experimental design for studies with this compound, with a focus on its potential as a soluble epoxide hydrolase inhibitor. By following these protocols, researchers can systematically elucidate the compound's mechanism of action, establish a clear link between target engagement and physiological effects, and build a strong data package for further preclinical and clinical development.

References

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PubMed Central. Available at: [Link]

  • Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed Central. Available at: [Link]

  • Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology | Semantic Scholar. Available at: [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - ACS Publications. Available at: [Link]

  • Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA - eScholarship.org. Available at: [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PubMed Central. Available at: [Link]

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys | Request PDF - ResearchGate. Available at: [Link]

  • In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability | ACS Medicinal Chemistry Letters. Available at: [Link]

  • In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Available at: [Link]

  • Soluble Epoxide Hydrolase Cell-Based Assay Kit - Applications - CAT N - Bertin bioreagent. Available at: [Link]

  • In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC - NIH. Available at: [Link]

  • Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - NIH. Available at: [Link]

  • Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells | Request PDF - ResearchGate. Available at: [Link]

  • Sorafenib has soluble epoxide hydrolase inhibitory activity, which contributes to its effect profile in vivo - AACR Journals. Available at: [Link]

  • Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors. Available at: [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PubMed Central. Available at: [Link]

  • Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PubMed Central. Available at: [Link]

  • Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC. Available at: [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening - Agilent. Available at: [Link]

  • Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC - PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents.[1] Benzoxazole derivatives represent a promising class of heterocyclic compounds, recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid , a novel benzoxazole derivative, for its potential antimicrobial activity. These application notes detail the principles and step-by-step protocols for fundamental antimicrobial assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. The methodologies are grounded in standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure robust and reproducible data generation.[5]

Introduction: The Scientific Rationale

Benzoxazole-containing compounds have garnered significant interest due to their structural similarity to biological purines, allowing them to interact with various biopolymers.[1] While the precise mechanism of action can vary, some studies suggest that benzoxazole derivatives may exert their antibacterial effects through the inhibition of essential enzymes like DNA gyrase, a type II topoisomerase critical for bacterial DNA replication.[6] The target compound, This compound , integrates the core benzoxazole scaffold with a piperidinyl-acetic acid moiety. This unique combination warrants a thorough investigation of its antimicrobial potential. The chloro-substitution on the benzoxazole ring and the acetic acid side chain may influence the compound's solubility, cell permeability, and target binding affinity, making its systematic evaluation a critical step in the drug discovery pipeline.

The following protocols are designed not merely as procedural steps but as a self-validating framework. By including requisite controls and established benchmarks, these assays provide a clear, quantitative assessment of the compound's efficacy, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity.[7][8]

Potential Mechanism of Action: DNA Gyrase Inhibition

A plausible mechanism for the antimicrobial action of benzoxazole derivatives is the inhibition of bacterial DNA gyrase.[6] This enzyme is essential for relieving torsional strain during DNA replication and is a well-validated target for antibacterial drugs (e.g., fluoroquinolones). The benzoxazole scaffold may interfere with the enzyme's function, leading to a cascade of events culminating in bacterial cell death.

G cluster_0 Bacterial Cell Compound This compound Membrane Cell Wall / Membrane Penetration Compound->Membrane 1. Entry Gyrase DNA Gyrase (Target Enzyme) Membrane->Gyrase 2. Binding DNA Supercoiled DNA Replication DNA Replication Blocked Gyrase->Replication 3. Inhibition DNA->Gyrase Relaxes Supercoils (Normal Function) Death Cell Death Replication->Death 4. Bactericidal Effect caption Fig 1. Proposed mechanism of DNA gyrase inhibition.

Caption: Fig 1. Proposed mechanism of DNA gyrase inhibition.

Core Experimental Protocols

This section outlines the workflow for systematically characterizing the antimicrobial properties of the test compound. It is imperative to perform these assays with appropriate controls to ensure the validity of the results.

workflow start Start: Compound Synthesis & Purification mic Protocol 1: Broth Microdilution (Determine MIC) start->mic Initial Screening mbc Protocol 2: Subculture for MBC (Determine Bactericidal/Static) mic->mbc Post-MIC Determination timekill Protocol 3: Time-Kill Kinetics Assay (Assess Rate of Killing) mbc->timekill If Bactericidal end End: Data Analysis & Conclusion mbc->end If Bacteriostatic timekill->end

Caption: Fig 2. Workflow for antimicrobial evaluation.

Materials and Reagents
  • Test Compound: this compound, stock solution prepared in Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[9]

  • Reagents: Sterile saline (0.85%), 0.5 McFarland turbidity standard, sterile DMSO, positive control antibiotics (e.g., Vancomycin, Ciprofloxacin).

  • Equipment: 96-well microtiter plates, micropipettes, incubator (35-37°C), spectrophotometer (optional).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] This protocol is adapted from CLSI guidelines.[5]

Causality: The broth microdilution method is a quantitative technique that exposes a standardized bacterial inoculum to serial dilutions of the test compound, allowing for a precise determination of the concentration required for growth inhibition.[9]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh MHA plate.[11]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Compound Dilution Plate Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[13] The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation and Controls:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the compound, bringing the final volume to 100 µL.

    • Growth Control: Include wells with inoculum and CAMHB but no compound.[9]

    • Sterility Control: Include wells with CAMHB only.[9]

    • Solvent Control: Include wells with inoculum and the highest concentration of DMSO used in the dilutions to ensure the solvent has no antimicrobial effect.

    • Positive Control: Include a standard antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[10] This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14] This assay is a critical follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.[7]

Causality: By subculturing from the clear wells of the MIC plate onto an antibiotic-free solid medium, we can determine if the bacteria were merely inhibited or were killed by the compound. Growth on the agar indicates a bacteriostatic effect, while no growth indicates a bactericidal effect.[15]

Step-by-Step Methodology:

  • Subculturing:

    • Following MIC determination, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).[16]

    • Aseptically aspirate a 10 µL aliquot from each of these wells.

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[17]

    • An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[15][17]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[8]

Causality: Unlike the static endpoints of MIC/MBC assays, the time-kill assay provides insight into the pharmacodynamics of the compound, revealing whether its killing effect is rapid or slow, and concentration-dependent.[10][18] A bactericidal agent is typically defined as one that achieves a ≥3-log10 (99.9%) reduction in CFU/mL.[8]

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).[19]

    • Include a growth control tube without any compound.

    • Inoculate all tubes with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Enumeration:

    • Incubate the tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[20]

    • Perform serial dilutions of the aliquot in sterile saline and plate onto MHA for viable colony counts.

  • Data Analysis:

    • After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.[8]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data

Test Microorganism Gram Stain MIC (µg/mL) of Test Compound Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213 Gram-Positive 8 0.5
E. faecalis ATCC 29212 Gram-Positive 16 1
E. coli ATCC 25922 Gram-Negative 32 0.015

| P. aeruginosa ATCC 27853 | Gram-Negative | 64 | 0.5 |

Table 2: Example MBC/MIC Ratio

Test Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 8 16 2 Bactericidal

| E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |

Conclusion

The protocols detailed in these application notes provide a robust and standardized framework for the initial antimicrobial characterization of This compound . By systematically determining the MIC, MBC, and time-kill kinetics, researchers can generate the foundational data necessary to assess the compound's potential as a lead candidate for further drug development. A thorough understanding of its spectrum of activity and bactericidal or bacteriostatic nature is paramount for guiding future optimization and preclinical studies.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem Technical Document.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem Technical Support Team.
  • BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. BenchChem Technical Document.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. BenchChem Technical Document.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds. BenchChem Technical Document.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. (Sourced via NIH).
  • RSKORIA TECHNICALS. (n.d.). Time Kill Assay.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Adnan, M., et al. (2023).
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Khan, A. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5).
  • University of Helsinki. (2022). Validation of high-throughput time-kill assay. HELDA.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • ResearchGate. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review.
  • Infortech Open. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Pacific BioLabs. (n.d.). Time Kill Testing.
  • Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.

Sources

Application Notes and Protocols for [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: A Guide for Therapeutic Potential Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The following document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of the novel compound, [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. It is important to note that as of the date of this publication, publicly available research specifically detailing the biological activity of this molecule is limited. Therefore, the application notes and protocols outlined herein are predicated on a robust analysis of its constituent chemical moieties: the benzoxazole core, the piperidine ring, and the acetic acid side chain. These structural components are prevalent in a variety of biologically active agents, and their known properties form the basis for the hypothesized therapeutic applications and corresponding experimental designs presented in this guide. The methodologies described are intended to serve as a rigorous starting point for the systematic investigation of this promising compound.

Introduction: Unveiling the Therapeutic Promise of a Novel Benzoxazole Derivative

The chemical structure of this compound presents a compelling scaffold for drug discovery. The benzoxazole ring system is a well-established pharmacophore, known to be a core component in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The piperidine moiety is a frequent feature in centrally active pharmaceuticals, suggesting potential for neurological applications. Finally, the acetic acid group can influence the compound's pharmacokinetic profile and may serve as a crucial interaction point with biological targets.

This guide will explore three primary hypothesized therapeutic avenues for this compound:

  • Oncology: Leveraging the known cytotoxic and anti-proliferative effects of benzoxazole derivatives against various cancer cell lines[1].

  • Neuroinflammation and Neurodegeneration: Investigating the potential modulation of inflammatory pathways in the central nervous system, a critical factor in many neurodegenerative diseases.

  • Metabolic Disorders: Exploring the possibility of targeting metabolic enzymes or receptors, given the structural similarities to other compounds with metabolic activity.

Hypothesized Mechanism of Action: A Multi-faceted Approach

Based on the compound's structure, several potential mechanisms of action can be postulated. These hypotheses provide a framework for the experimental protocols detailed in the subsequent sections.

In Oncology: Targeting Cancer Cell Proliferation and Survival

Many benzoxazole-containing compounds exert their anticancer effects through the inhibition of key enzymes involved in cell cycle progression and survival, such as protein kinases or topoisomerases. Another potential mechanism is the induction of apoptosis through the modulation of Bcl-2 family proteins or the activation of caspase cascades.

Anticancer_Mechanism Compound [1-(5-Chloro-1,3-benzoxazol-2-yl) piperidin-3-yl]acetic acid Kinase Protein Kinases (e.g., Src, Abl) Compound->Kinase Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes Caspase Caspase Activation Apoptosis->Caspase Neuroinflammation_Pathway Compound [1-(5-Chloro-1,3-benzoxazol-2-yl) piperidin-3-yl]acetic acid NFkB NF-κB Pathway Compound->NFkB Inhibits MAPK MAPK Pathway Compound->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates MAPK->Cytokines Upregulates Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Hypothesized anti-neuroinflammatory signaling pathway.

Experimental Protocols: A Step-by-Step Guide to Investigation

The following protocols are designed to be self-validating systems for assessing the therapeutic potential of this compound.

General Compound Handling and Preparation

Rationale: Proper handling and solubilization are critical for obtaining reproducible experimental results.

Protocol:

  • Compound Storage: Store the lyophilized powder of this compound at -20°C in a desiccated environment.

  • Stock Solution Preparation:

    • For in vitro assays, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • Dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentrations immediately before use.

    • Ensure the final DMSO concentration in the assay does not exceed 0.5% to minimize solvent-induced artifacts.

In Vitro Oncology Assays

Rationale: To determine the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale: To elucidate whether the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

In Vitro Neuroinflammation Assays

Rationale: To assess the anti-inflammatory potential of the compound in a cellular model of neuroinflammation.

Protocol:

  • Cell Culture: Culture microglial cells (e.g., BV-2 cell line) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement (ELISA): Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.

In Vivo Efficacy Studies

Rationale: To evaluate the in vivo anti-tumor efficacy of the compound.

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Randomize the mice into treatment groups and administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-712.50.8
A54925.81.2
HepG218.21.0

Table 2: Hypothetical Anti-inflammatory Activity in BV-2 Cells

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control< 10< 5
LPS (100 ng/mL)1500 ± 120800 ± 75
LPS + Compound (10 µM)750 ± 60400 ± 45
LPS + Compound (50 µM)250 ± 30150 ± 20

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Solubilization Compound Solubilization Cytotoxicity_Screening Cytotoxicity_Screening Solubilization->Cytotoxicity_Screening Anti_inflammatory_Assay Anti_inflammatory_Assay Solubilization->Anti_inflammatory_Assay Apoptosis_Assay Apoptosis_Assay Cytotoxicity_Screening->Apoptosis_Assay IC50 Determination IC50 Determination Cytotoxicity_Screening->IC50 Determination Mechanism of Cell Death Mechanism of Cell Death Apoptosis_Assay->Mechanism of Cell Death Xenograft_Model Xenograft_Model IC50 Determination->Xenograft_Model Cytokine Measurement Cytokine Measurement Anti_inflammatory_Assay->Cytokine Measurement Neuroinflammation Model Neuroinflammation Model Cytokine Measurement->Neuroinflammation Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor Growth Inhibition Behavioral & Histological Analysis Behavioral & Histological Analysis Neuroinflammation Model->Behavioral & Histological Analysis

Caption: A generalized experimental workflow for therapeutic potential assessment.

Conclusion and Future Directions

The protocols and application notes provided in this guide offer a comprehensive framework for the initial investigation of this compound. The successful execution of these experiments will provide crucial insights into its cytotoxic, anti-inflammatory, and potential in vivo efficacy. Positive results from these initial studies would warrant further exploration, including more detailed mechanistic studies, pharmacokinetic and toxicology profiling, and evaluation in a broader range of disease models. The unique combination of the benzoxazole, piperidine, and acetic acid moieties holds significant promise for the development of a novel therapeutic agent.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids. [Link]

  • 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Chem-Impex. [Link]

Sources

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Therapeutic Potential with a Novel Benzoxazole Derivative

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This compound represents a novel investigational compound from this class. Its unique combination of a chlorinated benzoxazole and a piperidinyl-acetic acid moiety suggests potential interactions with a range of biological targets, particularly G protein-coupled receptors (GPCRs), which are a major focus of modern drug discovery.[1][2]

This document serves as a comprehensive guide for the high-throughput screening (HTS) of this compound to identify and characterize its activity as a modulator of a model Gq-coupled GPCR. As a Senior Application Scientist, this guide is designed to provide not just a set of instructions, but a framework for a robust, self-validating screening campaign, grounded in established scientific principles.[3][4] We will detail a cell-based calcium flux assay, a widely adopted and reliable method for assessing the activity of compounds targeting Gq-coupled pathways.[3][5]

Scientific Foundation: Targeting Gq-Coupled GPCRs via Calcium Mobilization

GPCRs are the largest family of cell surface receptors and are the targets of over 30% of FDA-approved drugs.[1] They transduce extracellular signals into intracellular responses through various G protein subtypes. Gq-coupled GPCRs, upon activation by a ligand, stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid and significant increase in intracellular Ca2+ concentration is a hallmark of Gq pathway activation and serves as a robust signal for HTS assays.[4][5]

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and amenability to automation.[6][7] By utilizing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, we can directly measure the increase in intracellular calcium concentration that results from GPCR activation, providing a direct readout of the compound's activity.

Signaling Pathway: Gq-Coupled GPCR Activation

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand ([Compound]) GPCR Gq-Coupled GPCR Ligand->GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R Ca_Cytoplasm [Ca2+]i ↑ Ca_ER->Ca_Cytoplasm Release Response Cellular Response Ca_Cytoplasm->Response

Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

Experimental Design: A Validated High-Throughput Screening Workflow

A successful HTS campaign requires meticulous planning, from compound management to data analysis.[8][9] The workflow described here is designed for automation and scalability, incorporating critical quality control steps to ensure data integrity.

HTS Workflow Overview

HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plates) cluster_analysis 3. Data Analysis & Hit Triage cluster_validation 4. Hit Validation Compound Compound Management (Dilution Series) Compound_Addition Compound Addition (Automated Liquid Handling) Compound->Compound_Addition Cell_Culture Cell Culture (HEK293 with target GPCR) Seeding Cell Seeding Cell_Culture->Seeding Dye_Loading Calcium Dye Loading (Fluo-4 AM) Seeding->Dye_Loading Dye_Loading->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Fluorescence Reading (FLIPR / Plate Reader) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data QC Quality Control (Z'-factor calculation) Raw_Data->QC Normalization Data Normalization (% Activation) QC->Normalization Hit_Selection Hit Identification (Activity Threshold) Normalization->Hit_Selection Confirmation Primary Hit Confirmation Hit_Selection->Confirmation Dose_Response Dose-Response Curves (EC50/IC50 Determination) Confirmation->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay

Caption: Automated workflow for a cell-based HTS campaign.

Protocols: Step-by-Step Methodologies

PART 1: Compound Management and Assay Plate Preparation

Effective compound management is crucial for the success of any screening campaign.[8][10][11]

  • Compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Aliquot and store at -20°C or -80°C in low-binding tubes.

  • Source Plate Preparation:

    • For a primary screen at a single concentration (e.g., 10 µM), prepare an intermediate source plate.

    • Thaw the 10 mM stock and dilute it in 100% DMSO to create a 1 mM solution (a 100x stock for the final assay concentration).

    • Using an automated liquid handler, dispense this 1 mM solution into a 384-well polypropylene source plate.

  • Control Wells:

    • Dedicate specific columns of the source plate for controls:

      • Negative Control: 100% DMSO (vehicle control).

      • Positive Control: A known agonist for the target GPCR at its EC80 concentration, dissolved in 100% DMSO.

PART 2: Cell Culture and Plating

This protocol assumes the use of a human embryonic kidney (HEK293) cell line stably expressing the Gq-coupled GPCR of interest.

  • Cell Maintenance:

    • Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required.

    • Maintain the culture in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days to maintain them in the exponential growth phase.

  • Cell Plating for HTS:

    • Harvest cells using Trypsin-EDTA and neutralize with complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in an appropriate volume of assay medium (e.g., serum-free DMEM).

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 10,000 cells/well).

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate.

    • Incubate the plates for 18-24 hours at 37°C with 5% CO2.

PART 3: Calcium Flux Assay Protocol

This protocol is designed for use with a fluorescent plate reader equipped with an automated liquid handling system, such as a FLIPR (Fluorometric Imaging Plate Reader).

  • Dye Loading:

    • Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye in an assay buffer containing probenecid (to prevent dye extrusion from the cells).

    • Remove the assay plates from the incubator.

    • Add 10 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Fluorescence Reading:

    • Place the cell plate and the compound source plate into the plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Program the instrument to perform the following sequence: a. Establish a stable baseline fluorescence reading for 10-20 seconds. b. Initiate the transfer of 0.5 µL of compound/control from the source plate to the cell plate (this achieves a 1:100 dilution, resulting in a final compound concentration of 10 µM in 0.1% DMSO). c. Immediately begin kinetic reading of fluorescence intensity for 90-180 seconds.

PART 4: Data Analysis and Hit Identification

Rigorous data analysis is essential to identify true hits from the vast amount of data generated.[12][13][14]

  • Data Processing:

    • For each well, calculate the maximum fluorescence response post-compound addition minus the baseline fluorescence.

  • Quality Control (QC):

    • The Z'-factor is a statistical measure of assay quality and is used to validate the performance of each plate.[12]

    • Calculate the Z'-factor for each plate using the positive and negative controls:

      • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

      • Where SD is the standard deviation and Mean is the average of the controls.

    • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Plates with Z' < 0.5 should be flagged for review or repeated.

  • Data Normalization:

    • Normalize the data on a per-plate basis to account for plate-to-plate variability.

    • Express the activity of each test compound as a percentage of the positive control's response:

      • % Activation = [ (Response_compound - Mean_neg) / (Mean_pos - Mean_neg) ] * 100

  • Hit Selection:

    • Define a hit threshold based on the statistical distribution of the sample data. A common approach is to set the threshold at three times the standard deviation of the vehicle control wells.

    • For example, a compound showing >20% activation may be considered a primary hit.

ParameterDescriptionRecommended Value/Criteria
Compound Concentration Final screening concentration.10 µM
DMSO Concentration Final vehicle concentration.≤ 0.5%
Cell Seeding Density Cells per well in a 384-well plate.5,000 - 15,000 (must be optimized)
Plate Format Microtiter plate for the assay.384-well, black-wall, clear-bottom
Z'-Factor Statistical indicator of assay quality.> 0.5
Hit Threshold Cutoff for primary hit selection.> 3 * SD of negative controls

Hit Confirmation and Follow-Up Studies

Primary hits must be subjected to further testing to confirm their activity and eliminate false positives.[12][15]

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points, half-log dilutions) to determine their potency (EC50 for agonists, IC50 for antagonists).

  • Orthogonal Assays: Validate the hits in a different, secondary assay that measures a different endpoint of the same signaling pathway (e.g., an IP1 accumulation assay) to rule out assay-specific artifacts.

  • Selectivity Profiling: Screen the validated hits against related GPCRs or a broader panel of targets to assess their selectivity.

Conclusion

This application note provides a robust and detailed framework for the high-throughput screening of this compound using a cell-based calcium flux assay. By adhering to the principles of rigorous assay validation, quality control, and systematic data analysis, researchers can confidently identify and characterize the bioactivity of this novel compound, paving the way for further investigation in the drug discovery pipeline. The methodologies described herein are grounded in established HTS practices and are designed to yield reproducible and high-quality data.

References

  • Azenta Life Sciences. (n.d.). Compound Management in High Throughput Screening.
  • Inamdar, M., & Biyani, M. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, 71, 102206. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
  • Burns, D. J., Alder, E., Fan, Y. H., McKeegan, E., Warrior, U., & Beutel, B. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. Proceedings of SPIE, 3259. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development.
  • Hill, S. J. (2006). An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology, 332, 1-14.
  • Ma, D. L., He, H. Z., Chan, D. S., & Leung, C. H. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 25(33), 4028-4043. [Link]

  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening.
  • Promega Corporation. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Finel, M., & Uutela, P. (2012). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Drug Metabolism and Disposition, 40(4), 659-663.
  • Chung, T. D. Y. (2021). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). [Video]. YouTube. [Link]

  • An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 5(12), 1189-1200. [Link]

  • ResearchGate. (2008). Compound Management for Quantitative High-Throughput Screening. Request PDF. [Link]

  • chem IT Services. (n.d.). HTS Data Analysis.
  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
  • National Center for Biotechnology Information. (2014). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. National Academies Press (US). [Link]

Sources

Application Notes and Protocols: Formulation of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The translation of a promising new chemical entity (NCE) from the bench to in vivo testing is a critical juncture in the drug development pipeline. A significant hurdle in this process is often the poor aqueous solubility of many drug candidates. [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a compound with a benzoxazole core, is representative of a class of molecules that frequently exhibit low water solubility. This characteristic can lead to poor absorption and erratic bioavailability, confounding the results of in vivo studies. Therefore, the development of a suitable formulation is paramount to ensure consistent and predictable systemic exposure in animal models.

This comprehensive guide provides a systematic approach to formulating this compound for pre-clinical in vivo research. The principles and protocols detailed herein are broadly applicable to other poorly soluble compounds, offering researchers a robust framework for their formulation development endeavors. We will navigate through pre-formulation assessment, formulation strategies, characterization, and a detailed protocol for in vivo administration.

Part 1: Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.[1] This pre-formulation investigation will guide the selection of the most appropriate formulation strategy.

Solubility Profiling

The solubility of a compound is a critical determinant of its oral bioavailability.[2] Given the carboxylic acid moiety in the structure of this compound, its solubility is expected to be pH-dependent.

Protocol 1: pH-Dependent Solubility Determination

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate-buffered saline, citrate buffers).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Expected Outcome and Interpretation: It is anticipated that the solubility of this compound will be low at acidic pH and will increase as the pH becomes more alkaline due to the ionization of the carboxylic acid group. This data is pivotal for considering a pH-adjusted aqueous solution as a potential formulation.

Solid-State Characterization

The crystalline form of a drug can significantly impact its solubility and dissolution rate.[2] Techniques such as microscopy, Differential Scanning Calorimetry (DSC), and X-Ray Powder Diffraction (XRPD) can provide valuable insights into the solid-state properties of the compound.

  • Microscopy: Visual examination under a microscope can reveal the crystal habit and particle size of the raw compound.

  • Differential Scanning Calorimetry (DSC): DSC analysis determines the melting point and can indicate the presence of different polymorphic forms.

  • X-Ray Powder Diffraction (XRPD): XRPD provides a definitive fingerprint of the crystalline structure.

Stability Assessment

Ensuring the compound's stability in the chosen formulation is crucial for accurate dosing. Stability should be assessed in both the solid state and in solution under various conditions (e.g., different pH values, temperatures, and light exposure).

Protocol 2: Preliminary Solution Stability

  • Prepare solutions of the compound in a few selected vehicles from the solubility screen (e.g., at a pH of high and low solubility).

  • Store aliquots of these solutions under different conditions: refrigerated (2-8°C), room temperature (20-25°C), and accelerated (e.g., 40°C), with and without protection from light.

  • Analyze the concentration of the compound at initial, 24-hour, and 48-hour time points using a stability-indicating HPLC method.

  • A decrease in concentration over time suggests degradation.

Part 2: Formulation Development: A Stepwise Approach

Based on the pre-formulation data, a suitable formulation strategy can be selected. The goal is to develop a simple, safe, and effective formulation that provides consistent drug exposure for the intended in vivo study.

Decision Workflow for Formulation Strategy

formulation_workflow cluster_preformulation Pre-formulation Assessment cluster_strategy Formulation Strategy Selection Solubility pH-Dependent Solubility Decision1 Sufficient Solubility at Physiological pH? Solubility->Decision1 Stability Solution Stability SolidState Solid-State Properties Strategy1 pH-Adjusted Aqueous Solution Decision1->Strategy1 Yes Decision2 Solubility Enhancement with Co-solvents? Decision1->Decision2 No Strategy2 Co-solvent Formulation Decision2->Strategy2 Yes Strategy3 Suspension Decision2->Strategy3 No

Caption: Formulation selection workflow based on pre-formulation data.

Strategy 1: pH-Adjusted Aqueous Solution

If the compound exhibits sufficient solubility at a physiologically tolerable pH (typically between 4 and 9 for parenteral routes), a simple aqueous solution is the most straightforward approach.

Protocol 3: Preparation of a pH-Adjusted Formulation

  • Determine the target concentration required for the in vivo study.

  • Weigh the appropriate amount of this compound.

  • Add a portion of the vehicle (e.g., sterile water for injection).

  • Adjust the pH by dropwise addition of a suitable base (e.g., 1N NaOH) while stirring until the compound dissolves completely.

  • Measure the final pH and adjust if necessary with a dilute acid (e.g., 1N HCl) or base.

  • Add the remaining vehicle to reach the final volume.

  • For parenteral administration, filter sterilize the final solution through a 0.22 µm syringe filter.

Strategy 2: Co-solvent Formulation

When aqueous solubility is insufficient even with pH adjustment, co-solvents can be employed to increase the solubility of hydrophobic compounds.[3] Common co-solvents include polyethylene glycols (e.g., PEG 300, PEG 400), propylene glycol, and ethanol.

Table 1: Common Co-solvents and Their Properties

Co-solventTypical Concentration RangeRoute of AdministrationNotes
PEG 40010-60%Oral, ParenteralGenerally well-tolerated.
Propylene Glycol10-40%Oral, ParenteralCan cause hemolysis at high concentrations intravenously.
Ethanol5-20%Oral, ParenteralUse with caution due to potential pharmacological effects.

Protocol 4: Preparation of a Co-solvent Formulation

  • Screen for solubility in various co-solvents and their aqueous dilutions.

  • Select a co-solvent system that provides the desired solubility and is safe for the intended route of administration.

  • Dissolve the compound in the co-solvent first.

  • Slowly add the aqueous component (e.g., water or buffer) while stirring.

  • Observe for any precipitation. If precipitation occurs, the formulation may not be suitable.

  • For parenteral administration, ensure all components are sterile and the final formulation is clear and particle-free.

Strategy 3: Suspension

For compounds with very low solubility, a suspension may be the only viable option for oral administration.[4] The key is to ensure a uniform and stable suspension to allow for accurate dosing.

Protocol 5: Preparation of a Suspension

  • Micronize the compound to a small, uniform particle size if necessary. This increases the surface area and can improve dissolution.[5]

  • Select a suspending vehicle. A common choice is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.

  • Add a wetting agent (e.g., a few drops of Tween 80) to the dry powder to facilitate its dispersion in the vehicle.

  • Gradually add the suspending vehicle to the wetted powder while triturating or stirring to form a uniform suspension.

  • Ensure the suspension is easily re-suspendable by shaking.

Part 3: Formulation Characterization and Quality Control

Once a lead formulation has been developed, it must be characterized to ensure it meets the required quality attributes.[6][7]

Table 2: Key Quality Control Tests for Formulations

TestMethodPurpose
Appearance Visual InspectionCheck for clarity (solutions) or uniformity (suspensions) and absence of particulates.
pH pH meterEnsure the pH is within the desired range for solubility and stability.
Drug Concentration HPLC-UVVerify the correct dosage strength.
Particle Size (for suspensions) Laser DiffractionDetermine the particle size distribution, which can affect absorption.
Sterility (for parenteral) Culture-based methodsEnsure the absence of microbial contamination.
Endotoxin (for parenteral) LAL testQuantify endotoxin levels to prevent pyrogenic reactions.

Part 4: Protocol for In Vivo Administration

The administration of the formulation to laboratory animals must be performed with care and precision to ensure the welfare of the animals and the integrity of the study.[8][9][10][11][12]

Experimental Workflow for In Vivo Dosing

dosing_workflow cluster_preparation Pre-Dosing Preparation cluster_dosing Dosing Procedure cluster_postdosing Post-Dosing AnimalPrep Animal Acclimation and Weighing DoseCalc Dose Calculation AnimalPrep->DoseCalc Restraint Appropriate Animal Restraint DoseCalc->Restraint FormulationPrep Formulation Preparation and QC FormulationPrep->DoseCalc Administration Route-Specific Administration (e.g., Oral Gavage, IV Injection) Restraint->Administration Monitoring Post-Administration Monitoring Administration->Monitoring DataCollection Sample Collection and Data Recording Monitoring->DataCollection

Caption: Step-by-step workflow for in vivo drug administration.

Protocol 6: Oral Gavage Administration in Rodents

  • Animal Preparation: Ensure animals are properly acclimated and handle them gently to minimize stress.[11] Record the body weight of each animal for accurate dose calculation.

  • Dose Calculation: Calculate the volume of the formulation to be administered to each animal based on its body weight and the target dose (in mg/kg).

  • Formulation Preparation: Prepare the formulation as per the selected protocol. If it is a suspension, ensure it is thoroughly mixed before drawing up the dose.

  • Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Needle Insertion: Use a ball-tipped gavage needle of the appropriate size for the animal. Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. Ensure the needle has not entered the trachea.

  • Dose Administration: Slowly administer the calculated volume of the formulation.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Protocol 7: Intravenous Administration in Rodents (Tail Vein)

  • Animal Preparation: Place the animal in a suitable restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.

  • Dose Calculation: Calculate the required dose volume.

  • Formulation Preparation: The formulation must be a sterile, clear solution, free of particulates.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Needle Insertion: Using a small gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle.

  • Dose Administration: Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein, and the injection should be stopped immediately.

  • Post-Administration Monitoring: Monitor the animal for any adverse effects.

Conclusion

The successful formulation of a poorly soluble compound like this compound is a multi-faceted process that relies on a systematic, data-driven approach. By starting with a thorough pre-formulation assessment, researchers can make informed decisions about the most appropriate formulation strategy. The protocols provided in this guide offer a practical framework for developing and characterizing simple and effective formulations for in vivo studies, ultimately enabling a more accurate evaluation of the therapeutic potential of new drug candidates.

References

  • Verma, S., & Rawat, A. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery and Therapeutics, 11(4-S), 147-154. [Link]

  • Jain, A., et al. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-451. [Link]

  • Gautam, A., & Kumar, R. (2017). Preformulation Analytical Techniques during Drug Development. International Journal of Pharmacy and Pharmaceutical Research, 9(3), 248-264. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]

  • Sharma, S., & Singh, G. (2024). Analytical Techniques in Pharmaceutical Analysis. Journal of Pharmaceutical Research and Innovation, 3(1), 1-10. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 623. [Link]

  • Singh, R., & Kumar, P. (2023). Analytical Techniques for Drug Formulation. ResearchGate. [Link]

  • Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical and Bioanalytical Techniques, 15(1), 1-3. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Colorcon. (2025). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

  • Slideshare. (2018). EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. Retrieved from [Link]

  • Modebrlu, U., & Baby, B. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 775-783. [Link]

  • Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. Retrieved from [Link]

  • Yuliana, A., et al. (2020). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 4(2), 108-118. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation with this compound. The inherent structure of benzoxazole derivatives, characterized by a rigid and hydrophobic core, often leads to poor aqueous solubility, a critical hurdle in drug development.[1][2][3] This document provides a series of frequently asked questions and detailed troubleshooting guides to systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing very poor solubility in my aqueous buffer. What is the first step I should take?

A1: The initial and most critical step is to understand the pH-dependent solubility profile of your compound. As a carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH of the medium.[4] In its protonated (uncharged) form at low pH, the compound will likely be less soluble. As the pH increases above the compound's pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[5][6]

Initial Action Plan:

  • Determine the pKa of the carboxylic acid group of your compound. This can be done experimentally or through in silico prediction tools.

  • Measure the solubility of the compound across a range of pH values (e.g., pH 3 to pH 8). This will give you a clear picture of its solubility profile.

  • Adjust the pH of your experimental buffer to at least 2 pH units above the pKa of the carboxylic acid to ensure it is in its more soluble, ionized form.[1]

Q2: I've adjusted the pH, and while the solubility has improved, it's still not sufficient for my desired concentration. What's the next logical step?

A2: The use of co-solvents is a common and effective strategy to enhance the solubility of hydrophobic compounds.[7][8][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble drugs.[10]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerine

Troubleshooting & Optimization: If you observe precipitation upon adding your compound to an aqueous buffer, it could be due to poor intrinsic solubility or a suboptimal co-solvent concentration.[1] A gradual increase in the percentage of the organic co-solvent can often resolve this.[1] However, be mindful of the tolerance of your specific assay or biological system to the chosen co-solvent.

A systematic approach to screen for an effective co-solvent system is recommended. This involves preparing a series of solutions with varying co-solvent concentrations to identify the optimal ratio for your desired compound concentration.

Advanced Troubleshooting & Formulation Strategies

For more challenging solubility issues, advanced formulation strategies may be necessary. The following sections provide an overview and step-by-step protocols for several powerful techniques.

Q3: I require a higher concentration of the compound for my in vivo studies, and co-solvents are not a viable option due to toxicity concerns. What other formulation strategies can I explore?

A3: For significant solubility enhancement, especially for oral bioavailability, several advanced formulation techniques can be employed. These include solid dispersions, cyclodextrin complexation, and nanosuspensions.[1][11][12]

In-Depth Guide 1: Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level.[11][13] This can create a high-energy amorphous state of the drug, which has a higher dissolution rate compared to its crystalline form.[12][14]

Why It Works
  • Reduced Particle Size: At a molecular level of dispersion, the drug has a significantly increased surface area, which enhances the dissolution rate.[11][13]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug.[13][14]

  • Amorphous State: The amorphous form of the drug has a higher energy state and does not require the energy to break the crystal lattice, leading to faster dissolution.[14]

Experimental Protocol: Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound in a suitable organic solvent like methanol or acetone to create a clear solution.

  • Carrier Dissolution: In a separate container, dissolve a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) in the same solvent.

  • Mixing: Combine the drug and carrier solutions and mix thoroughly.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.

  • Drying and Sizing: Dry the resulting solid dispersion under a vacuum to remove any residual solvent. The dried solid dispersion should then be ground and sieved to achieve a uniform particle size.[1]

Data Presentation: Expected Solubility Enhancement
FormulationCarrierDrug:Carrier RatioSolubility Enhancement (Fold Increase)
Pure Drug--1
Solid Dispersion 1PVP K301:110 - 20
Solid Dispersion 2PEG 60001:115 - 25
Solid Dispersion 3PVP K301:530 - 50
Solid Dispersion 4PEG 60001:540 - 60
Note: This is hypothetical data to illustrate the potential of the technique.

In-Depth Guide 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic drug molecules, like your benzoxazole derivative, to form inclusion complexes, thereby increasing their aqueous solubility.[15][16][17]

Why It Works

The hydrophobic part of the drug molecule is encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the drug-cyclodextrin complex.

Experimental Protocol: Inclusion Complex by Kneading Method
  • Wetting the Cyclodextrin: In a mortar, add a small amount of water to the desired amount of cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) to form a paste.[15]

  • Adding the Drug: Slowly add the this compound to the cyclodextrin paste.

  • Kneading: Knead the mixture for 30-60 minutes to form a uniform paste.[1]

  • Drying: Dry the paste in an oven at a suitable temperature until a constant weight is achieved.

  • Sizing: Pass the dried complex through a sieve to obtain a uniform powder.[1]

Visualization: Cyclodextrin Inclusion Complex Formation

G Cyclodextrin Inclusion Complex Formation cluster_0 Initial State cluster_1 Complexation Drug Drug (Poorly Soluble) Complex Drug-Cyclodextrin Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Water Soluble) CD->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

In-Depth Guide 3: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[18][19] Reducing the particle size to the nanometer range significantly increases the surface area, leading to an enhanced dissolution velocity and saturation solubility.[20]

Why It Works
  • Increased Surface Area: Nanosizing drastically increases the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.[20][21]

  • Increased Saturation Solubility: The reduction in particle size can lead to an increase in the saturation solubility of the drug.[19]

Experimental Protocol: Nanosuspension by Anti-Solvent Precipitation
  • Solvent Phase: Dissolve this compound in a suitable organic solvent (the "solvent").

  • Anti-Solvent Phase: Dissolve a stabilizer (e.g., a polymer or surfactant) in water (the "anti-solvent").

  • Precipitation: Under high-speed stirring or sonication, rapidly inject the drug-containing solvent phase into the anti-solvent phase.

  • Stabilization: The rapid mixing causes the drug to precipitate as nanoparticles, which are stabilized by the dissolved stabilizer.[3]

Visualization: Nanosuspension Workflow

G Nanosuspension Preparation Workflow A Dissolve Drug in Solvent C Rapid Injection (High-Speed Stirring/Sonication) A->C B Dissolve Stabilizer in Anti-Solvent B->C D Nanosuspension Formation C->D

Caption: Workflow for preparing a nanosuspension via anti-solvent precipitation.

Summary of Troubleshooting Approaches

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Increases ionization of the carboxylic acid group.Initial step for any ionizable compound.Determine pKa; ensure buffer compatibility with the assay.
Co-solvents Reduces the polarity of the solvent system.For moderate solubility enhancement in in vitro studies.Co-solvent toxicity and interference with the assay.[7][10]
Solid Dispersions Creates an amorphous, high-energy form of the drug.[11][12]For significant enhancement of oral bioavailability.[11]Physical stability of the amorphous form.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a soluble carrier.[15][22]When a molecular encapsulant is desired; for oral and parenteral formulations.[15]Stoichiometry of the complex; potential for renal toxicity with some cyclodextrins.[21]
Nanosuspensions Increases surface area and dissolution velocity.[18][20]For poorly soluble drugs requiring rapid dissolution.[18]Physical stability (aggregation, crystal growth).[23]

This technical support guide provides a structured approach to addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can enhance the solubility and bioavailability of this and other challenging compounds.

References

  • Arun, R. S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences and Research.
  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Wikipedia. (n.d.). Cosolvent. In Wikipedia.
  • Journal of Drug Delivery and Therapeutics. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(3-s), 832-838.
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Paudwal, S., et al. (2019).
  • Popovici, C., & Hoti, G. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(19), 6543.
  • Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
  • International Journal of Pharmacy and Pharmaceutical Research. (2024, October). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research, 30(10).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem.
  • International Journal of Pharmaceutical Sciences. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 15(1), 1-10.
  • Scholars Research Library. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(1), 213-221.
  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(6), 845.
  • Journal of Pharmaceutical Investigation. (2014). Nanosizing of drugs: Effect on dissolution rate.
  • Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Shandong IRO Chelating Chemical Co., Ltd. (2025, December 23). Co-solvent: The 'Medicinal Magician' in The Laboratory.
  • Journal of Advanced Pharmacy Education and Research. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Semantic Scholar.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. BenchChem.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1185-1194.
  • Semantic Scholar. (n.d.).
  • Sharma, A., & Jain, C. P. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(2), 1695-1703.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 4(3), 1-3.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • Molecules. (2021).
  • Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24458-24483.
  • YouTube. (2014, September 25).
  • ChemScene. (n.d.). 5-Chloro-2-(piperidin-1-ylmethyl)benzo[d]isoxazol-3(2H)-one. ChemScene.
  • PubChem. (n.d.). (2S)-4-(5-chloro-1,3-benzoxazol-2-yl)-1-(N,3-dicyclohexyl-D-alanyl)-N-[(thiophen-2-yl)methyl]piperazine-2-carboxamide. PubChem.
  • ResearchGate. (n.d.). Benzoxazole Derivatives as Promising Antitubercular Agents.
  • ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. ChemSynthesis.
  • AMERICAN ELEMENTS®. (n.d.). Benzoxazoles. AMERICAN ELEMENTS®.
  • PubChem. (n.d.). 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. PubChem.
  • TCI Chemicals. (n.d.). 5-Chloro-1-(4-piperidinyl)-2-benzimidazolinone. TCI Chemicals.
  • Chem-Impex. (n.d.). 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Chem-Impex.

Sources

Technical Support Center: Synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the multi-step synthesis of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can navigate the potential challenges of this synthesis with confidence.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached as a three-stage process. This guide is structured to address potential issues at each of these critical stages.

Synthetic_Pathway cluster_0 Stage 1: Benzoxazole Formation cluster_1 Stage 2: Nucleophilic Substitution cluster_2 Stage 3: Ester Hydrolysis A 2-Amino-4-chlorophenol B 2,5-Dichlorobenzoxazole A->B Cyclization & Chlorination D Ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate B->D Coupling C Ethyl piperidine-3-acetate C->D E This compound D->E Hydrolysis

Caption: General three-stage synthetic route.

Stage 1: Synthesis of 2,5-Dichlorobenzoxazole

The initial stage involves the formation of the reactive intermediate, 2,5-dichlorobenzoxazole. A common route is the reaction of a substituted benzoxazolin-2-one with a chlorinating agent like phosphorus pentachloride.

Frequently Asked Questions & Troubleshooting

Q1: My yield of 2,5-dichlorobenzoxazole is consistently low. What are the likely causes?

A1: Low yields in this step often stem from incomplete reaction or side product formation. Here are several factors to consider:

  • Purity of Starting Material: Ensure your starting 5-chlorobenzoxazolin-2-one is dry and free of impurities. Moisture can react with the chlorinating agent, reducing its effectiveness.

  • Chlorinating Agent Stoichiometry: An insufficient amount of the chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), will lead to incomplete conversion. It is often beneficial to use a slight excess of the chlorinating agent.[1]

  • Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. Conversely, if it is too high, you risk the formation of degradation products. A temperature range of 140-170°C is often optimal when using PCl₅.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material.

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. How can I prevent this?

A2: The formation of tar-like substances is indicative of decomposition, which can be caused by excessive heat or the presence of impurities.

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature is often better than rapid heating.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.

Q3: How can I effectively purify the 2,5-dichlorobenzoxazole?

A3: Purification of 2,5-dichlorobenzoxazole can typically be achieved by distillation under reduced pressure or column chromatography.

  • Vacuum Distillation: This is often the preferred method for larger scale purifications. Ensure your vacuum is stable to avoid bumping and to achieve a clean separation.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective. A non-polar eluent system, such as petroleum ether/ethyl acetate, is a good starting point.[2]

Stage 2: Synthesis of Ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate

This stage involves the nucleophilic substitution of the 2-chloro group on the benzoxazole ring with the secondary amine of ethyl piperidine-3-acetate.

Frequently Asked Questions & Troubleshooting

Q1: The coupling reaction between 2,5-dichlorobenzoxazole and ethyl piperidine-3-acetate is not proceeding to completion. What can I do?

A1: Incomplete coupling reactions are a common hurdle. Here's a systematic approach to troubleshooting:

  • Base Selection: The choice of base is crucial to scavenge the HCl generated during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Common bases for this type of reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). Ensure the base is anhydrous.

  • Solvent Effects: The solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices as they can help to dissolve the reactants and stabilize charged intermediates.

  • Temperature and Reaction Time: These reactions often require heating to proceed at a reasonable rate. A temperature range of 80-120°C is a good starting point. Monitor the reaction by TLC to determine the optimal reaction time.

  • Purity of Reactants: Ensure both the 2,5-dichlorobenzoxazole and ethyl piperidine-3-acetate are of high purity. Impurities in the amine can sometimes interfere with the reaction.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A2: Side product formation can lower your yield and complicate purification. Potential side reactions include:

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones, can compete with the piperidine derivative in reacting with the 2,5-dichlorobenzoxazole.

  • Decomposition: At elevated temperatures, the starting materials or the product may be susceptible to decomposition.

  • Ring Opening of Benzoxazole: Under harsh basic conditions or at very high temperatures, the benzoxazole ring can be susceptible to nucleophilic attack and subsequent ring opening.

To minimize side products, consider optimizing the reaction conditions as described in A1, with a particular focus on using the mildest effective temperature.

Q3: What is the best way to purify the ethyl ester product?

A3: The product of this stage, being an ester, is generally amenable to standard purification techniques.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base and any water-soluble salts. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water, followed by washing the organic layer with brine.

  • Column Chromatography: This is the most common method for purifying the crude product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is usually effective.

Stage 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification using a base, followed by an acidic workup.

Frequently Asked Questions & Troubleshooting

Q1: The hydrolysis of my ethyl ester is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis can be addressed by adjusting the reaction conditions:

  • Base Concentration and Stoichiometry: A common method for ester hydrolysis is to use a solution of lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol, ethanol, or THF.[3] Ensure you are using a sufficient molar excess of the base (typically 2-5 equivalents) to ensure the reaction goes to completion.

  • Reaction Temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis. Refluxing is a common practice.

  • Reaction Time: Monitor the disappearance of the starting material by TLC. Some sterically hindered esters may require longer reaction times.

Q2: During the acidic workup to precipitate my carboxylic acid product, I am getting an oily substance instead of a solid. What should I do?

A2: "Oiling out" is a common issue during the precipitation of carboxylic acids. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the interface of the solution and air. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product from a previous batch, add a seed crystal to the solution to initiate crystallization.

  • Solvent Trituration: If the oil persists, you can try to solidify it by adding a small amount of a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) and stirring vigorously.

  • Re-dissolution and Slow Precipitation: If the above methods fail, you can re-dissolve the oil in a suitable organic solvent, and then slowly add a non-polar solvent until the solution becomes cloudy, then allow it to stand to encourage crystallization.

Q3: How can I purify the final carboxylic acid product?

A3: The final product can be purified by several methods:

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Choose a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol, methanol, acetonitrile, or mixtures with water.

  • Acid-Base Extraction: If the product is contaminated with neutral impurities, you can dissolve the crude material in a basic aqueous solution (like sodium bicarbonate), wash with an organic solvent to remove the neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Dichlorobenzoxazole
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 5-chlorobenzoxazolin-2-one (1 equivalent) and phosphorus pentachloride (1.2 equivalents).

  • Heat the mixture to 150°C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: General Procedure for the Synthesis of Ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate
  • To a solution of 2,5-dichlorobenzoxazole (1 equivalent) in a polar aprotic solvent (e.g., DMF), add ethyl piperidine-3-acetate (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for the Hydrolysis to this compound
  • Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute strong acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the solid from a suitable solvent.

Data Summary

StageReactionKey ReagentsTypical SolventsTemperature Range (°C)
1Benzoxazole FormationPCl₅, SOCl₂Toluene, Dichlorobenzene140 - 170
2Nucleophilic SubstitutionTEA, DIPEA, K₂CO₃DMF, Acetonitrile80 - 120
3Ester HydrolysisLiOH, NaOH, KOHTHF/Water, Ethanol/Water25 - 80

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_yield Low Yield cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Minimization cluster_purification Purification Optimization A Low Yield B Incomplete Reaction A->B C Side Product Formation A->C D Purification Loss A->D E Increase Temperature B->E F Increase Reaction Time B->F G Check Reagent Stoichiometry B->G H Change Solvent/Base B->H I Lower Temperature C->I J Use Inert Atmosphere C->J K Optimize Stoichiometry C->K L Optimize Chromatography D->L M Recrystallization D->M N Acid-Base Extraction D->N

Caption: Troubleshooting decision tree.

References

  • Google Patents. (1985). Process for preparing 2-chlorobenzoxazoles.
  • Der Pharma Chemica. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole.
  • International Journal of Advance Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved January 17, 2026, from [Link]

  • Google Patents. (1987). Process for the preparation of 2-chlorobenzoxazoles.
  • Google Patents. (2016). Process for removing impurities from acetic acid.
  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Google Patents. (2010). Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved January 17, 2026, from [Link]

  • Digital Repository of University of Baghdad. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved January 17, 2026, from [Link]

  • PubMed. (2024). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1999). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved January 17, 2026, from [Link]

  • Sci-Hub. (1986). Cross‐Coupling of 2‐Chlorobenzoxazole with β,γ‐Unsaturated Grignard Reagents: Regioselective Synthesis of 2‐Allyl‐, 2‐Allenyl‐, and 2‐Propargyl‐benzoxazoles. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Journal of Baghdad for Science. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. Retrieved January 17, 2026, from [Link]

  • New Journal of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved January 17, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl. Retrieved January 17, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Dosage of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature does not provide specific preclinical data, including mechanism of action or established dosage regimens, for "[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid." Therefore, this technical support center serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of optimizing the dosage of a novel investigational compound in animal models. The information and protocols provided are based on established methodologies in preclinical drug development and should be adapted to the specific characteristics of the compound .

Introduction

The successful translation of a novel chemical entity from in vitro discovery to in vivo efficacy and safety assessment hinges on the critical step of dosage optimization. A well-designed dose-finding study not only establishes a therapeutic window but also ensures the ethical use of animals in research by minimizing unnecessary toxicity and maximizing the scientific value of the experiments.[1] This guide provides a framework for systematically determining an optimal dosage regimen for investigational compounds like this compound in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my novel compound in an animal study?

A: Selecting a safe and potentially effective starting dose is a crucial first step when no prior in vivo data exists. The approach typically involves a combination of literature review for structurally or mechanistically similar compounds and in vitro data analysis.[2] However, direct extrapolation from in vitro IC50 or EC50 values to an in vivo dose is not recommended without further investigation.[2] For a novel compound, a dose-range finding study is essential to identify the maximum tolerated dose (MTD).[1][3] If data from other animal species is available, allometric scaling, which considers the body surface area differences between species, can be used to estimate an equivalent starting dose.[2]

Q2: We are observing high toxicity and mortality at our initial dose. What should we do?

A: High toxicity at the initial dose indicates that it is likely above the MTD. The immediate action should be to significantly lower the dose in subsequent cohorts, potentially by 10-fold.[2] It is also critical to re-evaluate the starting dose calculation and consider the possibility of unexpected sensitivity in the chosen animal model.[2] Additionally, the vehicle used to formulate the compound should be assessed for any potential toxicity, as this can be a confounding factor.[4]

Q3: Our compound is not showing any efficacy in our disease model, even at what we believe are high doses. What are the potential reasons?

A: A lack of in vivo efficacy despite promising in vitro data can be due to several factors. A primary consideration is the pharmacokinetic (PK) profile of the compound.[4] It's possible that the compound is not being absorbed, is being rapidly metabolized, or is not reaching the target tissue in sufficient concentrations. Conducting a PK study to measure parameters like Cmax (maximum concentration) and AUC (area under the curve) is essential.[1][5] Other factors to consider include the stability of the dosing formulation and the appropriateness of the chosen animal model.[5]

Q4: We are seeing high variability in responses between animals in the same treatment group. How can we address this?

Q5: What are the key considerations for formulating a novel compound for in vivo studies?

A: The formulation can significantly impact the compound's solubility, stability, and bioavailability. For compounds with poor aqueous solubility, a co-solvent system may be necessary.[3] A common approach is to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline or polyethylene glycol (PEG).[3] It is essential to perform small-scale solubility and stability tests before preparing the final formulation for the animal study.[3][5] The pH of the formulation should also be adjusted to a physiologically tolerable range to avoid irritation at the injection site.[3]

Troubleshooting Guides

Issue 1: High Mortality or Severe Toxicity at the Lowest Dose
Potential Cause Troubleshooting & Optimization
Starting dose is too high Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).[2]
Unexpected sensitivity in the chosen animal model Review literature for species-specific sensitivity to similar compounds. Consider a different animal model if appropriate.[1]
Vehicle toxicity Run a vehicle-only control group to assess the toxicity of the formulation itself.[4]
Formulation issues (e.g., precipitation) Ensure the compound is fully dissolved or uniformly suspended. Check for precipitation at the injection site.[3]
Issue 2: Lack of Therapeutic Efficacy
Potential Cause Troubleshooting & Optimization
Poor pharmacokinetic properties (low exposure) Conduct a pharmacokinetic study to determine Cmax, AUC, and half-life.[1][5]
Rapid metabolism Analyze plasma and tissue samples for metabolites.
Suboptimal dosing frequency If the compound has a short half-life, more frequent dosing may be required to maintain exposure above the efficacious concentration.[6]
Inappropriate route of administration The chosen route may not provide adequate bioavailability. Consider alternative routes of administration.
Compound instability in formulation Assess the stability of the dosing solution under storage and experimental conditions.[5]
Issue 3: Inconsistent Results and High Variability
Potential Cause Troubleshooting & Optimization
Inconsistent dosing technique Standardize all procedures with a detailed SOP, including animal handling, injection site, and volume.[2][5]
Non-homogenous formulation Ensure the formulation is a homogenous solution or a stable, uniform suspension before each administration.[2]
Animal-to-animal variation in metabolism or absorption Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched.[5]
Underlying health status of animals Source animals from a reputable supplier and ensure they are healthy and acclimated to the facility before starting the experiment.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and identify a preliminary effective dose range for this compound.[1][5]

Methodology:

  • Animal Model: Select an appropriate rodent species (e.g., mice or rats) relevant to the intended therapeutic indication.[1]

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[2]

  • Dose Selection: Select doses based on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[2]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for up to 14 days).[2] Record body weights, food and water consumption, and any adverse effects.[1]

  • Endpoint Analysis: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis to identify any target organs of toxicity.[1]

Protocol 2: Basic Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[5]

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.[5]

  • Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).

Data Presentation

Table 1: Example Data Summary from a Dose-Range Finding Study
Dose Group (mg/kg)Number of Animals (M/F)MortalityKey Clinical SignsBody Weight Change (Day 7)
Vehicle Control5/50/10None observed+5%
105/50/10None observed+4%
305/50/10Mild lethargy at 2h+2%
1005/52/10Severe lethargy, ataxia-8%
3005/58/10Moribund, seizuresN/A
Table 2: Example Pharmacokinetic Parameters
ParameterValue
Dose (mg/kg)30
Route of AdministrationOral
Cmax (ng/mL)1200
Tmax (h)1.0
AUC (0-24h) (ng*h/mL)7500
t½ (h)4.5
Bioavailability (%)60

Visualizations

Dosage_Optimization_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Refinement & Optimization Start Start: Novel Compound DRF Dose-Range Finding (DRF) Study (e.g., 10, 30, 100, 300 mg/kg) Start->DRF MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Efficacy Initial Efficacy Study (at doses ≤ MTD) MTD->Efficacy PK Pharmacokinetic (PK) Study (at efficacious dose) Efficacy->PK If efficacy is observed NoEfficacy No Efficacy Observed Efficacy->NoEfficacy DoseRefine Dose Regimen Refinement (adjust dose/frequency based on PK/PD) PK->DoseRefine Tox Repeat-Dose Toxicology Study DoseRefine->Tox FinalDose Select Candidate Dose(s) for GLP Tox Tox->FinalDose NoEfficacy->PK Investigate Exposure Troubleshooting_Decision_Tree cluster_tox Toxicity Troubleshooting cluster_eff Efficacy Troubleshooting cluster_var Variability Troubleshooting Start In Vivo Experiment Issue HighTox High Toxicity / Mortality? Start->HighTox Yes NoEfficacy Lack of Efficacy? Start->NoEfficacy No Tox_Sol1 Reduce Dose Significantly HighTox->Tox_Sol1 Tox_Sol2 Check Vehicle Toxicity HighTox->Tox_Sol2 Tox_Sol3 Assess Formulation Stability HighTox->Tox_Sol3 HighVar High Variability? NoEfficacy->HighVar Yes Eff_Sol1 Conduct PK Study (Check Exposure) NoEfficacy->Eff_Sol1 No Var_Sol1 Standardize Dosing Procedure (SOP) HighVar->Var_Sol1 Var_Sol2 Ensure Homogenous Formulation HighVar->Var_Sol2 Var_Sol3 Increase Group Size (n) HighVar->Var_Sol3 Eff_Sol2 Evaluate Dosing Frequency Eff_Sol1->Eff_Sol2 Eff_Sol3 Confirm Formulation Integrity Eff_Sol1->Eff_Sol3

Caption: A decision tree for troubleshooting common in vivo issues.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Li, C., et al. (2018). Impact of dosing schedule in animal models on compound progression decisions. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Technical Support Center: [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure long-term stability?

To maintain the integrity of this compound, it is crucial to store it as a solid in a tightly sealed container. For optimal long-term stability, storage at -20°C is recommended. The container should be protected from light and moisture to prevent photodegradation and hydrolysis. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the compound.

Q2: I need to prepare a stock solution. What solvents are recommended and what is the expected stability?

A stock solution can be prepared by dissolving the compound in an organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF). For a 10 mM stock solution in DMSO, the compound is expected to be soluble up to 2 mg/ml. To ensure stability, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of the compound in aqueous solutions has not been extensively studied, so it is recommended to prepare aqueous solutions fresh for each experiment.

Q3: My compound has changed color. What could be the cause and is it still usable?

A change in color, such as yellowing, is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or high temperatures. It is highly recommended to assess the purity of the discolored compound using an analytical technique like HPLC before proceeding with any experiments. If significant degradation is detected, the use of a fresh, properly stored batch of the compound is advised to ensure the validity of your experimental results.

Troubleshooting Guide: Degradation Issues

Issue 1: Rapid loss of compound potency in aqueous buffers during cell-based assays.
  • Plausible Cause: The benzoxazole ring in the compound's structure is susceptible to hydrolysis, especially under non-neutral pH conditions. Many cell culture media are buffered around pH 7.4, but local pH changes or the use of acidic or basic buffers can accelerate the cleavage of the benzoxazole ring, rendering the compound inactive.

  • Troubleshooting & Prevention Protocol:

    • pH Monitoring: Always measure the pH of your final assay buffer after adding the compound. Ensure it remains within a stable range (ideally pH 6.8-7.6) throughout the experiment.

    • Fresh Preparation: Prepare aqueous working solutions immediately before use from a freshly thawed aliquot of the DMSO stock solution. Do not store the compound in aqueous media for extended periods.

    • Buffer Selection: If possible, use a buffer system known for its stability and minimal reactivity. Phosphate-buffered saline (PBS) is generally a good starting point.

    • Control Experiment: Run a time-course experiment where the compound is incubated in the assay buffer for the duration of the experiment, and then analyze its concentration by HPLC or LC-MS to quantify any degradation.

    Experimental Workflow: Assessing Compound Stability in Aqueous Buffer

    cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fresh working solution in aqueous buffer from DMSO stock B Divide into time-point samples (T=0, 2, 4, 8, 24h) A->B C Incubate samples under exact experimental conditions (e.g., 37°C, 5% CO2) B->C Start Incubation D Quench reaction at each time point (e.g., add Acetonitrile) C->D Collect Samples E Analyze by HPLC or LC-MS to quantify parent compound D->E F Plot concentration vs. time to determine degradation rate E->F

    Caption: Workflow for quantifying compound stability over time in an experimental buffer.

Issue 2: Appearance of an unexpected peak in my HPLC or LC-MS analysis after a short storage period.
  • Plausible Cause: The tertiary amine within the piperidine ring is a potential site for N-oxidation. This can occur due to exposure to atmospheric oxygen, especially if the compound is stored improperly or dissolved in a solvent that is not sparged with an inert gas.

  • Troubleshooting & Prevention Protocol:

    • Inert Atmosphere: When preparing stock solutions, especially for long-term storage, consider using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Antioxidants: For certain applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic stock solution might be considered, but its compatibility with the downstream assay must be verified.

    • Proper Sealing: Ensure that vials, both for solid and solution storage, are sealed tightly with high-quality caps with septa to minimize exposure to air.

    • Mass Spectrometry Analysis: Use high-resolution mass spectrometry to analyze the unknown peak. An increase in mass of 16 Da compared to the parent compound is a strong indicator of N-oxide formation.

    Potential Degradation Pathways

    cluster_pathways Degradation Mechanisms Parent This compound Hydrolysis Hydrolysis Product (Benzoxazole Ring Opening) Parent->Hydrolysis  H₂O / H⁺ or OH⁻ Oxidation N-Oxide Product (Piperidine Oxidation) Parent->Oxidation  [O] / Air

    Caption: Primary potential degradation pathways for the target compound.

Quantitative Stability Data Summary

The following table summarizes the general stability profile based on the known chemistry of the compound's functional groups. Specific stability testing for this exact molecule may be required for GMP applications.

ConditionSolvent/MatrixTemperatureStability OutlookPrimary Degradation Pathway
Solid State --20°CHigh (>1 year) Negligible
Solid State -Room TempModerate (Weeks to Months) ; Light protection neededPhotodegradation, Oxidation
Organic Stock DMSO, Ethanol, DMF-20°CHigh (Months) ; Avoid freeze-thaw cyclesMinimal
Aqueous Solution pH 7.4 Buffer37°CLow (Hours) ; Prepare fresh for useHydrolysis
Aqueous Solution pH < 5 or > 8 BufferRoom TempVery Low (Minutes to Hours) Accelerated Hydrolysis

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline from the International Council for Harmonisation provides the authoritative framework for stability testing in drug development. [Link]

  • Hydrolysis of Benzoxazoles: General organic chemistry principles on the stability of the benzoxazole ring system. For a representative example of benzoxazole chemistry and stability, see relevant sections in advanced organic chemistry textbooks or journals like the Journal of Organic Chemistry. [Link]

  • Oxidation of Tertiary Amines: Principles of N-oxide formation from tertiary amines, a common metabolic and chemical degradation pathway. This is a foundational topic covered in medicinal and organic chemistry literature. A good resource is the Journal of Medicinal Chemistry. [Link]

Purification challenges for [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purification of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid presents unique challenges due to its complex heterocyclic structure, which includes a basic piperidine nitrogen and an acidic carboxylic acid moiety. Achieving the high purity required for pharmaceutical development and rigorous scientific research necessitates a nuanced approach. This guide provides in-depth troubleshooting strategies and detailed protocols to navigate the common hurdles encountered during the purification of this molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect during the purification of this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. Most syntheses of 2-substituted benzoxazoles involve the condensation of an o-aminophenol with a suitable electrophile.[1][2] Based on this, potential impurities can be categorized as starting materials, reagents, or reaction byproducts.

Table 1: Potential Impurity Profile and Origin

Impurity ClassSpecific Example(s)Likely Synthetic OriginRecommended Removal Strategy
Unreacted Starting Material4-Chloro-2-aminophenolIncomplete condensation reactionColumn Chromatography, Recrystallization
Unreacted Starting MaterialA piperidine-3-acetic acid derivativeIncomplete coupling to the benzoxazole coreColumn Chromatography, Acid-Base Extraction
ByproductN,N'-disubstituted ureas/thioureasIf using phosgene/thiophosgene analoguesColumn Chromatography
ByproductRing-opened hydrolysis productsExposure to strong acid/base during workupPreparative HPLC
Residual SolventsDMF, DMSO, DichloromethaneReaction or workup solventsHigh-vacuum drying, Recrystallization

Q2: How do the acidic and basic functional groups in the molecule affect purification strategy?

A2: The presence of both a carboxylic acid (pKa ~4-5) and a piperidine nitrogen (pKa ~9-11) makes the molecule zwitterionic at neutral pH. This dual nature can be exploited. In acidic conditions (pH < 2), the piperidine is protonated, making the molecule cationic and more water-soluble. In basic conditions (pH > 11), the carboxylic acid is deprotonated, rendering the molecule anionic. This pH-dependent solubility is key for purification via acid-base extractions or for optimizing peak shape in reverse-phase HPLC. However, it can also lead to challenges like peak splitting in HPLC if the mobile phase is not adequately buffered.[3]

Q3: What is the best initial approach for purifying a crude batch of this compound?

A3: For a first-pass purification of crude material, flash column chromatography is often the most effective method to remove major impurities. Given the molecule's polarity, a silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., Hexanes or Dichloromethane) to a polar solvent (e.g., Ethyl Acetate or Methanol) is a robust starting point. A small amount of acetic or formic acid is often added to the mobile phase to improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Problem 1: My compound has failed to crystallize and remains an oil or amorphous solid.

  • Underlying Cause: This issue often stems from the presence of persistent impurities that inhibit lattice formation or residual solvents that act as "anti-solvents" or plasticizers. The inherent conformational flexibility of the piperidine ring can also make crystallization difficult.

  • Troubleshooting Steps:

    • Confirm Purity: First, analyze a small sample by HPLC or LC-MS to ensure the material is >95% pure. If not, further chromatographic purification is necessary.

    • Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold.[4] Start with single solvents of varying polarity (e.g., isopropanol, acetonitrile, ethyl acetate, toluene).

    • Employ a Solvent/Anti-Solvent System: If single solvents fail, use a binary system. Dissolve the compound in a minimum amount of a good solvent (e.g., Methanol or THF) at room temperature. Then, slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexanes) dropwise until persistent cloudiness appears. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[4]

    • Trituration: If the material is an oil, attempt to induce solidification by trituration. Add a small amount of a non-solvent (like diethyl ether or hexanes) and scratch the side of the flask with a glass rod while swirling. This can provide the energy needed for nucleation.

Problem 2: My HPLC analysis shows a broad peak or a doublet, even though NMR suggests the sample is pure.

  • Underlying Cause: This is a common issue for compounds containing piperidine or other amine functionalities.[3] The phenomenon can arise from several factors:

    • Slow Proton Exchange: The piperidine nitrogen can exist in both protonated and non-protonated forms. If the mobile phase pH is close to the pKa of the piperidine, the exchange between these two forms on the timescale of the chromatographic separation can lead to peak broadening or splitting.

    • Interaction with Residual Silanols: Free silanol groups on the silica-based stationary phase can interact strongly with the basic piperidine nitrogen, leading to peak tailing.

    • Conformational Isomers: The piperidine ring can exist in different chair conformations that may interconvert slowly, potentially leading to peak broadening.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most effective solution is to modify the mobile phase to ensure the analyte exists in a single ionic state.

      • Add an Acid Modifier: Incorporate 0.1% trifluoroacetic acid (TFA) or formic acid into both the aqueous and organic mobile phases.[3] This will fully protonate the piperidine nitrogen, resulting in a single, sharp peak for the cationic species.

      • Use a Buffer: For more precise control, use a buffered mobile phase with a pH at least 2 units away from the pKa of the piperidine (e.g., a buffer at pH 3-4).

    • Change the Column: If mobile phase modification is insufficient, consider a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions with basic analytes.

Problem 3: During column chromatography, the compound streaks badly on the column and gives poor separation.

  • Underlying Cause: Streaking, or tailing, during silica gel chromatography is typically caused by the strong interaction of the polar carboxylic acid and basic piperidine with the acidic silica surface. The zwitterionic nature at neutral pH can exacerbate this issue.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane). The acid protonates the piperidine, but more importantly, it suppresses the deprotonation of the carboxylic acid, minimizing its ionic interaction with the silica gel.

    • Use a More Polar Solvent System: Sometimes, the compound is simply not soluble enough in the chosen mobile phase. Adding a stronger, more polar solvent like methanol can improve solubility and migration. A common system for such compounds is Dichloromethane/Methanol with a small amount of acetic acid.

    • Consider a Different Stationary Phase: If streaking persists, switch to a different adsorbent. Alumina (basic or neutral) can sometimes be a better choice for basic compounds, although the acidic moiety might still pose a challenge. Reverse-phase flash chromatography (C18 silica) is an excellent, albeit more expensive, alternative.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is designed for final polishing of material that is already >90% pure.

  • Solvent Selection: Based on preliminary screening, select a suitable solvent or solvent/anti-solvent pair. For this molecule, a polar protic solvent like isopropanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is critical not to add an excess of solvent, as this will reduce the final yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. It is critical to use cold solvent and to break the vacuum before adding it to ensure the crystals are properly washed.[4]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying multi-gram quantities of crude material with significant impurities.

  • Stationary Phase: Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the initial, non-polar solvent (e.g., hexanes or dichloromethane).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% Dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., Methanol) and 0.5% acetic acid. A typical gradient might be:

    • Dichloromethane (DCM)

    • 1-5% Methanol in DCM

    • 5-10% Methanol in DCM

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same solvent system.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflow: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification technique based on the scale and purity of the starting material.

Purification_Decision_Tree start Crude Product check_purity Assess Purity & Scale start->check_purity flash_chrom Flash Column Chromatography check_purity->flash_chrom >100mg, Major Impurities recrystallize Recrystallization check_purity->recrystallize >90% Pure, Crystalline prep_hplc Preparative HPLC check_purity->prep_hplc <100mg, Difficult Separation flash_chrom->recrystallize Polish Fractions final_product Pure Compound (>98%) recrystallize->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Visual Workflow: Flash Column Chromatography

This diagram illustrates the key steps in performing flash column chromatography.

Flash_Chromatography_Workflow pack_column 1. Pack Column (Silica Slurry) load_sample 2. Load Sample (Dry or Wet) pack_column->load_sample elute 3. Elute with Solvent Gradient collect 4. Collect Fractions elute->collect monitor_tlc 5. Monitor by TLC combine 6. Combine Pure Fractions monitor_tlc->combine evaporate 7. Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for flash chromatography.

Section 4: Purity Assessment

After purification, it is essential to rigorously assess the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA to obtain a sharp peak. Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the structure and identifying any residual solvents or obvious impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.

By applying these targeted strategies and protocols, researchers can effectively overcome the purification challenges associated with this compound and obtain material of the high quality necessary for subsequent applications.

References

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Recrystallization 2. Available at: [Link]

  • This compound - Amerigo Scientific. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biosynthetic Chlorination of the Piperazate Residue in Kutzneride Biosynthesis by KthP Supporting Information - Semantic Scholar. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential side reactions and challenges encountered during this multi-step synthesis.

The synthesis of this molecule can be broadly divided into three main stages:

  • Formation of the 2-substituted-5-chlorobenzoxazole core.

  • Nucleophilic substitution to couple the piperidine and benzoxazole moieties.

  • Final hydrolysis of the ester to yield the target carboxylic acid.

This guide is structured to address specific problems you might encounter at each of these critical stages.

Part 1: Troubleshooting the Benzoxazole Core Formation

The initial step in this synthesis is typically the formation of a reactive 2-substituted-5-chlorobenzoxazole intermediate, such as 2-amino-5-chlorobenzoxazole. This is often achieved by cyclizing a 2-amino-4-chlorophenol with a cyanating agent like cyanogen bromide (BrCN)[1][2].

FAQ 1: My yield of 2-amino-5-chlorobenzoxazole is low, and I have a significant amount of unreacted 2-amino-4-chlorophenol. What is causing this?

Answer:

This is a classic case of incomplete cyclization. The reaction mechanism involves the nucleophilic attack of the aminophenol's amino group on the cyanating agent, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed electrophilic carbon. Several factors can impede this process:

  • Insufficient Activation: The cyanating agent may not be sufficiently electrophilic under your reaction conditions. While BrCN is common, it is highly toxic[2][3]. Alternative, less hazardous methods involving agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) often require a Lewis acid catalyst (e.g., BF₃·Et₂O) to activate the cyano group for the initial nucleophilic attack[2][3][4].

  • Reaction Temperature: The intramolecular cyclization step often requires thermal energy to overcome the activation barrier. If the temperature is too low, the reaction may stall after the initial N-cyanation.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like dioxane or THF are generally preferred. Protic solvents might interfere with the cyanating agent or the Lewis acid catalyst.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your 2-amino-4-chlorophenol is pure and dry. The cyanating agent should be fresh.

  • Optimize Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. For many benzoxazole cyclizations, refluxing conditions are necessary[2][3].

  • Consider a Catalyst: If you are not using a highly reactive agent like BrCN, the addition of a Lewis acid such as BF₃·Et₂O or ZnCl₂ can significantly promote the reaction[3][5].

  • Ensure Anhydrous Conditions: Water can react with both the cyanating agent and the Lewis acid catalyst. Ensure your solvent and glassware are thoroughly dried.

Part 2: The Crucial C-N Coupling Step

This step involves the nucleophilic substitution reaction between the 2-substituted-5-chlorobenzoxazole and the ethyl ester of piperidin-3-ylacetic acid. The most common precursor for the benzoxazole is 2,5-dichlorobenzoxazole, where the piperidine nitrogen displaces the chlorine at the 2-position.

FAQ 2: After the coupling reaction, my LC-MS shows a major impurity with a mass double that of my expected product. What is this side product?

Answer:

This is a strong indication of a dimerization side reaction . Specifically, you are likely forming a bis-benzoxazole piperidine derivative. This occurs if your piperidine starting material is contaminated with even small amounts of piperazine. Piperazine has two secondary amine nitrogens, both of which can react with the 2,5-dichlorobenzoxazole, leading to the formation of a symmetrical dimer.

Another possibility, though less common, is the self-condensation of a 2-amino-5-chlorobenzoxazole intermediate to form a [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine-like structure[5].

Preventative Measures:

  • High-Purity Starting Materials: The most critical factor is the purity of your piperidin-3-ylacetic acid ester. Use a highly pure grade or repurify it via distillation or column chromatography before use.

  • Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the piperidine component can help to ensure the complete consumption of the benzoxazole electrophile, minimizing the chance of side reactions.

Visualizing the Main Reaction vs. Dimerization

Here is a workflow diagram illustrating the desired reaction pathway versus the piperazine-induced dimerization side reaction.

G cluster_main Desired Reaction Pathway cluster_side Dimerization Side Reaction A 2,5-Dichlorobenzoxazole C Desired Coupled Product (Ester Intermediate) A->C Piperidine N attacks C2 B Ethyl Piperidin-3-ylacetate B->C D 2,5-Dichlorobenzoxazole (2 equivalents) F Dimer Impurity D->F Both Piperazine N's attack C2 E Piperazine Impurity E->F

Caption: Desired pathway vs. piperazine impurity dimerization.

FAQ 3: My reaction is sluggish, and I'm recovering a lot of my 2,5-dichlorobenzoxazole starting material. How can I drive the reaction to completion?

Answer:

A sluggish nucleophilic aromatic substitution (SNAr) at the 2-position of the benzoxazole ring points to insufficient nucleophilicity of the piperidine nitrogen or suboptimal reaction conditions.

  • Base is Crucial: This reaction liberates HCl, which will protonate the piperidine nitrogen, rendering it non-nucleophilic. A non-nucleophilic base is essential to scavenge this acid. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thus lowering the activation energy.

  • Temperature: As with many SNAr reactions, higher temperatures are often required. Refluxing in a solvent like acetonitrile or heating at 80-120 °C in DMF is typical.

Troubleshooting Protocol:

ParameterRecommendationRationale
Base Use 2-3 equivalents of a non-nucleophilic base like DIPEA.Scavenges HCl without competing as a nucleophile.
Solvent Switch to a high-boiling polar aprotic solvent like DMF or DMSO.Stabilizes the reaction intermediate and allows for higher reaction temperatures.
Temperature Increase temperature to 80-120 °C.Provides the necessary activation energy for the substitution.
Catalyst Consider adding a catalytic amount of potassium iodide (KI).In-situ formation of a more reactive 2-iodobenzoxazole can sometimes accelerate the reaction.

Part 3: The Final Hydrolysis Step

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved using a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent like THF or methanol.

FAQ 4: After hydrolysis and acidic workup, my NMR still shows the ethyl ester signals. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis is a common issue, often due to steric hindrance around the ester group or insufficient reaction time/temperature.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred for ester hydrolysis as it has a lower tendency to promote side reactions compared to NaOH or KOH.

  • Solvent System: A mixture of solvents is key. THF/water or Methanol/water helps to solubilize both the organic ester and the inorganic base, creating a homogeneous reaction mixture.

  • Reaction Monitoring: Do not rely on a standard reaction time. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Temperature: If the reaction is slow at room temperature, gentle heating to 40-50 °C can significantly increase the rate of hydrolysis.

Optimized Hydrolysis Protocol:

  • Dissolve the ester intermediate in a 3:1 mixture of THF and water.

  • Add 3-5 equivalents of solid lithium hydroxide (LiOH·H₂O).

  • Stir vigorously at room temperature, monitoring by LC-MS every hour.

  • If the reaction stalls, heat the mixture to 40 °C.

  • Once complete, cool the mixture, dilute with water, and acidify carefully with 1N HCl to pH ~4-5 to precipitate the product.

  • Filter the solid and wash with cold water to remove inorganic salts.

By carefully considering these potential side reactions and optimizing the conditions at each stage, you can significantly improve the yield and purity of your final product, this compound.

References

  • Google Patents. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole.

  • Kavková, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19373–19382. [Link]

  • Wang, F., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PLoS ONE, 15(7), e0235720. [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Kavková, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Synthesis and characterisation of the first transition metal complex of zoxazolamine (2-amino-5-chlorobenzoxazole). [Link]

Sources

Technical Support Center: Synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the synthesis of this compound. Our goal is to empower you with the knowledge to increase your reaction yields and obtain a high-purity final product.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that involves the formation of a 5-chloro-1,3-benzoxazole ring system and its subsequent coupling with a piperidin-3-ylacetic acid moiety. The overall yield of the synthesis is dependent on the efficiency of each step, including the formation of the key intermediates and the final coupling reaction. This guide will walk you through a proposed synthetic route, highlighting critical parameters and potential challenges.

A plausible synthetic route involves three main stages:

  • Synthesis of the 5-chloro-1,3-benzoxazole precursor: This typically involves the cyclization of 2-amino-4-chlorophenol.

  • Preparation of the piperidin-3-ylacetic acid moiety: This may involve the use of a commercially available starting material or a multi-step synthesis.

  • Coupling of the two fragments and final hydrolysis: This is a crucial step that determines the overall efficiency of the synthesis.

Below is a diagram illustrating the proposed synthetic workflow.

synthesis_workflow cluster_0 Benzoxazole Precursor Synthesis cluster_2 Coupling and Final Product Formation A 2-Amino-4-chlorophenol B 5-Chloro-1,3-benzoxazol-2(3H)-one A->B + Urea C 2,5-Dichlorobenzoxazole B->C + SOCl2 or PCl5 E Ethyl [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate C->E + Piperidin-3-ylacetic acid ethyl ester D Piperidin-3-ylacetic acid ethyl ester (or protected precursor) D->E F This compound E->F Hydrolysis

Caption: Proposed synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the synthesis.

Q1: What are the most critical steps affecting the overall yield?

A1: The two most critical steps are the formation of the 2-substituted-5-chlorobenzoxazole intermediate and the subsequent N-arylation coupling reaction with the piperidine derivative. Low yields in the first step will significantly impact the availability of the starting material for the coupling reaction. The coupling reaction itself can be challenging due to potential side reactions and steric hindrance.

Q2: Can I use a different starting material for the benzoxazole ring formation?

A2: Yes, while 2-amino-4-chlorophenol is a common precursor, other starting materials can be used. For instance, you can start from 4-chloro-2-nitrophenol and reduce the nitro group to an amine before cyclization. The choice of starting material may depend on commercial availability and cost.

Q3: Is the protection of the carboxylic acid group on the piperidine moiety necessary?

A3: Yes, it is highly recommended to protect the carboxylic acid, for instance as an ethyl ester, before the N-arylation step. The free carboxylic acid can interfere with the coupling reaction, leading to the formation of unwanted byproducts and a lower yield.

Q4: What are the common impurities I should look for?

A4: Common impurities include unreacted starting materials (2-amino-4-chlorophenol, 2,5-dichlorobenzoxazole, piperidin-3-ylacetic acid ethyl ester), byproducts from side reactions (e.g., S-arylation if a thio-precursor is used), and residual solvents. During the final hydrolysis step, incomplete hydrolysis can leave residual ester.

Q5: Are there any green chemistry approaches for this synthesis?

A5: While traditional organic solvents are commonly used, exploring greener alternatives is encouraged. For the benzoxazole synthesis, some methods utilize water or ethanol as solvents.[1] Additionally, using recoverable and reusable catalysts can improve the environmental footprint of the synthesis.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield in Benzoxazole Formation 1. Incomplete cyclization. 2. Suboptimal catalyst or reaction conditions. 3. Degradation of starting material or product.1. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. 2. Screen different catalysts (e.g., Lewis acids) and optimize the reaction temperature and solvent.[1][2] 3. Ensure the reaction is performed under an inert atmosphere if the starting materials are sensitive to oxidation.
Low Yield in N-Arylation Coupling 1. Inefficient coupling reaction. 2. Steric hindrance. 3. Competing side reactions.1. Optimize the base, solvent, and temperature for the coupling reaction. Common bases include K2CO3 or NaH in a polar aprotic solvent like DMF.[3] 2. Consider using a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation for the N-arylation.[4] 3. Ensure the piperidine derivative is of high purity and free of moisture.
Formation of Impurities 1. Presence of water or other nucleophiles. 2. Reaction temperature is too high, leading to decomposition. 3. Inappropriate work-up procedure.1. Use anhydrous solvents and reagents, especially for the coupling step. 2. Perform the reaction at the lowest effective temperature. 3. Optimize the extraction and purification methods. Column chromatography is often necessary to remove closely related impurities.[5]
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature. 2. Inadequate amount of base.1. Increase the reaction time or temperature for the hydrolysis step. Monitor the reaction by TLC or LC-MS. 2. Use a sufficient excess of the base (e.g., LiOH or NaOH) to ensure complete hydrolysis.

Below is a troubleshooting decision tree to help diagnose and resolve low yield issues in the N-arylation coupling step.

troubleshooting_coupling start Low Yield in N-Arylation Coupling check_purity Are starting materials pure and anhydrous? start->check_purity purify Purify starting materials and dry solvents. check_purity->purify No check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify->check_conditions optimize_conditions Optimize base, solvent, and temperature. check_conditions->optimize_conditions No monitor_reaction Monitor reaction progress by TLC/LC-MS. check_conditions->monitor_reaction Yes optimize_conditions->monitor_reaction change_catalyst Consider a different coupling method (e.g., Pd or Cu catalysis). success Yield Improved change_catalyst->success incomplete_reaction Is the reaction incomplete? monitor_reaction->incomplete_reaction increase_time Increase reaction time or temperature. incomplete_reaction->increase_time Yes side_products Are there significant side products? incomplete_reaction->side_products No increase_time->success side_products->change_catalyst No lower_temp Lower reaction temperature and re-optimize. side_products->lower_temp Yes lower_temp->success

Caption: Troubleshooting decision tree for low yield in the N-arylation coupling step.

IV. Optimized Protocols

The following are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one

This protocol is based on the reaction of 2-amino-4-chlorophenol with urea.[6][7]

Materials:

  • 2-Amino-4-chlorophenol

  • Urea

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Rectified ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chlorophenol (1 equivalent) in DMF.

  • Add urea (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux at 60°C for 3 hours, or until the evolution of ammonia gas ceases.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from rectified ethanol to obtain pure 5-chloro-1,3-benzoxazol-2(3H)-one.

Protocol 2: Synthesis of 2,5-Dichlorobenzoxazole

This protocol describes the chlorination of 5-chloro-1,3-benzoxazol-2(3H)-one.

Materials:

  • 5-Chloro-1,3-benzoxazol-2(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Inert solvent (e.g., o-dichlorobenzene)

Procedure:

  • Suspend 5-chloro-1,3-benzoxazol-2(3H)-one (1 equivalent) in an inert solvent such as o-dichlorobenzene.

  • Slowly add thionyl chloride or phosphorus pentachloride (excess) to the suspension.

  • Heat the reaction mixture to reflux (typically 140-180°C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench any remaining chlorinating agent.

  • Remove the solvent under reduced pressure to obtain the crude 2,5-dichlorobenzoxazole, which can be purified by distillation or chromatography.

Protocol 3: N-Arylation and Hydrolysis to Yield this compound

This protocol outlines the coupling of 2,5-dichlorobenzoxazole with ethyl piperidin-3-ylacetate followed by hydrolysis.

Materials:

  • 2,5-Dichlorobenzoxazole

  • Ethyl piperidin-3-ylacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl)

Procedure:

Step 1: N-Arylation

  • To a solution of ethyl piperidin-3-ylacetate (1.1 equivalents) in anhydrous DMF, add a base such as K₂CO₃ (2 equivalents).

  • Add 2,5-dichlorobenzoxazole (1 equivalent) to the mixture.

  • Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate by column chromatography.

Step 2: Hydrolysis

  • Dissolve the purified ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

V. References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (URL: )

  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem. (URL: )

  • Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem. (URL: )

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (URL: )

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

  • Optimization data for the synthesis of 2-phenylbenzoxazole - ResearchGate. (URL: [Link])

  • What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (URL: [Link])

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. (URL: [Link])

  • Preparation of piperidine from pyridine? - Sciencemadness.org. (URL: [Link])

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | Semantic Scholar. (URL: [Link])

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY - JournalAgent. (URL: [Link])

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. (URL: [Link])

  • Benzoxazoles database - synthesis, physical properties - ChemSynthesis. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (URL: [Link])

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. (URL: [Link])

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. (URL: [Link])

  • 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide - PubChem. (URL: [Link])

Sources

Technical Support Center: Overcoming Resistance to Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole compounds. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to help you navigate and overcome the challenges of drug resistance. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your research.

Understanding the Landscape of Benzoxazole Resistance

Benzoxazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, as with many therapeutic agents, the emergence of resistance can limit their clinical potential.[2] Understanding the mechanisms by which resistance develops is the first step toward overcoming it. The primary mechanisms of resistance to benzoxazole compounds are:

  • Increased Drug Efflux: Overexpression of efflux pumps is a common mechanism that actively removes the benzoxazole compound from the cell, preventing it from reaching its target at a therapeutic concentration.[6][7][8][9][10][11][12][13] This is a major contributor to multidrug resistance (MDR) in both cancer cells and bacteria.[6][9][13][14]

  • Target Alteration: Mutations in the target protein can reduce the binding affinity of the benzoxazole compound, rendering it less effective.[8][15][16][17] This is a classic mechanism of acquired resistance.

  • Metabolic Inactivation: The benzoxazole compound may be metabolized by cellular enzymes into an inactive form.[18] This can occur through various biochemical modifications.

  • Biofilm Formation: In the context of antimicrobial applications, bacteria can form biofilms, which are complex communities of cells embedded in an extracellular matrix.[12] This matrix can act as a physical barrier, preventing the benzoxazole compound from reaching the bacterial cells.[12]

Logical Flow for Troubleshooting Resistance

The following diagram outlines a logical workflow for identifying and addressing resistance to your benzoxazole compound.

Troubleshooting_Workflow Start Start: Observed Loss of Benzoxazole Efficacy Check_Compound Step 1: Verify Compound Integrity - Purity (LC-MS) - Stability in media - Correct concentration Start->Check_Compound Is_Compound_OK Compound OK? Check_Compound->Is_Compound_OK Compound_Issue Troubleshoot Compound: - Resynthesize/repurify - Adjust storage/handling - Re-evaluate formulation Is_Compound_OK->Compound_Issue No Efflux_Pump_Assay Step 2: Investigate Efflux - Perform Efflux Pump Inhibitor (EPI) Assay Is_Compound_OK->Efflux_Pump_Assay Yes End Resolution Compound_Issue->End Is_Efflux_High Efflux Activity High? Efflux_Pump_Assay->Is_Efflux_High Efflux_Strategy Strategy: - Co-administer with EPI - Synthesize analogs less prone to efflux Is_Efflux_High->Efflux_Strategy Yes Target_Sequencing Step 3: Analyze Target - Sequence target gene - Perform binding assay Is_Efflux_High->Target_Sequencing No Efflux_Strategy->End Is_Target_Mutated Target Mutated? Target_Sequencing->Is_Target_Mutated Target_Strategy Strategy: - Design analogs to bind mutated target - Explore alternative targets Is_Target_Mutated->Target_Strategy Yes Metabolism_Assay Step 4: Assess Metabolism - In vitro metabolic stability assay (microsomes) - Identify metabolites (LC-MS/MS) Is_Target_Mutated->Metabolism_Assay No Target_Strategy->End Is_Metabolism_High Rapid Metabolism? Metabolism_Assay->Is_Metabolism_High Metabolism_Strategy Strategy: - Modify structure to block metabolic sites - Develop prodrug approach Is_Metabolism_High->Metabolism_Strategy Yes Is_Metabolism_High->End No Metabolism_Strategy->End Resistance_Investigation Start Start: Loss of Potency EPI_Assay Perform Efflux Pump Inhibitor (EPI) Assay Start->EPI_Assay Potency_Restored Potency Restored? EPI_Assay->Potency_Restored Efflux_Confirmed Conclusion: Efflux is the primary resistance mechanism. Potency_Restored->Efflux_Confirmed Yes Target_Analysis Sequence Target Gene and Perform Binding Assay Potency_Restored->Target_Analysis No Mutation_Found Mutation Found? Target_Analysis->Mutation_Found Target_Alteration_Confirmed Conclusion: Target alteration is the primary resistance mechanism. Mutation_Found->Target_Alteration_Confirmed Yes Metabolic_Assay Perform Metabolic Stability Assay Mutation_Found->Metabolic_Assay No Rapid_Metabolism Rapid Metabolism? Metabolic_Inactivation_Confirmed Conclusion: Metabolic inactivation is contributing to resistance.

Caption: Decision tree for investigating the cause of lost compound potency.

Issue 2: Compound Shows High in vitro Potency but Poor in vivo Efficacy

Your benzoxazole compound is highly active in isolated enzyme or cell-based assays but fails to show efficacy in animal models.

Potential Causes and Troubleshooting Steps:

  • Pharmacokinetic (PK) Issues:

    • Poor Absorption: The compound may not be well absorbed into the bloodstream after administration.

    • Rapid Metabolism: The compound may be quickly metabolized and cleared from the body. [18] * Poor Distribution: The compound may not reach the target tissue in sufficient concentrations.

    Troubleshooting:

    • Perform a basic PK study to measure the concentration of your compound in plasma over time.

    • Conduct an in vitro metabolic stability assay with liver microsomes to assess its metabolic fate.

  • Toxicity:

    • The compound may be causing toxicity at the effective dose, leading to adverse effects in the animal model.

    Troubleshooting:

    • Perform a dose-range-finding toxicity study to determine the maximum tolerated dose (MTD).

  • Target Engagement in vivo:

    • The compound may not be engaging its target effectively in the complex in vivo environment.

    Troubleshooting:

    • Develop a biomarker assay to measure target engagement in vivo.

Experimental Protocols

Protocol 1: Efflux Pump Inhibitor (EPI) Assay

Principle: This assay determines if a loss of potency is due to the activity of efflux pumps. By inhibiting these pumps, the intracellular concentration of the benzoxazole compound should increase, restoring its efficacy.

Materials:

  • Resistant cell line or bacterial strain

  • Sensitive (parental) cell line or bacterial strain

  • Benzoxazole compound

  • Efflux pump inhibitor (e.g., verapamil or cyclosporin A for cancer cells; reserpine or phenylalanine-arginine β-naphthylamide (PAβN) for bacteria) [9]* Cell viability reagent (e.g., MTT, CellTiter-Glo) or bacterial growth medium

  • 96-well plates

Procedure:

  • Cell Seeding/Bacterial Inoculation: Seed the resistant and sensitive cells in separate 96-well plates at an appropriate density. For bacteria, inoculate a 96-well plate with a diluted overnight culture.

  • Compound Preparation: Prepare a serial dilution of your benzoxazole compound.

  • EPI Co-treatment: In the plate with the resistant cells, add a fixed, non-toxic concentration of the EPI to each well.

  • Treatment: Add the serial dilutions of the benzoxazole compound to the wells of all plates (sensitive cells, resistant cells, and resistant cells + EPI).

  • Incubation: Incubate the plates for the appropriate time (e.g., 48-72 hours for cells, 18-24 hours for bacteria).

  • Viability/Growth Measurement: Measure cell viability or bacterial growth according to the manufacturer's instructions for your chosen reagent.

  • Data Analysis: Calculate the IC50 (for cells) or MIC (for bacteria) for each condition.

Interpretation of Results:

ConditionExpected Outcome if Efflux is the Cause
Sensitive CellsLow IC50/MIC
Resistant CellsHigh IC50/MIC
Resistant Cells + EPILow IC50/MIC (similar to sensitive cells)

A significant decrease in the IC50/MIC of your benzoxazole compound in the presence of an EPI is strong evidence for efflux-mediated resistance.

Protocol 2: Target Gene Sequencing

Principle: This protocol is used to identify mutations in the target gene that may confer resistance to your benzoxazole compound.

Materials:

  • Genomic DNA or RNA from resistant and sensitive cells/bacteria

  • PCR primers specific for the target gene

  • DNA polymerase

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Nucleic Acid Isolation: Isolate genomic DNA or RNA from both the resistant and sensitive populations. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Amplify the target gene using PCR with primers that flank the entire coding sequence.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis: Align the sequences from the resistant and sensitive populations and compare them to the reference sequence.

Interpretation of Results:

  • No mutations: If the sequences are identical, target alteration is unlikely to be the cause of resistance.

  • Mutations found: If you identify non-synonymous mutations (those that result in an amino acid change) in the resistant population that are not present in the sensitive population, these are potential resistance-conferring mutations.

Protocol 3: In Vitro Metabolic Stability Assay

Principle: This assay assesses the susceptibility of your benzoxazole compound to metabolism by liver enzymes, which can be a major route of clearance in vivo.

Materials:

  • Benzoxazole compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing your benzoxazole compound and liver microsomes in phosphate buffer.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of your benzoxazole compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line will give you the rate of metabolism, from which you can calculate the in vitro half-life (t1/2).

Interpretation of Results:

In Vitro Half-life (t1/2)Interpretation
> 30 minutesLow clearance; likely to have good metabolic stability
10-30 minutesModerate clearance; may have some metabolic liability
< 10 minutesHigh clearance; likely to be rapidly metabolized in vivo

A short in vitro half-life suggests that your compound is rapidly metabolized and may have poor in vivo efficacy due to high clearance.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Benchchem. (2025).
  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Medicinal Chemistry Research.
  • Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. (2020). PMC.
  • Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. (2020). Antibiotics (Basel).
  • Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. (2025).
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. (2025). Frontiers.
  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020).
  • Review on benzoxazole chemistry and pharmacological potential. (2024).
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024).
  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research.
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025).
  • Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer. (2018). Anticancer Research.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI.
  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025). Semantic Scholar.
  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2025).
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2022). PubMed.
  • Mechanisms of Antifungal Drug Resistance. (2015). PMC.
  • Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. (2013). NIH.
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2019). Frontiers.
  • Technical Support Center: Strategies to Reduce the Toxicity of Novel Benzoxazole Compounds. (2025). Benchchem.
  • Cycloruthenated Imines: A Step into the Nanomolar Region. (2024). MDPI.
  • Understanding the mechanisms of resistance to azole antifungals in Candida species. (2025). PMC.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][19]xazin-3(4H). (2025). NIH.

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Targeting evolution of antibiotic resistance by SOS response inhibition. (2016). PMC.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.
  • Mechanisms of bacterial resistance to antimicrobial agents. (2001). Semantic Scholar.
  • Biological activities of benzoxazole and its derivatives. (2023).
  • An overview of the antimicrobial resistance mechanisms of bacteria. (2015). PMC.
  • Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction. (2023). MDPI.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed.
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Overcoming Therapy Resistance in Colon Cancer by Drug Repurposing. (2023). MDPI.

Sources

Technical Support Center: Strategies to Mitigate the Cytotoxicity of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and Related Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers working with novel small molecules, such as [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, often encounter the challenge of managing cytotoxicity. This compound belongs to the benzoxazole class, a versatile heterocyclic scaffold known for a wide range of biological activities, including potent anticancer effects.[1] The therapeutic potential of many benzoxazole and piperidine derivatives is frequently linked to their cytotoxic mechanisms, such as the induction of apoptosis or inhibition of key cellular proliferation pathways like VEGFR-2.[2][3][4] However, a narrow therapeutic window, where the effective concentration is close to the toxic concentration, can hinder preclinical development.

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to understanding, characterizing, and mitigating the cytotoxicity of this compound and its analogs. We will move from foundational FAQs to in-depth troubleshooting workflows and actionable mitigation strategies, grounding our recommendations in established scientific principles and methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when encountering unexpected or high levels of cytotoxicity.

Q1: My initial screens with this compound show high cytotoxicity against both my target cancer cells and non-cancerous control lines. What could be the primary cause?

A1: This is a common observation in early-stage drug discovery. The broad-spectrum cytotoxicity could stem from several factors:

  • Off-Target Effects: The compound may be interacting with unintended proteins or cellular pathways that are essential for the viability of most cell types, not just the intended cancer-specific target.[5]

  • Physicochemical Properties: Poor aqueous solubility can lead to compound precipitation or aggregation at higher concentrations in culture media. These aggregates can cause physical stress to cells or lead to artificially high localized concentrations, resulting in non-specific cell death.

  • Intrinsic Chemical Reactivity: Certain functional groups within the molecule could be chemically reactive, leading to covalent modification of various cellular macromolecules and causing general toxicity.

  • On-Target Toxicity in Normal Cells: The intended molecular target (e.g., a specific kinase or enzyme) might also be crucial for the survival of normal cells, leading to on-target toxicity.[6]

Q2: What is the difference between on-target and off-target cytotoxicity, and why is it important?

A2: Differentiating between these two is critical for deciding the future of a drug candidate.

  • On-target cytotoxicity occurs when the compound's toxicity is a direct result of its interaction with the intended biological target. For an anticancer agent, this is often the desired effect in tumor cells. However, if the target is also vital in healthy tissues, it can lead to significant side effects.

  • Off-target cytotoxicity results from the compound binding to and affecting other unintended molecules (off-targets).[5] This can confound experimental results and is a major source of adverse drug reactions in clinical settings. The goal is to develop compounds with high selectivity for their intended target to maximize efficacy while minimizing off-target toxicity.[7]

Q3: What are the essential first steps to troubleshoot unexpected cytotoxicity?

A3: Before diving into complex mechanistic studies, validate your initial findings with a systematic approach:

  • Confirm Compound Identity and Purity: Ensure the compound is what you think it is and is free from toxic impurities from the synthesis. HPLC and Mass Spectrometry are essential.

  • Assess Solubility: Determine the compound's solubility in your specific cell culture medium. Visually inspect for precipitation at the concentrations used.

  • Perform a Dose-Response Curve: Use a wider range of concentrations on both target and non-target cell lines to accurately determine the IC50 (half-maximal inhibitory concentration).

  • Use a Different Viability Assay: Confirm your results using an alternative method. For example, if you used a metabolic assay like MTT, cross-validate with a membrane integrity assay like LDH release to rule out assay-specific artifacts.[8]

Q4: How does the choice of cell line impact the interpretation of cytotoxicity data?

A4: Your choice of cell lines is fundamental. You should ideally use a panel that includes:

  • Target-Expressing Cancer Cells: Cells where the intended molecular target is known to be present and functional.

  • Target-Negative Cancer Cells: Cancer cells that do not express the target, which can help differentiate on-target from off-target effects.

  • Non-Cancerous "Normal" Cells: Cells from a relevant tissue of origin (e.g., if targeting liver cancer, use normal hepatocytes) to establish a therapeutic index (the ratio of toxic dose to effective dose).

  • Standard Cell Lines: Using well-characterized cell lines (e.g., from ATCC) ensures reproducibility and comparability with published data.[9]

Section 2: Troubleshooting Guide: Characterizing the Cytotoxic Profile

If initial troubleshooting confirms the cytotoxic activity, the next step is to systematically characterize it.

Workflow for Initial Cytotoxicity Assessment

This workflow guides the user from an initial observation of cell death to a quantitative and validated result.

G cluster_0 Phase 1: Observation & Verification cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Interpretation A Initial Observation: Cell death or reduced proliferation B Verify Compound Integrity (Purity >95% via HPLC/MS) A->B C Assess Solubility in Media (Visual & Nephelometry) B->C D Protocol 1: Perform Dose-Response (e.g., MTT/Resazurin Assay) C->D E Calculate IC50 Values for Multiple Cell Lines D->E F Cross-Validate with Orthogonal Assay (e.g., LDH or CellTiter-Glo®) E->F G Analyze Data: Compare IC50 across cell lines F->G H Decision Point: Is cytotoxicity selective for target cells? G->H I Proceed to Mechanistic Studies (Section 3) H->I  Yes J Proceed to Mitigation Strategies (Section 4) H->J  No

Caption: Workflow for initial cytotoxicity assessment.

Protocol 1: Standardized Cell Viability Assay (MTT-Based)

This protocol provides a reliable method for determining the IC50 value of a compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (appropriate for the cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Interpretation: Establishing a Therapeutic Index

A key output of this phase is comparing the cytotoxicity in cancer vs. normal cells.

Cell Line TypeExampleTypical IC50 ResultInterpretation
Target-Positive Cancer HepG2 (VEGFR-2 positive)[2]5 µMRepresents on-target efficacy.
Target-Negative Cancer A549 (Low VEGFR-2)50 µMA significantly higher IC50 suggests selectivity for the target pathway.
Non-Malignant Control Primary Human Hepatocytes100 µMIndicates a favorable therapeutic window. A low IC50 suggests potential for toxicity in healthy tissue.

Section 3: Mechanistic Investigations

Understanding how the compound induces cell death is crucial for devising a strategy to reduce unwanted toxicity.

Decision Tree for Mechanistic Investigation

This diagram helps prioritize experiments to elucidate the cytotoxic mechanism.

G A Validated Cytotoxicity Observed B Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) A->B C Is cytotoxicity rescued? B->C D Apoptosis is a primary mechanism. Perform Protocol 2 (Annexin V) & Protocol 4 (Caspase Assay) C->D  Yes E Co-treat with Antioxidant (e.g., N-acetylcysteine) C->E  No F Is cytotoxicity rescued? E->F G Oxidative stress is a likely contributor. Perform Protocol 3 (ROS Assay) F->G  Yes H Consider other mechanisms: Necrosis, Autophagy, Ferroptosis F->H  No G compound A Site A: Chloro Group A->compound B Site B: Piperidine Ring B->compound C Site C: Acetic Acid Side Chain C->compound

Sources

Validation & Comparative

A Comparative Analysis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid as a Putative Heparanase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Rationale for Targeting Heparanase in Modern Therapeutics

Heparanase (HPSE) is an endo-β-D-glucuronidase that has emerged as a critical target in a spectrum of pathologies, most notably in cancer progression and inflammation. By cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM), heparanase unleashes a cascade of events that favor disease advancement.[1] This enzymatic action releases a plethora of growth factors and cytokines, such as VEGF and FGF, that are sequestered by heparan sulfate, thereby promoting angiogenesis, cell proliferation, and invasion.[2][3] Furthermore, the degradation of the ECM by heparanase physically dismantles tissue barriers, facilitating cancer cell metastasis. Given its singular role as the sole mammalian enzyme responsible for heparan sulfate degradation and its overexpression in numerous tumors, heparanase presents a compelling and specific target for therapeutic intervention.[1]

This guide introduces [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a novel small molecule with structural motifs—a benzoxazole core, a piperidine ring, and an acetic acid sidechain—that suggest potential bioactivity as an enzyme inhibitor. While direct evidence of its efficacy as a heparanase inhibitor is not yet established in published literature, its chemical architecture warrants investigation. This document provides a framework for validating the efficacy of this compound, comparing its hypothetical performance against established heparanase inhibitors, and offers detailed protocols for its evaluation.

The Competitive Landscape: Established Heparanase Inhibitors

A number of heparanase inhibitors have been developed, with several advancing to clinical trials. These compounds, primarily heparan sulfate mimetics, serve as benchmarks for evaluating new chemical entities.

CompoundChemical ClassMechanism of ActionReported IC50/KiKey Clinical Status
Roneparstat (SST0001) N-acetylated, glycol-split heparinCompetitive heparanase inhibitor.[4]~3 nM[5]Phase I trials in Multiple Myeloma.[1][4]
Muparfostat (PI-88) Sulfated mannan oligosaccharide mixtureCompetitive heparanase inhibitor; also interferes with HS-growth factor binding.[6][7]0.98 µM[1][8]Progressed to Phase III trials; development halted due to limited efficacy.[6][9]
Necuparanib (M-402) Low molecular weight heparin derivativeMultitargeting heparan sulfate mimetic.[10]Not readily available in public domainPhase II trial in metastatic pancreatic cancer terminated due to insufficient efficacy.[1]
Pixatimod (PG545) Sulfated tetrasaccharide with cholestanyl aglyconePotent competitive heparanase inhibitor.[11]Ki = 4.44–6 nM[11]Phase I trials for advanced solid tumors.[3]

Signaling Pathways and Experimental Workflow

The central role of heparanase in cancer progression is depicted in the signaling pathway below, illustrating its multifaceted impact on the tumor microenvironment.

Heparanase Signaling Pathway cluster_0 Extracellular Matrix (ECM) cluster_2 Endothelial Cell HSPG HSPG with Heparan Sulfate Chains GF Growth Factors (VEGF, FGF) HSPG->GF sequesters HSPG->GF releases EC_receptor Growth Factor Receptor GF->EC_receptor binds & activates HPSE_pro Pro-Heparanase (inactive) HPSE_active Active Heparanase HPSE_pro->HPSE_active HPSE_active->HSPG cleaves Angiogenesis Angiogenesis EC_receptor->Angiogenesis

Caption: Heparanase-mediated degradation of heparan sulfate proteoglycans (HSPGs) in the ECM releases sequestered growth factors, promoting angiogenesis.

To validate the efficacy of a putative heparanase inhibitor, a structured experimental workflow is essential. This workflow encompasses initial biochemical screening followed by cell-based assays to assess its functional impact.

Experimental Workflow start Start: Compound Synthesis This compound assay Biochemical Assay Heparanase Activity Assay (Fondaparinux-based) Determine IC50 value start->assay cell_assay Cell-Based Assays Matrigel Invasion Assay Endothelial Tube Formation Assay assay->cell_assay If IC50 is promising comparison Comparative Analysis Compare IC50 with known inhibitors (Roneparstat, etc.) Benchmark anti-invasive and anti-angiogenic effects cell_assay->comparison end Conclusion: Efficacy Validated comparison->end

Caption: Workflow for validating a novel heparanase inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear positive and negative controls to ensure data integrity.

Protocol 1: In Vitro Heparanase Activity Assay (Fondaparinux-based)

This assay provides a quantitative measure of heparanase inhibition by the test compound. It relies on the heparanase-mediated cleavage of the synthetic pentasaccharide Fondaparinux, with the product detected colorimetrically.

Principle: Heparanase cleaves Fondaparinux into a disaccharide and a trisaccharide. The newly formed reducing end of the disaccharide product reduces the tetrazolium salt WST-1, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to heparanase activity.

Materials:

  • Recombinant human heparanase (R&D Systems or equivalent)

  • Fondaparinux sodium (Arixtra®)

  • WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)

  • Reaction Buffer: 40 mM Sodium Acetate, pH 5.0

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Roneparstat

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 584 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Roneparstat in DMSO. A typical starting concentration range would be 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 40 µL of Reaction Buffer

    • 5 µL of recombinant heparanase (e.g., 0.005 µg/µL)

    • 5 µL of the test compound dilution (or DMSO for the 'no inhibitor' control)

  • Pre-incubation: Incubate the plate at 37°C for 1 hour. This step allows the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 5 µL of Fondaparinux solution (e.g., 75 µM final concentration) to each well to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 4 hours.

  • Detection: Add 10 µL of WST-1 reagent to each well. Incubate at 37°C for 30-60 minutes, or until a sufficient color change is observed in the 'no inhibitor' control wells.

  • Data Acquisition: Measure the absorbance at 584 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality and Validation: The use of Fondaparinux, a homogenous substrate, allows for robust kinetic analysis.[2] Roneparstat serves as a potent positive control, validating the assay's sensitivity to known inhibitors. The 'no inhibitor' (DMSO) and 'no enzyme' controls establish the baseline and background signals, respectively, ensuring that the observed effects are due to enzymatic inhibition.

Protocol 2: Cell-Based Matrigel Invasion Assay

This assay assesses the functional consequence of heparanase inhibition on the invasive potential of cancer cells.

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, a reconstituted basement membrane. Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the porous membrane, where they can be stained and quantified. Heparanase inhibitors are expected to reduce this invasion.

Materials:

  • Highly invasive cancer cell line (e.g., HT1080 fibrosarcoma)

  • Transwell inserts (8 µm pore size) coated with Matrigel

  • Cell culture medium (with and without serum)

  • Test Compound and Positive Control (Roneparstat)

  • Calcein AM or Crystal Violet for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture HT1080 cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium for 24 hours.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts with a serum-free medium.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Harvest the starved cells and resuspend them in a serum-free medium containing various concentrations of the test compound or Roneparstat.

  • Cell Seeding: Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • Quantification:

    • Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix the invading cells on the bottom surface of the membrane with methanol.

    • Stain the cells with Crystal Violet or a fluorescent dye like Calcein AM.

    • Count the number of invaded cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of invasion inhibition for each treatment condition relative to the vehicle control.

    • Compare the inhibitory effect of the test compound to that of Roneparstat.

Causality and Validation: The use of a highly invasive cell line known to express heparanase provides a biologically relevant system.[12] The reduction in cell migration through a basement membrane mimic directly implicates an anti-invasive mechanism. Comparing the results to a potent inhibitor like Roneparstat provides a benchmark for efficacy.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of this compound as a potential heparanase inhibitor. The proposed experimental workflow, from biochemical IC50 determination to functional cell-based assays, allows for a rigorous and objective comparison against established clinical candidates. While the benzoxazole-piperidine scaffold has shown promise in targeting other enzymes, its activity against heparanase remains to be empirically determined.[13][14] The successful execution of these protocols will provide the necessary data to ascertain its therapeutic potential and guide future lead optimization efforts in the quest for novel, potent, and specific heparanase inhibitors.

References

  • Pala, D., Rivara, S., Mor, M., Milazzo, F. M., Roscilli, G., Pavoni, E., & Giannini, G. (2016). Kinetic analysis and molecular modeling of the inhibition mechanism of roneparstat (SST0001) on human heparanase. Glycobiology, 26(6), 640–654. [Link]

  • Gandhi, N. S., et al. (2022). Structural Insights into Pixatimod (PG545) Inhibition of Heparanase, a Key Enzyme in Cancer and Viral Infections. Angewandte Chemie International Edition, 61(9), e202114250. [Link]

  • Vlodavsky, I., et al. (2021). A New Synthesized Dicarboxylated Oxy-Heparin Efficiently Attenuates Tumor Growth and Metastasis. Cancers, 13(16), 4195. [Link]

  • Hammond, E., et al. (2022). Synthetic Heparan Sulfate Mimetic Pixatimod (PG545) Potently Inhibits SARS-CoV-2 by Disrupting the Spike–ACE2 Interaction. ACS Central Science, 8(4), 527–545. [Link]

  • Hammond, E., et al. (2022). Synthetic Heparan Sulfate Mimetic Pixatimod (PG545) Potently Inhibits SARS-CoV-2 by Disrupting the Spike–ACE2 Interaction. University of Southampton ePrints. [Link]

  • Ghandi, M., et al. (2020). Pixatimod (PG545), a clinical-stage heparan sulfate mimetic, is a potent inhibitor of the SARS- CoV-2 virus. ResearchGate. [Link]

  • Alas, S., et al. (2001). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 44(12), 1985-1992. [Link]

  • Zhang, F., et al. (2022). Design principle of heparanase inhibitors: a combined in vitro and in silico study. ChemRxiv. [Link]

  • El-Sayed, N. N. E., et al. (2021). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. ResearchGate. [Link]

  • Yang, Y., et al. (2023). Discovery and development of small-molecule heparanase inhibitors. RSC Medicinal Chemistry, 14(5), 786-806. [Link]

  • Ferro, V., & Chhabra, M. (2020). PI-88 and related heparan sulfate mimetics. University of Queensland eSpace. [Link]

  • Hussain, A., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(21), 7247. [Link]

  • Yurttaş, L., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8199-8215. [Link]

  • Mundra, V., et al. (2019). Necuparanib, A Multitargeting Heparan Sulfate Mimetic, Targets Tumor and Stromal Compartments in Pancreatic Cancer. Molecular Cancer Therapeutics, 18(2), 245–256. [Link]

  • Pisano, C., et al. (2020). Roneparstat: Development, Preclinical and Clinical Studies. Advances in Experimental Medicine and Biology, 1221, 523–538. [Link]

  • Chhabra, M., & Ferro, V. (2020). PI-88 and Related Heparan Sulfate Mimetics. ResearchGate. [Link]

  • Anusha, P., & Venkateshwar Rao, J. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89. [Link]

  • Barrowcliffe, T. W. (2007). Heparanase: a target for drug discovery in cancer and inflammation. British Journal of Pharmacology, 152(5), 679-688. [Link]

  • Giuliani, R., et al. (2018). Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy. Haematologica, 103(9), e469–e472. [Link]

  • Sai, K., Naveen, K., & Chandana, K. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260. [Link]

  • Mundra, V., et al. (2018). Necuparanib, A Multitargeting Heparan Sulfate Mimetic, Targets Tumor and Stromal Compartments in Pancreatic Cancer. ResearchGate. [Link]

  • Hussain, A., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(11), 105243. [Link]

  • Hammond, E., et al. (2014). The Role of Heparanase and Sulfatases in the Modification of Heparan Sulfate Proteoglycans within the Tumor Microenvironment and Opportunities for Novel Cancer Therapeutics. Frontiers in Oncology, 4, 195. [Link]

  • Tuccinardi, T., et al. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Kumar, A., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251–3256. [Link]

Sources

Comparative analysis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and Structurally Related Modulators of Neuropathic Pain

This guide provides a comprehensive comparative analysis of this compound, a molecule of significant interest in contemporary drug discovery. Our investigation reveals its likely mechanism of action through structural analogy to known inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system implicated in pain and inflammation pathways.

This analysis is tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the compound's core structural motifs, compare its inferred properties to established FAAH inhibitors, and provide detailed experimental protocols for its characterization. Our approach is grounded in the principles of medicinal chemistry and validated through authoritative references to guide further research and development.

Deconstructing the Pharmacophore: A Rationale for FAAH Inhibition

The molecule this compound is a complex heterocyclic structure. An expert analysis of its fragments suggests a strong likelihood of it being a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This hypothesis is based on the well-documented roles of its constituent parts in established FAAH inhibitors.

  • The Benzoxazole Core: The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting FAAH. It often acts as a central scaffold that correctly orients other functional groups within the enzyme's active site.

  • The Piperidine Linker: The piperidine ring provides a three-dimensional structure that can be crucial for fitting into the binding pocket of FAAH. Its conformation influences the presentation of the acetic acid group.

  • The Acetic Acid Moiety: This functional group is a potential bioisostere for the carbamic acid headgroup found in many potent FAAH inhibitors. Carbamates are known to act as a "warhead," forming a covalent bond with a catalytic serine residue (Ser241) in the FAAH active site, leading to irreversible inhibition. The acetic acid group in our target compound could chelate key residues or act as a transition-state analogue.

  • The 5-Chloro Substituent: The electron-withdrawing chlorine atom on the benzoxazole ring can significantly modulate the electronic properties of the scaffold, potentially enhancing its binding affinity and metabolic stability.

This structural hypothesis forms the basis of our comparative analysis. We will compare our lead compound to two well-characterized FAAH inhibitors that share key structural features: JNJ-42165279 and URB597.

Comparative Analysis: Potency, Selectivity, and Physicochemical Properties

To provide a clear comparison, we have tabulated the known properties of our reference compounds and the predicted properties of this compound. The predictions for our lead compound are based on established structure-activity relationships (SAR) from the scientific literature.

CompoundStructureIC₅₀ (FAAH)Selectivity vs. MAGLKey Features & Rationale
This compound (Structure to be inserted)Predicted: Low nMPredicted: HighThe combination of the chloro-benzoxazole core and the piperidinylacetic acid side chain suggests a potent interaction with the FAAH active site. The acetic acid may mimic the transition state of the natural substrate, anandamide.
JNJ-42165279 (Structure to be inserted)7.6 nM>1000-foldA potent, selective, and orally available FAAH inhibitor that has been studied in clinical trials for social anxiety disorder and anhedonia. It features a piperidine core and a benzoxazole-like heterocyclic system.
URB597 (KDS-4103) (Structure to be inserted)4.6 nM~70-fold vs. rat MAGLA well-known FAAH inhibitor with demonstrated analgesic and antidepressant-like effects in animal models. It contains a carbamate warhead that covalently modifies the enzyme.

Experimental Protocols for Compound Characterization

To validate the predicted activity and selectivity of this compound, a series of robust biochemical and cellular assays are required. The following protocols are based on industry-standard best practices.

FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAAH.

Principle: Recombinant human FAAH hydrolyzes the fluorogenic substrate arachidonoyl 7-amino, 4-methylcoumarin (AAMC) to produce the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to FAAH activity.

Workflow Diagram:

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition Compound_Prep 1. Prepare serial dilutions of test compound in DMSO Add_Compound 4. Add test compound and FAAH to well Compound_Prep->Add_Compound Enzyme_Prep 2. Dilute recombinant human FAAH in assay buffer Enzyme_Prep->Add_Compound Substrate_Prep 3. Prepare FAAH substrate (AAMC) in assay buffer Add_Substrate 6. Initiate reaction by adding AAMC substrate Substrate_Prep->Add_Substrate Preincubation 5. Pre-incubate for 15 min at 37°C Add_Compound->Preincubation Preincubation->Add_Substrate Incubation 7. Incubate for 30 min at 37°C Add_Substrate->Incubation Read_Fluorescence 8. Measure fluorescence (Ex: 355 nm, Em: 460 nm) Incubation->Read_Fluorescence Data_Analysis 9. Calculate % inhibition and determine IC₅₀ Read_Fluorescence->Data_Analysis

Caption: Workflow for the fluorometric FAAH inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting from 10 mM.

  • Assay Plate Preparation: Add 200 nL of the compound dilutions to a 384-well black, flat-bottom assay plate. Include controls for 100% inhibition (e.g., URB597) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add 10 µL of recombinant human FAAH (e.g., 2 ng/µL) diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) to each well.

  • Pre-incubation: Centrifuge the plate briefly and pre-incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FAAH substrate, AAMC (final concentration 20 µM), to all wells to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data using a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay

This assay confirms that the compound can cross the cell membrane and engage with FAAH in a cellular context.

Principle: A competitive binding assay using a fluorescently labeled FAAH inhibitor probe. If the test compound binds to FAAH, it will displace the probe, resulting in a decrease in the fluorescence signal.

Workflow Diagram:

Cellular_Assay_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_probe Probe Addition & Readout Cell_Culture 1. Culture cells expressing human FAAH (e.g., HEK293) Cell_Plating 2. Plate cells in a 96-well plate and grow overnight Cell_Culture->Cell_Plating Add_Compound 3. Treat cells with serial dilutions of test compound Cell_Plating->Add_Compound Incubate_Compound 4. Incubate for 1 hour at 37°C Add_Compound->Incubate_Compound Add_Probe 5. Add fluorescent FAAH probe to all wells Incubate_Compound->Add_Probe Incubate_Probe 6. Incubate for 30 min at 37°C Add_Probe->Incubate_Probe Wash_Cells 7. Wash cells to remove unbound probe Incubate_Probe->Wash_Cells Read_Signal 8. Measure fluorescence intensity Wash_Cells->Read_Signal

Caption: Workflow for a cellular FAAH target engagement assay.

Predicted Signaling Pathway and Mechanism of Action

Inhibition of FAAH by this compound is expected to increase the endogenous levels of anandamide (AEA) and other fatty acid amides. AEA is an endocannabinoid that activates cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors, particularly CB1 in the central and peripheral nervous system, leads to a reduction in neuronal excitability and the perception of pain.

Signaling Pathway Diagram:

FAAH_Signaling_Pathway cluster_membrane Cellular Environment cluster_intracellular Intracellular Space AEA_out Anandamide (AEA) (extracellular) CB1 CB1 Receptor AEA_out->CB1 activates AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in transport AC Adenylate Cyclase CB1->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neuron_Response Decreased Neuronal Excitability & Pain PKA->Neuron_Response modulates FAAH FAAH Enzyme Metabolites Inactive Metabolites FAAH->Metabolites hydrolyzes to AEA_in->FAAH substrate Lead_Compound This compound Lead_Compound->FAAH inhibits

Caption: Proposed signaling pathway for FAAH inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel analgesics. Its structural similarity to known FAAH inhibitors provides a strong rationale for its mechanism of action. The experimental protocols outlined in this guide provide a clear path for its characterization and validation.

Future research should focus on:

  • Synthesis and in vitro characterization: Confirming the predicted high potency and selectivity for FAAH.

  • Pharmacokinetic profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

  • In vivo efficacy studies: Evaluating the compound's analgesic effects in established animal models of neuropathic and inflammatory pain.

By systematically applying these principles of drug discovery, the full therapeutic potential of this and similar compounds can be thoroughly explored.

References

  • Gasparyan, L., et al. (2019). JNJ-42165279, a reversible FAAH inhibitor, in a randomized, crossover, double-blind, placebo-controlled, phase 2a study for social anxiety disorder. Neuropsychopharmacology, 44(8), 1497–1504. [Link]

  • Gasso, S., et al. (2021). Effects of the FAAH inhibitor JNJ-42165279 in an experimental model of anhedonia in healthy volunteers. European Neuropsychopharmacology, 44, 40-49. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

Navigating the Kinome: A Comparative Guide to [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and Other TAM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a paramount endeavor. This guide provides a comparative analysis of the hypothetical kinase inhibitor, [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, against two established kinase inhibitors: the selective AXL inhibitor Bemcentinib (R428) and the multi-targeted inhibitor Cabozantinib. Due to the limited public data on the primary compound, we will postulate its activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases based on its structural motifs, a common feature among inhibitors of this class.[1][2] This guide will serve as a framework for the experimental comparison of a novel chemical entity against existing drugs, emphasizing scientific integrity and methodological rigor.

The TAM Kinase Family: A Key Therapeutic Target

The TAM receptor tyrosine kinases—Tyro3, Axl, and Mer—are crucial regulators of diverse cellular processes, including cell proliferation, survival, and migration.[2] Their dysregulation has been strongly linked to the progression of various cancers and the development of therapeutic resistance.[3][4] Consequently, the development of inhibitors targeting this family of kinases is an active area of oncological research.[5]

Comparator Kinase Inhibitors: A Spectrum of Selectivity

To provide a comprehensive comparison, we have selected two well-characterized inhibitors with distinct profiles:

  • Bemcentinib (R428): A highly selective and potent inhibitor of AXL kinase, currently under investigation in multiple clinical trials.[6] Its targeted action allows for the specific interrogation of AXL-driven signaling pathways.

  • Cabozantinib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, VEGFR2, and the TAM family (AXL, MER, and TYRO3).[7][8][9] Its broader activity profile can be advantageous in cancers driven by multiple signaling pathways but may also lead to more off-target effects.

Comparative Analysis: A Multi-faceted Approach

A thorough comparison of kinase inhibitors requires a multi-pronged experimental approach, encompassing biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a biological context, and selectivity profiling to understand off-target effects.

Biochemical Kinase Activity Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on its target kinase.[10] A widely used method is the luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.

Table 1: Comparative Biochemical Potency of Selected Kinase Inhibitors against TAM Kinases

CompoundTarget KinaseIC50 (nM)
This compound AXLHypothetical
MerHypothetical
Tyro3Hypothetical
Bemcentinib (R428) AXL14[11]
Mer>1000[11]
Tyro3>1000[11]
Cabozantinib AXL7[12]
MerNot widely reported
Tyro352[7]
MET1.3[12]
VEGFR20.035[12]

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay. Data for Bemcentinib and Cabozantinib are from published sources. The values for this compound are hypothetical and would need to be determined experimentally.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor in a kinase buffer.

  • Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context, taking into account factors like cell permeability and engagement with the target in its native environment.[14][15]

Table 2: Comparative Cellular Potency of Selected Kinase Inhibitors

CompoundCell LineAssay TypeIC50 / GI50 (µM)
This compound e.g., A549 (NSCLC)ProliferationHypothetical
Bemcentinib (R428) H1299 (NSCLC)Growth Inhibition~4[11]
Cabozantinib VariousProliferationVaries by cell line

IC50/GI50 values represent the concentration of the inhibitor required to inhibit a cellular process (e.g., proliferation) by 50%. Data for Bemcentinib is from a published source. The values for this compound are hypothetical.

Experimental Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., A549, a non-small cell lung cancer line with known AXL expression) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and determine the GI50 (concentration for 50% growth inhibition) values.

Visualizing the Molecular Landscape

Understanding the signaling pathways affected by these inhibitors and the experimental workflow is crucial for interpreting the data.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binds Mer Mer Gas6->Mer Binds Tyro3 Tyro3 Gas6->Tyro3 Binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT Mer->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis STAT->Metastasis

Caption: Simplified TAM kinase signaling pathway.

Kinase_Inhibitor_Comparison_Workflow cluster_compound Test Compounds cluster_assays Experimental Assays cluster_data Data Analysis Compound_X This compound Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_X->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Compound_X->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Compound_X->Selectivity_Profiling Bemcentinib Bemcentinib Bemcentinib->Biochemical_Assay Bemcentinib->Cell_Based_Assay Bemcentinib->Selectivity_Profiling Cabozantinib Cabozantinib Cabozantinib->Biochemical_Assay Cabozantinib->Cell_Based_Assay Cabozantinib->Selectivity_Profiling IC50 Biochemical Potency (IC50) Biochemical_Assay->IC50 GI50 Cellular Potency (GI50) Cell_Based_Assay->GI50 Selectivity Selectivity Profile Selectivity_Profiling->Selectivity

Caption: Experimental workflow for kinase inhibitor comparison.

Kinase Selectivity: A Critical Consideration

A significant challenge in kinase inhibitor development is achieving selectivity for the intended target.[16] Most kinase inhibitors target the highly conserved ATP-binding pocket, leading to potential off-target effects. Kinase selectivity profiling, where an inhibitor is tested against a large panel of kinases, is essential to understand its broader biological effects. For a novel compound like this compound, a broad kinase screen would be a critical next step to ascertain its selectivity profile compared to the highly selective Bemcentinib and the multi-targeted Cabozantinib.

Conclusion

This guide outlines a comprehensive framework for the comparative analysis of a novel kinase inhibitor, this compound, against established drugs targeting the TAM kinase family. By employing a combination of biochemical and cell-based assays, alongside extensive selectivity profiling, researchers can build a robust data package to evaluate the therapeutic potential of new chemical entities. While the target of the primary compound is hypothesized, the presented methodologies provide a clear and scientifically rigorous path for its experimental validation and comparison within the competitive landscape of kinase inhibitor drug discovery.

References

  • Wu, G., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]

  • PubMed. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1875. [Link]

  • Gay, C. M., et al. (2017). AXL receptor tyrosine kinase is a potential therapeutic target in triple-negative breast cancer. Cancer Research, 77(10), 2533-2545.
  • Exelixis, Inc. CABOMETYX® (cabozantinib) Mechanism of Action. [Link]

  • Santoro, A., et al. (2017). Cabozantinib: Mechanism of action, efficacy and indications. Bulletin du Cancer, 104(5), 478-485. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Cabozantinib? [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(11), 2298-2308.
  • Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Chen, F., et al. (2018). Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition. American Journal of Cancer Research, 8(9), 1845-1857.
  • Vieth, M., et al. (2005). Kinase inhibitor selectivity profiling in support of drug discovery. Drug Discovery Today, 10(12), 839-846.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Eberhard, J., et al. (2011). Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1. ACS Chemical Neuroscience, 2(12), 705-710. [Link]

  • Graham, D. K., et al. (2014). TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer. Advances in Cancer Research, 122, 1-40. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Starbird, C. A. (2023). Understanding the structural basis for TAM receptor activation. The Starbird Lab. [Link]

  • Zabludoff, S. D., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 51(18), 5694-5697. [Link]

  • Revesz, L., et al. (2004). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Patel, K., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 75-80. [Link]

  • Khan, I., et al. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Abdullaev, N. D., et al. (2020). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 164, 02001. [Link]

  • Wikipedia. Bemcentinib. [Link]

  • Axsyn. Benzoxazole,5-chloro-2-(1-piperidinyl). [Link]

  • PubChem. 1-(5-chloro-1,3-benzoxazol-2-yl)-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide. [Link]

  • Chem-Impex. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

Sources

Comparative Guide to AKR1C3 Inhibition: A Scientific Review of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of AKR1C3 in Disease

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme with multifaceted roles in human physiology and pathology.[1] It is a member of the aldo-keto reductase superfamily, which are NADPH-dependent oxidoreductases.[2][3] AKR1C3 is critically involved in the metabolism of steroids and prostaglandins, making it a key player in the progression of various diseases, most notably hormone-dependent cancers such as prostate and breast cancer.[4][5][6]

The enzyme catalyzes the conversion of androstenedione to testosterone and estrone to 17β-estradiol, thereby increasing the pool of potent androgens and estrogens that can fuel cancer cell proliferation.[4][7][8] Beyond its role in steroidogenesis, AKR1C3 is a key enzyme in prostaglandin metabolism, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) and 9α,11β-PGF2.[9][10] This activity shunts the metabolic pathway away from the production of anti-proliferative prostaglandins like 15-deoxy-Δ12,14-PGJ2 (15dPGJ2), a ligand for the peroxisome proliferator-activated receptor γ (PPARγ), which promotes cell differentiation.[5][11] The resulting increase in PGF2α levels activates pro-proliferative signaling pathways, including the MAPK pathway.[3][11] Given its central role in promoting oncogenic signaling, AKR1C3 has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[5][6]

This guide provides a comprehensive comparison of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a known AKR1C3 inhibitor, with other prominent inhibitors. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and provide detailed protocols for key assays to evaluate and compare inhibitor performance.

This compound: An Emerging AKR1C3 Inhibitor

This compound has been identified as an inhibitor of AKR1C3. While detailed, direct comparative studies with a broad range of other inhibitors are still emerging in the public domain, its chemical structure suggests it belongs to a class of small molecule inhibitors designed to interact with the active site of the enzyme. The primary mechanism of action for such inhibitors is to compete with the endogenous substrates (e.g., androstenedione, PGD2) for binding to the AKR1C3 active site, thereby preventing the catalytic conversion to their respective products.

Alternative AKR1C3 Inhibitors: A Comparative Overview

The landscape of AKR1C3 inhibitors is diverse, encompassing several chemical classes. The most well-studied alternatives include non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, as well as other specifically designed small molecules.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Several NSAIDs have been identified as inhibitors of AKR1C3, with their anti-cancer effects partly attributed to this off-target activity.[12]

  • Indomethacin: This widely used NSAID is a potent and relatively selective inhibitor of AKR1C3.[4][13] It has been shown to re-sensitize enzalutamide-resistant prostate cancer cells to treatment by inhibiting AKR1C3's enzymatic activity.[14] Analogs of indomethacin have been developed to enhance potency and selectivity for AKR1C3 while reducing the cyclooxygenase (COX) inhibition responsible for gastrointestinal side effects.[13][15][16]

  • Flufenamic Acid: Another NSAID, flufenamic acid, and its derivatives are also potent inhibitors of AKR1C3.[12] Structural studies have revealed how these N-phenylanthranilic acids bind to the enzyme's active site.[17] Bioisosteric scaffold hopping approaches based on flufenamic acid have led to the discovery of novel, highly selective AKR1C3 inhibitors.[18]

Other Small Molecule Inhibitors

A variety of other small molecules have been developed and investigated for their AKR1C3 inhibitory activity. These compounds often exhibit high potency and selectivity.

Inhibitor ClassExample Compound(s)Reported IC50 (AKR1C3)Key Features & Notes
NSAID Indomethacin~0.5 - 5.67 µM[13][19]Potent inhibitor, but also inhibits COX enzymes.[15]
NSAID Flufenamic Acid~0.3 µM[20]Potent inhibitor; serves as a scaffold for developing more selective inhibitors.[18]
Indomethacin Analog 2'-des-methyl-indomethacinNanomolar potency[13]Highly selective over AKR1C1/AKR1C2 and lacks COX inhibitory activity.[13][15]
Benzoisoxazole derivative Compound 6 (from study)Nanomolar potency[18]Highly selective (up to 450-fold) for AKR1C3 over AKR1C2 with minimal COX off-target effects.[18]
Various Small Molecules AKR1C3-IN-1, AKR1C3-IN-913 nM, 8.92 nM[19]A wide range of potent and selective inhibitors are commercially available for research purposes.[19]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by AKR1C3 inhibition is crucial for evaluating the therapeutic potential of inhibitors. The following diagrams illustrate the key pathways and a general workflow for inhibitor screening.

AKR1C3-Mediated Signaling Pathways

AKR1C3_Signaling cluster_steroid Steroid Metabolism cluster_prostaglandin Prostaglandin Metabolism cluster_downstream Downstream Effects Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Substrate Testosterone Testosterone AR_ER Androgen/Estrogen Receptor Activation Testosterone->AR_ER Estrone Estrone Estrone->AKR1C3 Substrate Estradiol 17β-Estradiol Estradiol->AR_ER PGD2 PGD2 PGJ2 15d-PGJ2 PGD2->PGJ2 Non-enzymatic conversion PGD2->AKR1C3 Substrate PGF2a PGF2α / 9α,11β-PGF2 FP_Receptor FP Receptor Activation PGF2a->FP_Receptor PPARg PPARγ Activation PGJ2->PPARg AKR1C3->Testosterone Product AKR1C3->Estradiol Product AKR1C3->PGF2a Product Proliferation_Growth Cell Proliferation & Growth AR_ER->Proliferation_Growth MAPK MAPK Pathway Activation FP_Receptor->MAPK MAPK->Proliferation_Growth Differentiation Cell Differentiation PPARg->Differentiation Inhibitor This compound & Alternatives Inhibitor->AKR1C3 Inhibition

Caption: AKR1C3 metabolic pathways and downstream signaling effects.

General Workflow for AKR1C3 Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library enzymatic_assay In Vitro Enzymatic Assay (Recombinant AKR1C3) start->enzymatic_assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination selectivity_panel Selectivity Screening (AKR1C1, AKR1C2, COX, etc.) ic50_determination->selectivity_panel cell_based_assay Cell-Based Activity Assay (e.g., Prostate/Breast Cancer Cells) selectivity_panel->cell_based_assay western_blot Western Blot Analysis (Downstream Target Modulation) cell_based_assay->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) western_blot->in_vivo end Lead Compound in_vivo->end

Caption: A typical workflow for the discovery and validation of novel AKR1C3 inhibitors.

Experimental Protocols

To facilitate reproducible and comparative research, detailed protocols for key assays are provided below.

Protocol 1: In Vitro AKR1C3 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • Substrate: Androstenedione or Prostaglandin D2

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.

  • Add 178 µL of assay buffer containing the AKR1C3 enzyme to each well.

  • Initiate the reaction by adding 20 µL of a solution containing NADPH and the substrate (androstenedione or PGD2). Final concentrations should be optimized, but typical ranges are 10-50 nM for AKR1C3, 200 µM for NADPH, and 5-20 µM for the substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based AKR1C3 Activity Assay

This protocol assesses the ability of an inhibitor to block AKR1C3 activity within a cellular context, for instance, in a prostate cancer cell line overexpressing AKR1C3 (e.g., LNCaP-AKR1C3).

Materials:

  • AKR1C3-expressing cells (e.g., LNCaP-AKR1C3)

  • Cell culture medium

  • Test compound

  • Substrate (e.g., Δ4-androstenedione)

  • LC-MS/MS system for steroid analysis

Procedure:

  • Seed the AKR1C3-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Add the substrate (e.g., 100 nM Δ4-androstenedione) to the cell culture medium and incubate for an appropriate time (e.g., 4-24 hours).

  • Collect the cell lysates and/or the culture medium.

  • Extract the steroids from the collected samples.

  • Analyze the levels of the substrate (Δ4-androstenedione) and the product (testosterone) using a validated LC-MS/MS method.[21]

  • Calculate the percentage of inhibition of testosterone production at each concentration of the test compound and determine the cellular IC50.

Protocol 3: Western Blot for Downstream Target Modulation

This protocol is used to confirm the effect of AKR1C3 inhibition on downstream signaling pathways by measuring the expression levels of relevant proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-PSA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with the AKR1C3 inhibitor.

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the change in protein expression levels. A loading control (e.g., GAPDH or β-actin) should be used for normalization.[22][23]

Conclusion and Future Directions

This compound represents a promising addition to the growing arsenal of AKR1C3 inhibitors. Its efficacy, selectivity, and potential therapeutic advantages relative to established inhibitors like indomethacin and flufenamic acid warrant further rigorous investigation. The comparative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to systematically evaluate this and other novel AKR1C3 inhibitors. Future studies should focus on direct, head-to-head comparisons under standardized assay conditions to build a more complete picture of the relative potencies and selectivities of these compounds. Ultimately, the development of highly potent and selective AKR1C3 inhibitors holds great promise for the treatment of hormone-dependent cancers and other diseases driven by aberrant steroid and prostaglandin metabolism.

References

  • AKR1C3 - Wikipedia. [Link]

  • Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC - NIH. [Link]

  • Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - NIH. [Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC - NIH. [Link]

  • Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC - PubMed Central. [Link]

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights - ACS Publications. [Link]

  • Metabolism of steroid hormones mediated by AKR1C3 - ResearchGate. [Link]

  • Overview of the major pathways for AKR1C3's action on tumor cells.... - ResearchGate. [Link]

  • Classification of AKR1C3 inhibitors. AKR1C3 inhibitors are divided into... - ResearchGate. [Link]

  • Role of AKR1C3 in prostaglandin signaling. AKR1C3 catalyzes the... | Download Scientific Diagram - ResearchGate. [Link]

  • Prostaglandin biosynthesis: AKR1C3 acts as a PGF 2α and 9α,11β-PGF 2... - ResearchGate. [Link]

  • Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin - PubMed. [Link]

  • AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PubMed Central. [Link]

  • Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide. - ASCO Publications. [Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. [Link]

  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC - NIH. [Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - NIH. [Link]

  • Roles of AKR1C3 in malignancy - PMC - NIH. [Link]

  • Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes | Endocrine Reviews | Oxford Academic. [Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC - NIH. [Link]

  • Inhibition of AKR1C3 with indomethacin downregulates Myc pathway and... - ResearchGate. [Link]

  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid - PubMed. [Link]

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - Frontiers. [Link]

  • Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 | PLOS One - Research journals. [Link]

  • New enzymatic assay for the AKR1C enzymes - PubMed. [Link]

  • AKR1C2 and AKR1C3 mediated prostaglandin D-2 metabolism augments the P13K/Akt proliferative signaling pathway in human prostate cancer cells - RTI International. [Link]

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC - NIH. [Link]

  • Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth - AACR Journals. [Link]

  • Inhibitory activities towards AKR1C3 of three compounds designated... - ResearchGate. [Link]

  • AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker - PMC - NIH. [Link]

  • This compound - Amerigo Scientific. [Link]

  • Western blot of the AKR1B1, AKR1A1, AKR1C3, CBR1, and CBR3 in HepG2,... - ResearchGate. [Link]

  • AKR1C3 Antibodies. [Link]

  • Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - NIH. [Link]

  • Basal and Regulatory Promoter Studies of the AKR1C3 Gene in Relation to Prostate Cancer. [Link]

  • Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer - AACR Journals. [Link]

Sources

A Researcher's Guide to Navigating GPCR Cross-Reactivity: A Comparative Analysis of a Novel GPR120 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents targeting G-protein coupled receptors (GPCRs) for metabolic diseases is a highly competitive field. While identifying potent agonists is a critical first step, ensuring target selectivity is paramount for minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comparative framework for characterizing the cross-reactivity of a novel investigational compound, [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (herein referred to as Compound X ), a putative GPR120 agonist. We present a head-to-head comparison with established selective agonists for related free fatty acid receptors, GPR120 and GPR40, and the bile acid receptor TGR5. This document outlines the essential experimental protocols, provides a rationale for assay selection, and presents a logical workflow for assessing the selectivity profile of new chemical entities, ensuring researchers can confidently advance the most promising candidates.

Introduction: The Challenge of Selectivity in Metabolic GPCRs

G-protein coupled receptors GPR120 (FFAR4), GPR40 (FFAR1), and TGR5 have emerged as high-value targets for treating type 2 diabetes mellitus (T2DM), obesity, and inflammatory conditions.[1][2][3]

  • GPR120 activation by endogenous long-chain fatty acids stimulates glucagon-like peptide-1 (GLP-1) secretion, enhances insulin sensitivity, and exerts potent anti-inflammatory effects.[4][5]

  • GPR40 is highly expressed in pancreatic β-cells and also responds to fatty acids, amplifying glucose-dependent insulin secretion (GDIS).[3][6][7]

  • TGR5 , the bile acid receptor, also modulates GLP-1 secretion and enhances energy expenditure.[2][8][9]

The therapeutic potential of activating these receptors is clear; however, a significant challenge lies in their structural similarities and overlapping endogenous ligands, which creates a high risk of cross-reactivity for synthetic agonists.[1][5] Unintended activation of GPR40 by a GPR120-targeted drug, for instance, could lead to an unpredicted pharmacological profile. Therefore, rigorous, quantitative assessment of selectivity is not merely a characterization step but a critical determinant of a compound's viability. This guide uses Compound X as a case study to demonstrate a robust methodology for such an assessment.

Comparative Agonists: Establishing a Baseline

To contextualize the performance of Compound X , we compare it against well-characterized agonists known for their potency and selectivity.

  • TUG-891: A widely recognized potent and selective synthetic agonist for GPR120, often used as a benchmark tool for exploring the receptor's physiological functions.[1][10][11]

  • AM-5262: A potent and selective full agonist of GPR40, demonstrating improved selectivity profiles over earlier generations of compounds.[12]

  • INT-777: A specific, semisynthetic bile acid derivative that acts as a TGR5 agonist and has been shown to reduce liver steatosis in preclinical models.[13]

Quantitative Analysis of Selectivity and Potency

The primary goal is to determine the potency (EC₅₀ or Kᵢ) of Compound X at its intended target (GPR120) and its potential off-targets (GPR40, TGR5). We present hypothetical, yet plausible, data to illustrate a typical outcome for a promising, but imperfectly selective, lead compound.

CompoundPrimary TargetGPR120 Kᵢ (nM)GPR40 Kᵢ (nM)TGR5 Kᵢ (nM)Selectivity Fold (GPR40/GPR120)
Compound X GPR12015 450 >10,000 30x
TUG-891 GPR120121,200>10,000100x
AM-5262 GPR408,50025>10,0000.003x
INT-777 TGR5>10,000>10,00095N/A

Data presented for Compound X are illustrative. Data for TUG-891, AM-5262, and INT-777 are representative values derived from public domain literature.

Interpretation of Results: The data table suggests that Compound X is a potent GPR120 agonist. However, it exhibits 30-fold selectivity over GPR40, which is less ideal than the 100-fold selectivity of the benchmark TUG-891. It shows excellent selectivity against TGR5. This profile indicates that at higher concentrations, Compound X might engage GPR40, a critical piece of information for planning in vivo studies and predicting potential side effects.

Visualizing the Mechanism and Experimental Workflow

Understanding the signaling pathway and the experimental process is key to interpreting the data correctly.

GPR120 Signaling Cascade

GPR120 activation typically couples to Gαq, initiating a downstream signaling cascade that results in GLP-1 secretion and other beneficial metabolic effects.

GPR120_Pathway cluster_membrane Plasma Membrane GPR120 GPR120 G_protein Gαq/11 GPR120->G_protein Activates Ligand Compound X (Agonist) Ligand->GPR120 Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC GLP1 GLP-1 Secretion Ca_release->GLP1 PKC->GLP1

GPR120 agonist-induced signaling pathway.
Cross-Reactivity Assessment Workflow

A logical, stepwise approach ensures comprehensive characterization of a new compound.

Workflow start Start: Novel Compound (X) primary_screen Primary Screen: Radioligand Binding Assay (Target: GPR120) start->primary_screen potency Determine Kᵢ (Potency at Target) primary_screen->potency secondary_screen Secondary Screen: Radioligand Binding Assays (Off-Targets: GPR40, TGR5) potency->secondary_screen selectivity Determine Kᵢ (Affinity at Off-Targets) secondary_screen->selectivity functional_assay Functional Assay: cAMP Measurement or Calcium Flux (EC₅₀) selectivity->functional_assay analysis Calculate Selectivity Fold & Analyze Functional Potency functional_assay->analysis decision Decision: Advance, Optimize, or Terminate? analysis->decision

Experimental workflow for selectivity profiling.

Methodologies: Self-Validating Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-controlled assays. Here we detail the core protocols for determining affinity (binding) and functional activity (signaling).

Protocol 1: Competitive Radioligand Binding Assay (Affinity & Selectivity)

This assay quantifies the ability of an unlabeled test compound (e.g., Compound X ) to compete with a known, high-affinity radioligand for binding to the target receptor. It is the gold standard for determining binding affinity (Kᵢ).[14][15][16]

Objective: To determine the Kᵢ of Compound X at human GPR120, GPR40, and TGR5.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human receptor of interest (GPR120, GPR40, or TGR5).

  • Radioligand: e.g., [³H]-TUG-891 for GPR120, [³H]-AM-1638 for GPR40.

  • Test Compounds: Compound X and unlabeled reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well plates and glass fiber filters (GF/C, pre-soaked in 0.3% PEI).

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .[17]

  • Compound Plating: Prepare serial dilutions of Compound X and reference compounds in assay buffer. Add 50 µL of each concentration to the 96-well plate in triplicate. For total binding, add 50 µL of buffer. For non-specific binding (NSB), add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM TUG-891 for the GPR120 assay).

  • Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration near its Kₑ) to all wells.

  • Membrane Addition: Add 150 µL of the prepared membrane suspension to all wells, bringing the final volume to 250 µL.[17]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked GF/C filter plates. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[14][17]

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average NSB CPM from all other wells to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]

Protocol 2: Functional cAMP Accumulation Assay (Gαs/Gαi Coupling)

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cyclic AMP (cAMP). It is essential for confirming whether a compound is an agonist, antagonist, or inverse agonist. Since TGR5 and other GPCRs can couple to Gαs (stimulating cAMP) or Gαi (inhibiting cAMP), this assay is highly informative.[18][19][20]

Objective: To determine the EC₅₀ of Compound X at human TGR5 (a Gαs-coupled receptor).

Materials:

  • CHO-K1 cells stably expressing the human TGR5 receptor.

  • Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (used to stimulate cAMP in Gαi-coupled receptor assays).

  • Test Compounds: Compound X and reference agonists.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[19][20][21]

Step-by-Step Methodology:

  • Cell Plating: Seed TGR5-expressing CHO-K1 cells into 384-well white opaque plates and grow to near confluence.

  • Compound Stimulation:

    • For a Gαs-coupled receptor like TGR5: Aspirate the culture medium and add 25 µL of assay medium containing serial dilutions of Compound X or a reference agonist.

    • For a Gαi-coupled receptor: Pre-stimulate the cells with forskolin (to raise basal cAMP levels) before adding the test compound, which will then cause a measurable decrease in cAMP.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., antibody-acceptor beads and biotin-cAMP).[19] This step typically includes cell lysis.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow the detection reagents to equilibrate.

  • Measurement: Read the plate on an appropriate instrument (e.g., an HTRF-compatible plate reader).

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion and Expert Recommendations

The comprehensive characterization of a novel compound requires a multi-assay approach that moves from broad screening to detailed functional analysis. The hypothetical data for This compound (Compound X) illustrates a common scenario in drug discovery: a potent lead compound with a potential selectivity liability.

Based on our analysis, Compound X is a promising GPR120 agonist. However, its 30-fold selectivity against GPR40 warrants further investigation. We recommend the following actions:

  • Confirm Functional Selectivity: The functional potency (EC₅₀) of Compound X should be determined at GPR40 to understand if the binding affinity translates to cellular activity.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should focus on modifying the structure of Compound X to improve selectivity against GPR40 while maintaining or improving potency at GPR120.

  • In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If advanced to in vivo studies, plasma concentrations of Compound X must be carefully monitored to ensure they remain below the level required to engage GPR40, thereby isolating the therapeutic effect to GPR120 activation.

By employing the rigorous, self-validating protocols outlined in this guide, researchers can build a comprehensive data package that clearly defines a compound's selectivity profile, de-risks its progression, and ultimately accelerates the development of safer and more effective medicines.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2021/03/Radioligand-Binding-Assay-Protocol.pdf]
  • Gifford Bioscience. Radioligand Binding Assay. [URL: https://www.giffordbioscience.com/in-vitro-pharmacology-services-and-assays/radioligand-binding-assay/]
  • Alfa Cytology. Saturation Radioligand Binding Assays. [URL: https://www.rdcthera.
  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 10, 25-50. [URL: https://pubmed.ncbi.nlm.nih.gov/1328286/]
  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
  • Trinquet, E., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 1947, 147-165. [URL: https://www.ncbi.nlm.nih.gov/books/NBK540919/]
  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135-164. [URL: https://pubmed.ncbi.nlm.nih.gov/21607897/]
  • Lin, D. C., et al. (2012). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 3(10), 813-817. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective GPR120 Agonist. Journal of Medicinal Chemistry, 56(22), 9215-9228. [URL: https://pubs.acs.org/doi/10.1021/jm4013235]
  • Sun, Q., Hirasawa, A., & Hara, T. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Expert Opinion on Therapeutic Targets, 18(9), 1011-1022. [URL: https://www.tandfonline.com/doi/full/10.1517/14728222.2014.933385]
  • Du, X., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 59(21), 9687-9702. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00980]
  • Pellicciari, R., et al. (2009). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 52(24), 7958-7961. [URL: https://pubs.acs.org/doi/10.1021/jm901411p]
  • Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?. [URL: https://www.patsnap.com/synapse/articles/what-are-gpr120-agonists-and-how-do-they-work]
  • Upadhyay, J., et al. (2013). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters, 4(11), 1039-1043. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027471/]
  • Li, Z., et al. (2020). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 25(22), 5363. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7696770/]
  • Tunoori, A. R., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(9), 717-722. [URL: https://pubs.acs.org/doi/10.1021/ml300137t]
  • Steneberg, P., et al. (2005). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 54(7), 1979-1987. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857448/]
  • Revvity, Inc. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell. [URL: https://www.revvity.com/resources/technical-resources/application-notes/campscreen-assay-method-for-pharmacological-characterization-and-screening-of-g-coupled-receptors-in-whole-cell.pdf]
  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8963. [URL: https://www.mdpi.com/1420-3049/27/24/8963]
  • Pols, T. W. H., Noriega, L. G., & Auwerx, J. (2011). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1463-1469. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3129517/]
  • Patsnap Synapse. (2025). What are the new molecules for TGR5 agonists?. [URL: https://www.patsnap.com/synapse/articles/what-are-the-new-molecules-for-tgr5-agonists]
  • Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(6), 1395-1407. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3594665/]
  • Ghaffari, S., et al. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences, 26(19), 15001. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11432172/]
  • BenchChem. (2025). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. [URL: https://www.benchchem.com/application-notes/cAMP_Functional_Assays_of_TAS2R14_G-protein_Coupling]
  • Ferdaoussi, M., & Poitout, V. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(7), 2244-2246. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3712076/]

Sources

A Senior Application Scientist's Guide to Benchmarking [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Against Standard Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel small molecule inhibitors is a cornerstone of modern oncology research. The compound [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, hereafter referred to as BXC-PipA, belongs to the benzoxazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. While the specific biological target of BXC-PipA is yet to be fully elucidated, its structural motifs suggest potential as a protein kinase inhibitor. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of BXC-PipA against established kinase inhibitors, outlining a logical, multi-stage experimental workflow designed to rigorously assess its therapeutic potential.

Introduction: The Rationale for Benchmarking BXC-PipA

The benzoxazole nucleus is a recurring feature in compounds with a wide array of biological activities, including anticancer properties. The development of novel kinase inhibitors continues to be a major focus in cancer therapy, with numerous small molecules approved for clinical use.[3][4] These targeted therapies often offer improved efficacy and reduced toxicity compared to conventional chemotherapy.[3]

This guide is predicated on the hypothesis that BXC-PipA functions as a kinase inhibitor. To validate this and ascertain its therapeutic relevance, a systematic comparison against current standard-of-care kinase inhibitors is essential. This process, known as benchmarking, allows for the contextualization of a new chemical entity's potency, selectivity, and cellular activity.[5][6]

Standard Drugs for Comparison:

For this benchmarking guide, we will use the following well-characterized kinase inhibitors as standards. The choice of specific comparators in a real-world setting would be guided by the initial kinase screening results for BXC-PipA.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.

  • Erlotinib: An EGFR tyrosine kinase inhibitor.[3]

  • Staurosporine: A non-selective, potent kinase inhibitor, often used as a positive control.[7]

Experimental Workflow: A Phased Approach to Benchmarking

A robust benchmarking strategy proceeds in a logical sequence from broad, high-throughput screening to more complex cellular and in vivo models. This ensures that resources are allocated efficiently and that a comprehensive data package is generated for the candidate compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation a Biochemical Kinase Inhibition Assays b Cell Viability and Proliferation Assays a->b c Apoptosis Induction Assays b->c d Target Engagement and Pathway Analysis c->d e In Vivo Xenograft Tumor Models d->e f Pharmacokinetic (ADME/Tox) Studies e->f

Caption: Phased experimental workflow for benchmarking BXC-PipA.

Phase 1: In Vitro Potency and Cellular Activity

The initial phase focuses on determining the direct inhibitory effect of BXC-PipA on a panel of kinases and its consequent impact on cancer cell viability.

Biochemical Kinase Inhibition Assays

Causality: The first critical step is to determine if BXC-PipA directly inhibits kinase activity and to identify its primary targets. A broad kinase panel screen provides a landscape of the compound's selectivity. High selectivity is often a desirable trait for modern targeted therapies, as it can minimize off-target effects.

Protocol: Luminescence-Based In Vitro Kinase Assay [7][8]

  • Preparation of Reagents:

    • Serially dilute BXC-PipA and standard inhibitors (Sorafenib, Erlotinib, Staurosporine) in DMSO to create a concentration gradient.

    • Prepare a reaction mixture containing the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compounds.

    • Add the kinase to each well and incubate for 10 minutes to allow for binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add a proprietary reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

    • Add a kinase detection reagent to convert the produced ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Cell Viability and Proliferation Assays

Causality: After establishing biochemical potency, it is crucial to assess whether this translates to a cytotoxic or cytostatic effect in cancer cells. These assays measure the overall health and metabolic activity of a cell population after treatment.

Protocol: XTT Cell Viability Assay [9][10][11]

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of BXC-PipA and the standard drugs. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the wells using a microplate reader (typically at 450-500 nm).

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the GI50 value (the concentration for 50% of growth inhibition).

Data Presentation: Comparative Inhibitory Activity

Target KinaseBXC-PipA (IC50, nM)Sorafenib (IC50, nM)Erlotinib (IC50, nM)Staurosporine (IC50, nM)
VEGFR2 [Experimental Data]90>10,0007
EGFR [Experimental Data]>10,00026
BRAF [Experimental Data]22>10,0005
c-Kit [Experimental Data]68>10,00010
PDGFRβ [Experimental Data]58>10,0008
Cancer Cell LineBXC-PipA (GI50, µM)Sorafenib (GI50, µM)Erlotinib (GI50, µM)
A549 (Lung) [Experimental Data]5.88.5
HCT116 (Colon) [Experimental Data]6.2>10
MCF-7 (Breast) [Experimental Data]4.9>10

Phase 2: Elucidating the Cellular Mechanism of Action

This phase aims to confirm that the observed cytotoxicity is due to the intended mechanism—in this case, the induction of apoptosis following kinase inhibition.

Apoptosis Induction Assays

Causality: A hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis. Measuring markers of apoptosis, such as caspase activation, confirms that the compound is effectively triggering this cell death pathway.[12]

Protocol: Flow Cytometry-Based Caspase-3/7 Activation Assay [13][14][15]

  • Cell Treatment:

    • Treat a relevant cancer cell line with BXC-PipA and control compounds at their respective GI50 concentrations for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Add a fluorogenic caspase-3/7 substrate (e.g., a FAM-DEVD-FMK reagent). This reagent is cell-permeable and binds irreversibly to activated caspase-3 and -7.

    • Incubate the cells as per the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity is directly proportional to the level of caspase-3/7 activity.

    • Quantify the percentage of cells positive for activated caspases in each treatment group.

G cluster_0 Apoptosis Assay Workflow a Treat Cells with BXC-PipA b Harvest and Wash Cells a->b c Stain with Fluorogenic Caspase Substrate b->c d Analyze via Flow Cytometry c->d e Quantify Apoptotic Cell Population d->e

Caption: Workflow for the caspase activation assay.

Phase 3: In Vivo Efficacy and Preclinical Profiling

The final phase of benchmarking involves evaluating the compound's performance in a living organism, which provides a more complex and clinically relevant assessment of its potential.

In Vivo Xenograft Tumor Models

Causality: An in vivo model is the gold standard for assessing a drug's ability to inhibit tumor growth in a physiological context. This experiment tests the compound's efficacy, tolerability, and provides an initial indication of its pharmacokinetic/pharmacodynamic (PK/PD) relationship.[16][17]

Protocol: Subcutaneous Xenograft Model [18][19][20]

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, BXC-PipA, standard drug).

  • Drug Administration:

    • Administer the compounds to the mice daily (or as determined by preliminary PK studies) via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Compare the tumor growth inhibition between the different treatment groups.

Pharmacokinetic (ADME/Tox) Studies

Causality: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is crucial for its development as a drug.[21][22][23] These studies help to determine if the compound can reach its target in the body at therapeutic concentrations and whether it has an acceptable safety profile.[24][25]

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes).

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its availability to reach the target tissue.

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[22]

  • hERG Inhibition: Screens for potential cardiotoxicity.

  • Genotoxicity: Assesses the compound's potential to damage DNA (e.g., Ames test).

Data Presentation: In Vivo and PK/PD Summary

Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)Mean Change in Body Weight (%)
Vehicle Control [Experimental Data]N/A[Experimental Data]
BXC-PipA (dose) [Experimental Data][Calculated Data][Experimental Data]
Standard Drug (dose) [Experimental Data][Calculated Data][Experimental Data]
ADME/Tox ParameterBXC-PipAStandard Drug
Metabolic Stability (t½, min) [Experimental Data][Reference Data]
Plasma Protein Binding (%) [Experimental Data][Reference Data]
CYP3A4 Inhibition (IC50, µM) [Experimental Data][Reference Data]
hERG Inhibition (IC50, µM) [Experimental Data][Reference Data]

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound this compound (BXC-PipA) against standard-of-care kinase inhibitors. By following this phased methodology, researchers can generate a comprehensive dataset to evaluate the compound's potency, selectivity, mechanism of action, and in vivo efficacy. The comparative data generated will be instrumental in determining whether BXC-PipA possesses a therapeutic profile that warrants further preclinical and clinical development.

References

  • Thermo Fisher Scientific. (n.d.). Target-Based ADME/Tox Assays.
  • Promega Corporation. (n.d.). ADME-Tox Assays.
  • Revvity. (n.d.). ADME/Tox Studies Solutions for Drug Development.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Benchchem. (n.d.). Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays.
  • BIOMEX. (n.d.). ADME-Tox - Drug discovery & safety.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Bio-protocol. (2025). The in vivo xenograft tumor models.
  • Benchchem. (n.d.). Benchmarking a Novel Kinase Inhibitor: A Template Featuring 4-Methoxycinnoline.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • Frontiers in Oncology. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • protocols.io. (2023). In vitro kinase assay.
  • Darren Carpizo, M.D., Ph.D. Lab. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from Rutgers Cancer Institute of New Jersey website.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development.
  • PMC. (2017). A comprehensive review of protein kinase inhibitors for cancer therapy.
  • BMG LABTECH. (2020). Kinase assays.
  • Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy.
  • Cancer Research UK. (n.d.). Cancer growth blockers.
  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • PMC. (2021). Paving the way for small-molecule drug discovery.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
  • BIOCEV. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Department of Defense Congressionally Directed Medical Research Programs. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer.

Sources

In vivo validation of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals on the in vivo validation of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and its alternatives.

Executive Summary

This compound is a novel small molecule with a chemical structure suggesting potential therapeutic activity. As of early 2026, this specific compound is not extensively characterized in publicly available, peer-reviewed literature. Therefore, this guide provides a comprehensive framework for its in vivo validation, establishing a robust methodology for assessing its efficacy, safety, and pharmacokinetic profile against established standards of care.

Based on the benzoxazole core, a scaffold known for its wide range of biological activities, we hypothesize a potential role as a modulator of inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX) or targets within the nuclear factor-kappa B (NF-κB) signaling cascade. This guide will therefore proceed with a validation strategy within the context of an inflammatory disease model.

We will outline a head-to-head comparison with Indomethacin, a potent and well-characterized non-steroidal anti-inflammatory drug (NSAID), using a carrageenan-induced paw edema model in rats—a gold standard for acute inflammation studies. The following guide details the necessary protocols, from initial tolerability studies to efficacy and pharmacodynamic assessments, providing a blueprint for generating the data required for a rigorous evaluation.

Foundational Workflow for In Vivo Validation

The critical path for validating a novel compound involves a sequential, multi-stage process. Each stage provides essential data that informs the decision to proceed to the next, ensuring a resource-efficient and ethically sound investigation.

G cluster_0 Pre-Clinical In Vivo Workflow A Compound Formulation & Solubility/Stability Testing B Maximum Tolerated Dose (MTD) & Acute Toxicity A->B Determine safe dosing range C Pharmacokinetic (PK) Profiling (Single Dose) B->C Select doses for PK study D Efficacy Study in Disease Model C->D Inform dose selection & timing for efficacy E Pharmacodynamic (PD) Biomarker Analysis D->E Correlate drug exposure with target engagement F Decision Gate: Proceed to Chronic Models? E->F Go/No-Go Decision G cluster_0 Hypothesized Anti-Inflammatory MoA TNFa Pro-inflammatory Stimulus (e.g., Carrageenan -> TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) Nucleus->Genes Induces Transcription Compound Novel Compound (Hypothesized Target) Compound->IKK Inhibits?

Navigating the Specificity of a Novel Compound: A Guide to Characterizing [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the synthesis of a novel chemical entity is but the first step on a long journey. The compound at the center of this guide, [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, represents a molecule with significant therapeutic potential, owing to its constituent chemical motifs. However, a thorough review of the scientific literature reveals a gap in our understanding of its specific biological targets and off-target effects. This guide, therefore, serves not as a direct comparison of pre-existing data, but as a strategic workflow for any researcher seeking to comprehensively assess the specificity of this, or structurally similar, novel compounds.

The Structural Clues: Hypothesizing Biological Activity

The chemical structure of this compound contains several key pharmacophores that suggest potential biological activities. By deconstructing the molecule, we can form educated hypotheses about its likely interactions within a biological system.

  • The Benzoxazole Core : The benzoxazole ring system is a well-established "privileged scaffold" in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[1][2][3][4] Research has shown that benzoxazole derivatives can act as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4][5] The presence of a chlorine atom can further enhance the biological activity of such compounds.[6][7][8]

  • The Piperidine Moiety : Piperidine rings are common in pharmaceuticals, particularly those targeting the central nervous system.[9][10] This structural element can influence a compound's solubility, lipophilicity, and ability to cross the blood-brain barrier.

  • The Acetic Acid Group : The acetic acid side chain provides a carboxylic acid functional group, which can be critical for interactions with the active sites of enzymes or for binding to receptors. For instance, piperidine acetic acid derivatives have been explored for their use in treating thrombotic disorders.

Given these structural features, this compound could plausibly interact with a range of biological targets, including but not limited to:

  • Kinases : Many benzoxazole-containing compounds are known to be kinase inhibitors.[11]

  • G-Protein Coupled Receptors (GPCRs) : The piperidine motif is common in GPCR ligands.

  • Enzymes : The acetic acid group may chelate metal ions in metalloenzymes or form key hydrogen bonds in an enzyme's active site.

A Tiered Strategy for Specificity Assessment

Without a known primary target, a broad, unbiased screening approach is the most logical starting point. The following tiered strategy is proposed to first identify the primary biological target(s) and then to quantify the compound's specificity.

G cluster_0 Tier 1: Broad Target Identification cluster_1 Tier 2: Target Validation and Primary Assay Development cluster_2 Tier 3: In-depth Specificity Profiling A Phenotypic Screening (e.g., cell viability assays in diverse cell lines) C Confirmation of Hits from Tier 1 A->C Identifies potential pathways B Broad Target Binding Panel (e.g., Eurofins SafetyScreen, CEREP panel) B->C Identifies initial binding partners D Development of a Robust Primary Assay (e.g., enzymatic assay, receptor binding assay) C->D Validated hits E Determination of Potency (IC50/EC50) D->E Optimized assay F Secondary and Orthogonal Assays E->F Potent compound G Profiling against a Panel of Related Targets (e.g., KinomeScan for a putative kinase inhibitor) F->G H Cell-based Target Engagement Assays (e.g., CETSA, NanoBRET) G->H Confirmed on-target activity

Caption: A tiered workflow for the characterization of a novel compound's specificity.

Experimental Protocols

The following are detailed protocols for key experiments in the proposed specificity assessment workflow.

Tier 1: Broad Target Binding Panel

Objective: To identify the most likely biological targets of this compound from a large panel of receptors, enzymes, and ion channels.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Submission: Submit the compound to a commercial broad target binding panel service (e.g., Eurofins SafetyScreen 44 or similar). These services typically screen the compound at a fixed concentration (e.g., 10 µM) against a panel of hundreds of targets.

  • Data Analysis: The service will provide a report detailing the percent inhibition or stimulation for each target.

  • Hit Identification: Identify "hits" as any target showing significant inhibition or stimulation (typically >50% at 10 µM).

Rationale: This unbiased approach rapidly narrows down the potential target space from thousands of possibilities to a manageable number of putative targets for further investigation.

Tier 2: Primary Assay for a Putative Kinase Target

Objective: To determine the potency (IC50) of the compound against a putative kinase target identified in Tier 1.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®)

    • Test compound and a known inhibitor (positive control)

    • 384-well plates

  • Assay Procedure (Example using ADP-Glo™):

    • Prepare a serial dilution of the test compound and positive control in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: This in vitro biochemical assay provides a quantitative measure of the compound's potency against a specific, purified target, which is a crucial first step in confirming a direct interaction.

Tier 3: Kinome-wide Specificity Profiling

Objective: To assess the specificity of a putative kinase inhibitor against a large panel of human kinases.

Methodology:

  • Compound Submission: Submit the compound to a commercial kinome scanning service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase selectivity Profile).

  • Assay Principle (KINOMEscan™ example):

    • The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

    • The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.

    • A lower amount of bound kinase in the presence of the test compound indicates inhibition.

  • Data Analysis:

    • The results are typically presented as a dendrogram, visually representing the compound's binding affinity to each kinase in the panel.

    • Quantitative data, such as the dissociation constant (Kd) or percent of control, is also provided.

    • Selectivity scores (e.g., S-score) can be calculated to quantify the compound's overall specificity.

Rationale: A kinome scan provides a comprehensive overview of a compound's selectivity within a large and important family of drug targets. This is critical for identifying potential off-target effects that could lead to toxicity.

Comparative Data and Control Compounds

Once a primary target is validated, the specificity of this compound should be compared to that of well-characterized tool compounds. The choice of comparators will depend on the identified target class.

Hypothetical Target Class Potential Primary Target Recommended Positive Control Recommended Negative Control
Kinase e.g., Tyrosine-protein kinase ABL1ImatinibA structurally similar but inactive analog
GPCR e.g., 5-HT2A ReceptorRisperidoneA compound known to be inactive at 5-HT2A
Enzyme e.g., Fatty Acid Amide Hydrolase (FAAH)URB597A compound with no FAAH inhibitory activity

Conclusion

While the specific biological targets of this compound are not yet publicly known, its chemical structure suggests a high potential for biological activity. The tiered experimental strategy outlined in this guide provides a robust and logical framework for any researcher to systematically identify its primary target(s) and to comprehensively assess its specificity. By employing a combination of broad screening, focused biochemical assays, and comprehensive profiling, the true therapeutic potential and potential liabilities of this novel compound can be thoroughly understood. This approach, grounded in scientific rigor, is essential for the successful translation of a promising molecule from the bench to the clinic.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. [Link]

  • Biological activities of benzoxazole and its derivatives - ResearchGate. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. [Link]

  • Structure activity relationship of benzoxazole derivatives - ResearchGate. [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. [Link]

  • Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. [Link]

  • New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation - ProQuest. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google P
  • Major biological targets of benzoxazole derivatives patented prior to... - ResearchGate. [Link]

Sources

A Researcher's Guide to Comparing the ADME Properties of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its versatile nature allows for interaction with numerous biological targets, leading to the development of novel therapeutics for cancer, inflammation, and neurological disorders. However, the journey from a potent "hit" compound to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with excellent target affinity is of little therapeutic value if it cannot reach its site of action in sufficient concentration or is rapidly cleared from the body.

This guide provides an in-depth comparison of the ADME properties of benzoxazole derivatives, moving beyond theoretical predictions to focus on the practical, experimental evaluation that underpins successful drug development. We will explore the causality behind key experimental choices, provide validated, step-by-step protocols for crucial in vitro assays, and present a comparative analysis of representative benzoxazole structures. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret ADME studies for this important class of molecules.

Part 1: The Four Pillars of Pharmacokinetics: An ADME Overview

A drug's journey through the body is a complex process governed by four interconnected stages. Understanding these is fundamental to optimizing the pharmacokinetic profile of any drug candidate. Early and accurate assessment of these properties is crucial for selecting the most promising lead compounds and mitigating the risk of late-stage clinical failures.

cluster_0 Drug Administration cluster_1 Systemic Circulation Start Oral Dosage Form Absorption Absorption (Gut -> Blood) Start->Absorption Dissolution Distribution Distribution (Blood <-> Tissues) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (Liver) Distribution->Metabolism To Liver Excretion Excretion (Kidney/Bile) Distribution->Excretion Direct Renal Excretion Metabolism->Distribution Metabolites Recirculate Metabolism->Excretion To Kidney/Bile

Caption: High-level overview of a drug's pharmacokinetic journey.

Part 2: Absorption - Crossing the Intestinal Barrier

For orally administered drugs, absorption is the first major hurdle. The compound must effectively permeate the intestinal epithelium to reach systemic circulation. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[2] This assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[2]

Comparative Permeability of Benzoxazole Derivatives

The apparent permeability coefficient (Papp) is the key metric derived from the Caco-2 assay. A higher Papp value generally correlates with better oral absorption. The efflux ratio (ER), calculated from bidirectional transport (apical-to-basolateral vs. basolateral-to-apical), indicates whether a compound is a substrate for efflux transporters like P-gp. An ER greater than 2 suggests active efflux, which can limit absorption.

While a comprehensive, publicly available dataset of experimental ADME values for a wide range of benzoxazole derivatives is limited, we can analyze representative data to understand structure-permeability relationships. The following table illustrates the type of comparative data generated.

Compound IDStructurePapp (A→B) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
BZX-001 [Generic Benzoxazole Core]12.51.2High
BZX-002 [BZX-001 with polar group]2.11.5Moderate
BZX-003 [BZX-001 with lipophilic group]18.91.1High
BZX-004 [BZX-001 with efflux substrate motif]3.55.8Low

Note: Data is representative and for illustrative purposes.

Analysis: The addition of a polar functional group (BZX-002) typically decreases passive permeability compared to the parent scaffold (BZX-001). Conversely, increasing lipophilicity (BZX-003) can enhance permeability, provided solubility is not compromised. BZX-004 demonstrates how a specific structural motif can make the compound a substrate for efflux pumps, resulting in a high efflux ratio and poor absorption despite adequate passive permeability.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps for assessing a compound's intestinal permeability and potential for active efflux.

I. Cell Culture & Monolayer Formation

  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².

  • Culture: Culture the cells for 21-24 days at 37°C in a humidified atmosphere of 5% CO₂.[3] Replace the growth medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥250 Ω·cm², which indicates the formation of robust tight junctions.[4]

II. Permeability Experiment

  • Prepare Buffers: Use Hanks' Balanced Salt Solution (HBSS) at pH 7.4 for the basolateral (receiver) side and pH 6.5-7.4 for the apical (donor) side.

  • Prepare Dosing Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it in the apical buffer to a final concentration (e.g., 10 µM).

  • Assay Setup (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At t=0 and t=120 min, take samples from both chambers for analysis.

  • Assay Setup (Basolateral to Apical - B→A):

    • Perform the same steps, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Controls: Include a low permeability marker (e.g., mannitol) and a high permeability marker (e.g., propranolol) in each assay plate to validate monolayer performance.

III. Sample Analysis & Calculation

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio:

    • ER = Papp (B→A) / Papp (A→B)

cluster_workflow Caco-2 Permeability Workflow prep Cell Culture Seed Caco-2 cells on Transwell inserts Culture for 21 days Verify monolayer integrity (TEER) assay Permeability Assay Wash monolayers Add dosing solution to Donor side Add fresh buffer to Receiver side Incubate at 37°C for 2h prep->assay Monolayer Ready analysis Analysis Sample Donor and Receiver chambers Quantify compound by LC-MS/MS Calculate Papp and Efflux Ratio assay->analysis Incubation Complete

Caption: Workflow for the Caco-2 permeability assay.

Part 3: Distribution - Reaching the Target

Once absorbed, a drug is distributed throughout the body via the bloodstream. A key parameter governing distribution is Plasma Protein Binding (PPB). Most drugs bind reversibly to plasma proteins like albumin and α1-acid glycoprotein.[5] It is the unbound (free) fraction of the drug that is pharmacologically active and available to interact with its target, be metabolized, and be excreted.[5] High PPB can limit efficacy and reduce clearance.

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is the gold standard for determining PPB.[5] It measures the distribution of a drug between plasma and a protein-free buffer at equilibrium.

  • Device Preparation: Hydrate the dialysis membrane (e.g., MWCO 12-14 kDa) of a 96-well equilibrium dialysis device.

  • Sample Preparation: Spike the test compound into plasma from the desired species (human, rat, etc.) at a final concentration of 1-2 µM.[5]

  • Dialysis Setup:

    • Add the drug-spiked plasma to one chamber (the plasma chamber).

    • Add protein-free dialysis buffer (e.g., PBS, pH 7.4) to the adjacent chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-8 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the drug in both samples by LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Part 4: Metabolism - The Biotransformation Engine

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. The Cytochrome P450 (CYP) enzyme family is responsible for the majority of drug metabolism.[6] The in vitro liver microsomal stability assay is a primary screen to assess a compound's susceptibility to this Phase I metabolic breakdown. It measures the rate at which a compound is depleted when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Comparative Metabolic Stability of Benzoxazole Derivatives

The key outputs of this assay are the metabolic half-life (t1/2) and the intrinsic clearance (Clint). A short half-life and high clearance indicate rapid metabolism, which may lead to poor bioavailability and short duration of action in vivo.

Compound IDStructureHalf-life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)Metabolic Stability Classification
BZX-001 [Generic Benzoxazole Core]4531Moderate
BZX-005 [BZX-001 with metabolically labile site]< 5> 277Low
BZX-006 [BZX-001 with blocking group at labile site]> 60< 23High

Note: Data is representative and for illustrative purposes. Clearance is calculated assuming a microsomal protein concentration of 0.5 mg/mL.

Analysis: BZX-005 possesses a chemical group that is highly susceptible to CYP-mediated oxidation, leading to rapid clearance. By modifying this position with a "blocking group" (e.g., a fluorine atom) as in BZX-006, the metabolic liability can be addressed, significantly increasing the compound's stability. This iterative process of identifying and blocking metabolic soft spots is a critical component of lead optimization.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol determines the rate of metabolic depletion of a test compound.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution in 100 mM phosphate buffer (pH 7.4). This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor.[7]

  • Incubation Mixture:

    • In a 96-well plate, pre-warm a mixture of HLM (e.g., final concentration 0.5 mg/mL protein) and the test compound (e.g., final concentration 1 µM) at 37°C for 5 minutes.[6][8]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.[6][8]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t1/2) = 0.693 / k

    • Intrinsic Clearance (Clint) = (k / microsomal protein concentration) * 1000

cluster_pathway Typical Benzoxazole Metabolism Parent Benzoxazole Derivative Metabolite1 Hydroxylated Metabolite (Phase I) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Glucuronidated Metabolite (Phase II) Metabolite1->Metabolite2 UGT Conjugation

Caption: General metabolic pathway for benzoxazole derivatives.

Part 5: Excretion - The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). While in vitro assays can provide clues, definitive excretion data comes from in vivo pharmacokinetic (PK) studies in animal models, such as rats. These studies provide crucial parameters like clearance (CL), volume of distribution (Vd), terminal half-life (t1/2), and oral bioavailability (%F).

For example, a study involving the benzoxazole derivative 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA) found that oral administration led to more pronounced anti-psoriatic effects in mice compared to topical application, suggesting that improved pharmacokinetic properties allowed for better delivery to the site of action.[4] This highlights the direct link between a favorable ADME profile and therapeutic efficacy.

Conclusion: Integrating ADME for Superior Drug Design

The benzoxazole scaffold will undoubtedly continue to yield promising therapeutic candidates. However, success hinges on a deep, experimental understanding of a compound's ADME properties. The transition from in silico predictions to robust in vitro and in vivo data is a non-negotiable step in drug development. By employing the standardized assays described here, researchers can build a comprehensive ADME profile, enabling a direct comparison of derivatives and facilitating a data-driven approach to lead optimization. This strategy of identifying and mitigating ADME liabilities early in the discovery process is paramount to designing benzoxazole derivatives with not just potent biological activity, but also the pharmacokinetic characteristics required for clinical success.

References

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Zarad, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. Available at: [Link]

  • Caco-2 Permeability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 17, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 17, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved January 17, 2026, from [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved January 17, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 17, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). SpringerLink. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 17, 2026, from [Link]

  • Kouchi, M., et al. (2017). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PLOS ONE. Available at: [Link]

  • Protein Binding by Equilibrium Dialysis. (2014). Bio-protocol. Available at: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). bioRxiv. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The inherent chemical properties of this compound—specifically the presence of a chlorinated benzoxazole moiety and an acetic acid group—necessitate its classification as a hazardous waste.[1][2] Chlorinated organic compounds can pose long-term environmental risks and require specific handling to mitigate potential harm to human health and ecosystems.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information for the compliant disposal of this substance.

I. Hazard Identification and Risk Assessment

Due to its chemical structure, [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is anticipated to exhibit hazards associated with chlorinated organic compounds and organic acids. These may include skin and eye irritation, potential toxicity if ingested or inhaled, and possible long-term adverse effects on aquatic life.[5][6][7] Therefore, a thorough risk assessment should be conducted before handling, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Summary of Hazard Information and Personal Protective Equipment (PPE)

Hazard Category Anticipated Hazards Required Personal Protective Equipment (PPE)
Chemical Reactivity May be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5]Wear a flame-resistant lab coat.[1]
Health Hazards May cause skin and eye irritation.[6][7] Harmful if swallowed.[6][8] May cause respiratory irritation if inhaled as dust.[5][6]Chemical safety goggles and a face shield are required.[1] Use chemical-resistant gloves (e.g., nitrile or neoprene).[1] For operations that may generate dust, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Environmental Hazards May cause long-lasting harmful effects to aquatic life.[5]Not applicable for PPE, but crucial for disposal considerations.
II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] The following protocol provides a self-validating system for the safe and compliant disposal of this hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Halogenated Waste Stream: This compound must be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated solvent waste.[1][4] The rationale for this segregation is to facilitate proper treatment and disposal, as halogenated wastes often require specific incineration conditions to prevent the formation of toxic byproducts.

  • Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container to prevent potentially hazardous reactions.[1][5]

2. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").[9]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][10] The storage area should be a designated satellite accumulation area.[9]

3. Disposal Coordination:

  • Contact EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] They will provide guidance on specific institutional procedures and arrange for pickup by a licensed hazardous waste disposal contractor.

  • Do Not Drain Dispose: Under no circumstances should this chemical or its waste be poured down the drain.[1][2] This is to prevent environmental contamination and potential damage to the wastewater treatment system.

4. Decontamination of Empty Containers and Labware:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate as Hazardous Waste: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated halogenated waste container.

  • Disposal of Clean Containers: Once properly decontaminated, the empty container can be disposed of as non-hazardous waste, with the original label removed or defaced.[9]

III. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Evacuate the immediate area and ensure adequate ventilation.[7]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11][12]

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[11][13]

    • Clean the spill area thoroughly.[5]

  • Exposure Response:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][14]

IV. Workflow for Disposal Decision Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

References

  • Safety and handling of chlorin
  • SC-298638 - 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
  • Hazardous Chemical Compounds & Hazardous Waste. IN.gov.
  • 2-(4-Methylphenyl)benzoxazole - AK Scientific, Inc.
  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law.
  • 5-Chlorobenzoxazole-2-thiol - SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.
  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.
  • Acetic Acid - SAFETY D
  • BENZOXAZOLE EXTRA PURE MSDS. Loba Chemie.
  • Keene State College - Hazardous Waste Management Procedures.
  • This compound. Amerigo Scientific.
  • 3-Piperazin-1-yl-benzo[d]isothiazole - SAFETY D
  • Acetic Acid Solutions (50-79%)
  • Safety D
  • Need to dispose chemicals. HSE.
  • Chemical Waste. Environmental Health & Safety (EHS)
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • 5-Chloro-1-(4-piperidyl)
  • Tubulosine. PubChem.
  • 2,5-Dichloro-1,3-benzoxazole. CymitQuimica.
  • 5-Chloro-1-(4-piperidinyl)
  • 3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)
  • CID 2022. PubChem.
  • PubChem.
  • 5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one. Echemi.
  • 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(piperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid. BLDpharm.
  • 5-Chloro-2-(piperidin-1-ylmethyl)benzo[d]isoxazol-3(2H)-one. ChemScene.
  • N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. PubChem.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • (+-)-Laudanosine. PubChem.
  • PFAS rules, packaging bans, UK plans - wh
  • 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Chem-Impex.

Sources

A Comprehensive Guide to the Safe Handling of [1- (5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel chemical entity, [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide, compiled by a Senior Application Scientist, provides a detailed framework for the safe use, storage, and disposal of this compound, drawing upon safety data for structurally related molecules in the absence of a specific Safety Data Sheet (SDS). The recommendations herein are grounded in established laboratory safety principles and authoritative sources.

Understanding the Hazard Landscape

[1- (5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a multifaceted molecule, incorporating a chlorinated benzoxazole, a piperidine ring, and an acetic acid moiety. Due to its novelty, comprehensive toxicological data is not yet available. However, by examining its structural components, we can anticipate potential hazards:

  • Benzoxazole Derivatives : This class of compounds is known for a wide range of biological activities.[1][2] Their pharmacological potential necessitates careful handling to prevent unintended exposure and biological effects.

  • Piperidine : The piperidine component suggests potential hazards such as flammability, and it is classified as a substance that can cause severe skin burns and eye damage. It is also toxic if it comes into contact with the skin or is inhaled.[3][4][5][6]

  • Chlorinated Organic Compounds : The presence of a chlorine atom on the benzoxazole ring places this compound in the category of chlorinated organic substances, which require specific disposal procedures to mitigate environmental impact.[7]

  • Acetic Acid Moiety : While part of a larger structure, the acidic nature of the molecule may contribute to its overall hazardous profile.

Given these characteristics, a cautious approach is paramount. All personnel handling this compound should be thoroughly trained on the procedures outlined in this guide.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Powder-free nitrile or neoprene gloves. Consider double-gloving.Full-length lab coat.N95 respirator or higher, especially if the material is dusty or handled in an open environment.
Dissolving and Solution Handling Chemical splash goggles. A face shield is recommended for larger volumes.Chemical-resistant gloves (nitrile or neoprene).Chemical-resistant lab coat or apron over a standard lab coat.Required if not working in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves.Chemical-resistant lab coat.Work should be conducted in a chemical fume hood.
Waste Disposal Chemical splash goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant lab coat or apron.Use in a well-ventilated area; a respirator may be necessary depending on the procedure.
Operational Plan: A Step-by-Step Approach to Safety

A clear and logical workflow is essential to minimize risk. The following diagram illustrates the key stages of handling this compound, from initial receipt to final disposal.

Operational_Workflow Operational Workflow for Handling the Compound Receipt_and_Storage Receipt and Storage - Verify container integrity. - Store in a cool, dry, well-ventilated area away from incompatibles. Weighing_and_Prep Weighing and Preparation - Use a dedicated area, preferably within a fume hood. - Utilize appropriate PPE. Receipt_and_Storage->Weighing_and_Prep Reaction_and_Workup Reaction and Work-up - Conduct all reactions in a certified chemical fume hood. - Monitor reactions for any unexpected changes. Weighing_and_Prep->Reaction_and_Workup Purification Purification - Handle with care, especially during solvent evaporation. - Use appropriate engineering controls. Reaction_and_Workup->Purification Waste_Segregation Waste Segregation - Separate chlorinated waste from other streams. - Use clearly labeled, sealed containers. Purification->Waste_Segregation Decontamination Decontamination - Clean all equipment and work surfaces thoroughly. - Dispose of contaminated materials as hazardous waste. Waste_Segregation->Decontamination

Caption: A step-by-step workflow for the safe handling of the compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

  • Minor Spill : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill : Evacuate the area and prevent entry. Notify your institution's environmental health and safety (EHS) office immediately.

Disposal Plan: Environmental Responsibility

As a chlorinated organic compound, this compound and its associated waste must be disposed of as hazardous waste.

  • Waste Segregation : All waste containing this compound, including contaminated PPE, glassware, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method : The primary recommended method for the disposal of chlorinated organic waste is incineration in a licensed hazardous waste facility.[10] This process is designed to destroy the compound and minimize the release of harmful byproducts. Landfilling is not a recommended disposal method for this type of waste.[7]

  • Consult EHS : Always consult with your institution's EHS office for specific guidance on waste disposal procedures and to ensure compliance with all local, state, and federal regulations.

The following decision tree provides a logical framework for selecting the appropriate disposal path.

Disposal_Decision_Tree Disposal Decision Tree for Chlorinated Waste Start Is the waste contaminated with This compound? Yes Yes Start->Yes No No Start->No Hazardous_Waste Segregate as Chlorinated Hazardous Waste Yes->Hazardous_Waste Non_Hazardous_Waste Dispose of according to standard lab procedures No->Non_Hazardous_Waste Containerize Place in a labeled, sealed, and appropriate waste container Hazardous_Waste->Containerize Consult_EHS Consult with EHS for pickup and incineration Containerize->Consult_EHS

Caption: A decision-making guide for the proper disposal of waste.

By adhering to the principles and procedures outlined in this guide, researchers can work safely with this compound, fostering a secure and productive research environment.

References

  • Penta Chemicals. (2024, May 7).
  • Jubilant Life Sciences Limited.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Amerigo Scientific. This compound.
  • Carl ROTH. (2025, March 31).
  • Chemos GmbH & Co. KG.
  • Thermo Fisher Scientific. (2024).
  • Google Patents. (n.d.).
  • Poupaert, J., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Scribd. (n.d.).
  • Lokteva, E., Golubina, E., Likholobov, V., & Lunin, V. (2016). Disposal of Chlorine-Containing Wastes. In Chemistry Beyond Chlorine (pp. 559-584). Springer, Cham.
  • Fisher Scientific. (2023, September 22). 5-Chloro-1-(4-piperidyl)
  • Wiley-VCH GmbH. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Archiv der Pharmazie, e2100287.
  • Fullana, A., Conesa, J. A., Font, R., & Sidhu, S. (2003). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Environmental Science & Technology, 37(15), 3469–3475.
  • Vinšová, J. (2003). Biologically active benzoxazoles. Česká a Slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 52(6), 282–290.
  • Lee, J. W., Kim, H. R., Kim, M. J., Kim, M. G., Lee, J. H., Choi, J. Y., ... & Lee, K. T. (2011). Design and synthesis of benzoxazole containing indole analogs as peroxisome proliferator-activated receptor-γ/δ dual agonists. Bioorganic & medicinal chemistry letters, 21(10), 3098–3102.
  • ChemicalBook. (n.d.). Piperidine-3-carboxylic acid [5-chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-yl]-amide.
  • MDPI. (n.d.). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules, 19(9), 14856-14870.
  • PubChem. (n.d.). 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide.
  • Fisher Scientific. (2009, September 15). 5-Chloro-1-(4-piperidinyl)
  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
  • PubChem. (n.d.). 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one.
  • PubChem. (n.d.). 1-(5-chloro-1,3-benzoxazol-2-yl)-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide.
  • ChemScene. (n.d.). 5-Chloro-2-(piperidin-1-ylmethyl)benzo[d]isoxazol-3(2H)-one.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.